Sodium formate-13C
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
sodium;oxo(113C)methanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2.Na/c2-1-3;/h1H,(H,2,3);/q;+1/p-1/i1+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBBKKJFGFRGMU-YTBWXGASSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH](=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
69.000 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23102-86-5 | |
| Record name | 23102-86-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Sodium Formate-13C: A Technical Guide to its Application in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium formate-13C ([¹³C]formate) is a stable isotope-labeled compound that has become an invaluable tool in the field of metabolic research. As a single-carbon molecule, it serves as a precise tracer for one-carbon (1C) metabolism, a complex network of interconnected pathways crucial for the biosynthesis of nucleotides, amino acids, and for cellular methylation processes. The dysregulation of one-carbon metabolism is a hallmark of various diseases, including cancer, making [¹³C]formate a critical probe for understanding disease mechanisms and for the development of novel therapeutic strategies.
This technical guide provides an in-depth overview of the applications of this compound in metabolic research, with a focus on its use in ¹³C-Metabolic Flux Analysis (¹³C-MFA). It is designed to furnish researchers, scientists, and drug development professionals with the necessary information to design, execute, and interpret experiments using this powerful isotopic tracer.
Core Applications in Metabolic Research
The primary application of this compound is to trace the flux of one-carbon units through the intricate network of one-carbon metabolism. This allows for the quantitative analysis of the activity of key metabolic pathways.
One-Carbon Metabolism
One-carbon metabolism is compartmentalized between the mitochondria and the cytosol and is centered around the folate and methionine cycles. [¹³C]formate can be readily taken up by cells and enters the cytosolic folate cycle, where the ¹³C-labeled carbon is transferred to tetrahydrofolate (THF) to form 10-[¹³C]formyl-THF. This labeled one-carbon unit can then be incorporated into various downstream biomolecules.
Key pathways traced by this compound include:
-
Purine and Thymidylate Synthesis: The de novo synthesis of purine nucleotides (adenine and guanine) and thymidylate, essential building blocks of DNA and RNA, requires one-carbon units from the folate cycle. [¹³C]formate tracing enables the quantification of the contribution of the one-carbon pool to nucleotide biosynthesis.
-
Amino Acid Metabolism: The interconversion of serine and glycine is a central reaction in one-carbon metabolism. [¹³C]formate can be used to measure the flux from the one-carbon pool to the synthesis of serine and glycine.
-
Methionine Cycle and Methylation: The one-carbon units from the folate cycle can be used for the remethylation of homocysteine to methionine. Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA, RNA, and protein methylation.
¹³C-Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is a powerful technique that utilizes stable isotope tracers like this compound to quantify the rates (fluxes) of intracellular metabolic reactions.[1][2] By measuring the incorporation of the ¹³C label into various metabolites, a detailed map of cellular metabolic activity can be constructed.[3][4] This provides a systems-level understanding of cellular physiology and how it is altered in disease or in response to therapeutic interventions.[5][6]
The general workflow for a ¹³C-MFA experiment involves:
-
Experimental Design: Selecting the appropriate ¹³C-labeled substrate and experimental conditions.
-
Tracer Experiment: Culturing cells in the presence of the ¹³C-labeled substrate until isotopic steady-state is reached.[7]
-
Sample Collection and Metabolite Extraction: Rapidly quenching metabolism and extracting intracellular metabolites.
-
Isotopic Labeling Measurement: Analyzing the mass isotopologue distribution of key metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][6]
-
Flux Estimation: Using computational models to estimate intracellular fluxes from the measured labeling patterns and extracellular exchange rates.[5]
-
Statistical Analysis: Assessing the goodness-of-fit of the model and determining the confidence intervals of the estimated fluxes.[5]
Data Presentation: Quantitative Insights from [¹³C]Formate Tracing
The direct output of a [¹³C]formate tracing experiment is the mass isotopologue distribution (MID) of downstream metabolites. The MID represents the fractional abundance of each isotopologue (a molecule with a specific number of ¹³C atoms).[8] This quantitative data provides direct evidence of the metabolic fate of the one-carbon unit from formate.
Table 1: Illustrative Mass Isotopologue Distribution (MID) of Serine, Glycine, and ATP after [¹³C]Formate Labeling in a Cancer Cell Line
| Metabolite | Isotopologue | Fractional Abundance (%) |
| Serine | M+0 | 85.3 ± 1.2 |
| M+1 | 14.7 ± 1.2 | |
| Glycine | M+0 | 92.1 ± 0.8 |
| M+1 | 7.9 ± 0.8 | |
| ATP | M+0 | 70.5 ± 2.5 |
| M+1 | 15.2 ± 1.8 | |
| M+2 | 8.9 ± 1.1 | |
| M+3 | 3.6 ± 0.7 | |
| M+4 | 1.3 ± 0.4 | |
| M+5 | 0.5 ± 0.2 |
M+n represents the isotopologue with 'n' carbon atoms labeled with ¹³C. Data are presented as mean ± standard deviation and are for illustrative purposes.
Table 2: Isotopic Enrichment in Key Metabolites Following Labeling with a [¹³C]Formate Precursor ([2-¹³C]glycine) [9]
| Metabolite | Isotopologue | Isotopic Enrichment (MPE) |
| Serine | Ser +2 | 0.018 ± 0.001 |
| Thymidine (dTMP) | dT +1 | 0.011 ± 0.001 |
| Methionine | Met +1 | 0.007 ± 0.001 |
Data are expressed as mean ± SD (n = 2–3). Isotopic enrichments in cellular proteins or DNA were determined.[9] This table demonstrates the incorporation of the ¹³C label from a formate precursor into serine, thymidine (a DNA building block), and methionine.
Experimental Protocols
A detailed and robust experimental protocol is critical for the success of a [¹³C]formate tracing study. The following provides a general methodology that can be adapted to specific cell types and research questions.
Protocol 1: [¹³C]Formate Labeling of Adherent Mammalian Cells for GC-MS Analysis
1. Cell Culture and Isotopic Labeling:
-
Culture adherent mammalian cells to the desired confluency in standard growth medium.
-
For the labeling experiment, replace the standard medium with a custom medium containing this compound. The final concentration of [¹³C]formate should be optimized, but a starting point of 1 mM is often used.
-
The labeling medium should also contain dialyzed fetal bovine serum to minimize the presence of unlabeled formate and other small molecules.
-
Incubate the cells in the labeling medium for a duration sufficient to achieve isotopic steady-state in the metabolites of interest. This is typically determined empirically through a time-course experiment but is often in the range of 6-24 hours.
2. Metabolite Quenching and Extraction:
-
To halt metabolic activity, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled (-80°C) extraction solvent, typically an 80:20 mixture of methanol:water, to the culture plate.
-
Scrape the cells in the extraction solvent and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Freeze the tubes in liquid nitrogen to ensure complete cell lysis.
3. Sample Processing for GC-MS Analysis:
-
Thaw the samples on ice and vortex vigorously.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.
-
Transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.
-
Dry the metabolite extracts under a stream of nitrogen gas or using a vacuum concentrator.
-
Store the dried extracts at -80°C until derivatization and analysis.
4. Derivatization for GC-MS Analysis of Amino Acids:
-
Amino acids require derivatization to increase their volatility for GC-MS analysis. A common method is silylation.
-
Reconstitute the dried metabolite extract in a suitable solvent such as pyridine.
-
Add a silylating agent, for example, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS).
-
Incubate the mixture at 60-100°C for 30-60 minutes.
-
The derivatized sample is now ready for injection into the GC-MS system.[3]
5. GC-MS Analysis:
-
Gas Chromatograph (GC) Parameters:
-
Column: A mid-polarity column such as a DB-5ms is commonly used.
-
Inlet Temperature: 250-280°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized metabolites.
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode is used to obtain the complete mass isotopologue distributions.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic pathways and experimental workflows relevant to the use of this compound.
Caption: One-Carbon Metabolism Pathway Traced by [¹³C]Formate.
Caption: Experimental Workflow for ¹³C-MFA using Sodium Formate-¹³C.
Caption: De Novo Purine Synthesis Pathway and the Incorporation of ¹³C from Formate.
Applications in Drug Development
The use of this compound and other stable isotope tracers is becoming increasingly important in the field of drug discovery and development.
-
Target Validation and Mechanism of Action Studies: By tracing the metabolic fate of [¹³C]formate, researchers can elucidate the mechanism of action of drugs that target one-carbon metabolism. For example, if a drug inhibits an enzyme in the purine synthesis pathway, this would be reflected in a decreased incorporation of the ¹³C label into purine nucleotides.
-
Assessing Drug-Induced Metabolic Reprogramming: Many drugs, particularly in oncology, can induce significant changes in cellular metabolism. [¹³C]formate tracing can be used to map these metabolic shifts, providing insights into both on-target and off-target effects of a drug candidate.
-
Pharmacokinetic and Metabolic Profiling: Stable isotope-labeled compounds are used in drug metabolism and pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion of a drug. While less common for this specific purpose, insights from [¹³C]formate tracing can inform on the metabolic environment in which a drug is acting.
Conclusion
This compound is a versatile and powerful tool for interrogating the complexities of one-carbon metabolism. Its application in ¹³C-Metabolic Flux Analysis provides a quantitative and systems-level view of cellular physiology, which is indispensable for basic research, disease modeling, and drug development. The detailed protocols and visualizations provided in this guide are intended to facilitate the adoption of this technology and to aid researchers in designing and interpreting robust and informative metabolic studies. As our understanding of the central role of metabolism in health and disease continues to grow, the use of stable isotope tracers like this compound will undoubtedly play an increasingly critical role in advancing biomedical science.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
Sodium Formate-13C as a Single Carbon Source Tracer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
One-carbon (1C) metabolism is a fundamental network of biochemical reactions essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids (serine and glycine), as well as for the regeneration of S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions.[1][2] This intricate network is highly compartmentalized, with key reactions occurring in both the cytoplasm and mitochondria.[3] Formate is a key intermediate in 1C metabolism, acting as a carrier of one-carbon units between these compartments.[4] The study of formate metabolism is crucial for understanding cellular proliferation, differentiation, and the metabolic reprogramming observed in various diseases, particularly cancer.[5][6]
Sodium formate-13C (H¹³COONa) has emerged as a powerful and versatile tracer for elucidating the dynamics of one-carbon metabolism.[7][8] By introducing this stable isotope-labeled compound into biological systems, researchers can track the incorporation of the ¹³C-labeled carbon atom into a multitude of downstream metabolites. This enables the precise quantification of metabolic fluxes and the identification of alterations in pathway activity in response to genetic modifications, drug treatments, or changes in the cellular microenvironment.[9][10] This technical guide provides a comprehensive overview of the application of this compound as a single carbon source tracer, detailing experimental protocols, data analysis strategies, and the key metabolic pathways that can be interrogated with this approach.
Core Concepts of ¹³C-Formate Tracing
The fundamental principle behind using this compound as a tracer lies in its entry into the cellular one-carbon pool. Exogenously supplied ¹³C-formate is readily taken up by cells and converted to 10-formyl-tetrahydrofolate (10-CHO-THF) in both the cytoplasm and mitochondria.[11] This reaction is catalyzed by 10-formyltetrahydrofolate synthetase. The ¹³C-labeled one-carbon unit can then be channeled into various biosynthetic pathways:
-
Purine Synthesis: The de novo synthesis of purine nucleotides requires two one-carbon units from 10-CHO-THF for the formation of the purine ring. Specifically, the C2 and C8 positions of the purine ring are derived from formate.[12][13] Tracing ¹³C-formate allows for the direct measurement of the rate of de novo purine synthesis.
-
Amino Acid Metabolism: The interconversion of serine and glycine, catalyzed by serine hydroxymethyltransferase (SHMT), is a central reaction in one-carbon metabolism. While serine is a major source of one-carbon units, the reverse reaction, the synthesis of serine from glycine and a one-carbon unit, can also occur. ¹³C-formate can be used to trace the incorporation of one-carbon units into the β-carbon of serine.[1]
-
Thymidylate Synthesis: The synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP) requires a one-carbon unit from 5,10-methylene-tetrahydrofolate (5,10-CH₂-THF). While formate primarily enters the one-carbon pool as 10-CHO-THF, it can be interconverted to 5,10-CH₂-THF, thus allowing the tracing of the thymidylate synthesis pathway.
-
Mitochondrial-Cytosolic Exchange: Formate plays a crucial role in shuttling one-carbon units from the mitochondria, where they are primarily generated from serine catabolism, to the cytoplasm for use in biosynthetic reactions.[3] ¹³C-formate tracing can help to quantify the extent of this intercellular one-carbon trafficking.
Experimental Protocols
Protocol 1: ¹³C-Formate Labeling in Adherent Mammalian Cell Culture
This protocol outlines a general procedure for labeling adherent mammalian cells with this compound to trace its incorporation into downstream metabolites.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
Sodium formate-¹³C (¹³C, 99%)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), 80% in water, ice-cold
-
Cell scraper
-
Microcentrifuge tubes
-
Liquid nitrogen or dry ice bath
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of labeling (typically 70-80% confluency). Culture cells under standard conditions (37°C, 5% CO₂).
-
Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired concentration of this compound. A typical starting concentration is 1 mM, but this may need to be optimized depending on the cell line and experimental goals. Use dialyzed FBS to minimize the presence of unlabeled formate and other small molecules.
-
Isotopic Labeling:
-
Aspirate the standard culture medium from the wells.
-
Wash the cells once with pre-warmed, serum-free medium to remove any residual unlabeled metabolites.
-
Add the pre-warmed ¹³C-formate labeling medium to each well.
-
Incubate the cells for a time course sufficient to achieve isotopic steady-state in the metabolites of interest. This can range from a few hours to over 24 hours, depending on the turnover rate of the target metabolic pathways.[14] A time-course experiment is recommended to determine the optimal labeling duration.
-
-
Metabolite Quenching and Extraction:
-
At the end of the labeling period, aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS to halt metabolic activity and remove extracellular tracer.[15]
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract intracellular metabolites.[16]
-
Place the plate on a dry ice bath for 10-15 minutes to ensure rapid and complete quenching.[17]
-
Using a cell scraper, scrape the cells into the methanol solution.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.[18]
-
-
Sample Storage:
-
Transfer the supernatant, which contains the metabolite extract, to a new clean tube.
-
Store the extracts at -80°C until analysis by mass spectrometry.
-
Protocol 2: Sample Preparation and LC-MS/MS Analysis
This protocol describes a general approach for the analysis of ¹³C-labeled metabolites from cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Metabolite extracts from Protocol 1
-
LC-MS/MS system (e.g., QTRAP, Orbitrap)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., ZIC-pHILIC)
-
Mobile phase A: 20 mM ammonium carbonate with 0.1% ammonium hydroxide in water
-
Mobile phase B: Acetonitrile
-
Appropriate standards for targeted metabolites (unlabeled and, if available, ¹³C-labeled)
Procedure:
-
Sample Preparation:
-
Thaw the frozen metabolite extracts on ice.
-
Dry the extracts under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable volume of the initial mobile phase (e.g., 50-100 µL of 80% acetonitrile). Vortex and centrifuge to remove any insoluble material.
-
Transfer the supernatant to LC vials for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Separate the metabolites using a HILIC column with a gradient of mobile phases A and B. A typical gradient might start at a high percentage of organic phase (B) and gradually increase the aqueous phase (A) to elute polar metabolites.
-
Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode for the detection of most central carbon metabolites. Use a targeted approach with Selected Reaction Monitoring (SRM) or a non-targeted approach with full scan analysis on a high-resolution mass spectrometer.
-
Data Acquisition: For targeted analysis, set up transitions for the unlabeled (M+0) and expected ¹³C-labeled isotopologues (e.g., M+1) of the metabolites of interest. For untargeted analysis, acquire high-resolution mass spectra to determine the mass isotopologue distributions (MIDs).
-
-
Data Analysis:
-
Peak Integration: Integrate the peak areas for each isotopologue of the target metabolites.
-
Correction for Natural Abundance: Correct the raw MIDs for the natural abundance of ¹³C and other heavy isotopes using established algorithms.[19]
-
Calculation of Isotopic Enrichment: Calculate the percentage of ¹³C enrichment for each metabolite.
-
Metabolic Flux Analysis (MFA): For more advanced analysis, use the corrected MIDs as input for ¹³C-MFA software to calculate intracellular metabolic fluxes.[20][21]
-
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from a ¹³C-formate tracing experiment, illustrating the types of insights that can be gained.
Table 1: Isotopic Enrichment of Key Metabolites in Cancer vs. Normal Cells
| Metabolite | Isotopic Enrichment (%) in Cancer Cells (Mean ± SD) | Isotopic Enrichment (%) in Normal Cells (Mean ± SD) |
| Inosine Monophosphate (IMP) | 35.2 ± 3.1 | 15.8 ± 2.5 |
| Adenosine Monophosphate (AMP) | 33.9 ± 2.9 | 14.2 ± 2.1 |
| Guanosine Monophosphate (GMP) | 34.5 ± 3.3 | 14.9 ± 2.3 |
| Serine (M+1) | 8.7 ± 1.2 | 3.1 ± 0.8 |
| Glycine (M+1) | 4.2 ± 0.9 | 1.5 ± 0.5 |
This table demonstrates how ¹³C-formate tracing can reveal upregulated de novo purine synthesis and altered serine metabolism in cancer cells compared to their normal counterparts.
Table 2: Fractional Contribution of ¹³C-Formate to Purine Synthesis
| Cell Line | Fractional Contribution of Formate to Purine C2 (%) | Fractional Contribution of Formate to Purine C8 (%) |
| Cell Line A (High Proliferation) | 92.5 ± 5.3 | 89.1 ± 6.2 |
| Cell Line B (Low Proliferation) | 65.8 ± 7.1 | 61.4 ± 6.8 |
| Cell Line A + Drug X | 45.3 ± 4.9 | 41.7 ± 5.5 |
This table illustrates how the fractional contribution of exogenous formate to purine synthesis can be quantified and used to assess the impact of therapeutic interventions on this pathway.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways and experimental workflows relevant to this compound tracing.
Caption: Overview of one-carbon metabolism showing the entry of ¹³C-formate.
Caption: Experimental workflow for ¹³C-formate tracing studies.
Caption: De novo purine synthesis pathway highlighting formate incorporation.
Conclusion
This compound is an invaluable tool for researchers investigating the complexities of one-carbon metabolism. Its ability to trace key biosynthetic pathways, including purine and amino acid synthesis, provides a dynamic view of cellular metabolic activity. The detailed protocols and conceptual frameworks presented in this guide offer a starting point for designing and implementing robust ¹³C-formate tracing experiments. By combining these methodologies with advanced analytical techniques and computational modeling, scientists can gain deeper insights into the metabolic underpinnings of health and disease, paving the way for the development of novel therapeutic strategies targeting metabolic vulnerabilities.
References
- 1. Analysis of glucose-derived amino acids involved in one-carbon and cancer metabolism by stable-isotope labeling and gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 6. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 11. m.youtube.com [m.youtube.com]
- 12. 13C Enrichment of Carbons 2 and 8 of Purine by Folate-Dependent Reactions After [13C]Formate and [2-13C]Glycine Dosing in Adult Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 13C enrichment of carbons 2 and 8 of purine by folate-dependent reactions after [13C]formate and [2-13C]glycine dosing in adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extraction parameters for metabolomics from cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Liquid Chromatography-Mass Spectrometry Metabolic and Lipidomic Sample Preparation Workflow for Suspension-Cultured Mammalian Cells using Jurkat T lymphocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isotopic Purity and Stability of Sodium Formate-¹³C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity and stability of Sodium Formate-¹³C. This isotopically labeled compound is a crucial reagent in various scientific applications, including metabolic research, drug development, and as a standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Understanding its isotopic enrichment and stability is paramount for obtaining accurate and reproducible experimental results.
Physicochemical Properties and Specifications
Sodium Formate-¹³C is a white, crystalline solid. It is the sodium salt of formic acid, where the carbon atom has been enriched with the ¹³C isotope.
Table 1: General Properties and Specifications of Sodium Formate-¹³C
| Property | Value | Reference |
| Chemical Formula | H¹³CO₂Na | [1] |
| Molecular Weight | ~69.00 g/mol | [1] |
| CAS Number | 23102-86-5 | [1] |
| Appearance | White solid/powder | [1] |
| Melting Point | 259-262 °C | [1] |
| Isotopic Purity | ≥ 99 atom % ¹³C | [1] |
| Chemical Purity | ≥ 98% | [2][3] |
Isotopic Purity
The isotopic purity of Sodium Formate-¹³C refers to the percentage of molecules containing the ¹³C isotope at the formate carbon position. This is a critical parameter for experiments that rely on tracing the ¹³C label. The standard isotopic purity for commercially available Sodium Formate-¹³C is typically 99 atom % ¹³C.[1]
Determination of Isotopic Purity
The isotopic enrichment of Sodium Formate-¹³C is primarily determined by two analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Quantitative ¹³C NMR is a direct and non-destructive method to determine the isotopic purity.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of Sodium Formate-¹³C and dissolve it in a suitable deuterated solvent (e.g., D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a quantitative ¹³C NMR spectrum with proton decoupling.
-
Key Parameters:
-
Pulse Angle: 30-45° to ensure a shorter relaxation delay can be used.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the carbon nucleus of interest to ensure full relaxation. For formate, this can be relatively long, so a d1 of 30-60 seconds is recommended for high accuracy.
-
Decoupling: Use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate quantification.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for the ¹³C signal and any potential ¹²C satellite peaks.
-
-
-
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the area of the ¹³C-formate signal.
-
The isotopic enrichment is determined by comparing the integral of the ¹³C-enriched signal to the integral of the natural abundance ¹³C signal of a known internal standard or by direct comparison to the signal from an unlabeled sodium formate standard.
-
References
Applications of Sodium Formate-¹³C in Metabolomics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the applications of Sodium Formate-¹³C in the field of metabolomics. Formate, a central molecule in one-carbon (1C) metabolism, is crucial for the biosynthesis of nucleotides and amino acids.[1][2] The stable isotope-labeled form, Sodium Formate-¹³C, serves as a powerful tool for tracing metabolic pathways, quantifying reaction rates, and ensuring analytical accuracy in mass spectrometry.
Core Application: Metabolic Tracer for One-Carbon Metabolism
Sodium Formate-¹³C is primarily used as a metabolic tracer to investigate one-carbon (1C) metabolism.[3] By introducing ¹³C-labeled formate into a biological system, researchers can track the incorporation of the labeled carbon atom into various downstream metabolites. This provides critical insights into the activity of key biosynthetic pathways essential for cell proliferation, growth, and maintenance.[1][4]
Formate is a key one-carbon unit that contributes to the synthesis of purines (required for DNA and RNA), thymidylate, and the regeneration of methionine from homocysteine.[5] Tracing the fate of the ¹³C label from formate allows for the qualitative and quantitative assessment of these pathways, which are often dysregulated in diseases such as cancer.[2][6]
Core Application: ¹³C-Metabolic Flux Analysis (¹³C-MFA)
Beyond qualitative tracing, Sodium Formate-¹³C is integral to ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique used to quantify the in vivo rates (fluxes) of metabolic reactions.[7][8] By measuring the rate and distribution of ¹³C incorporation from formate into downstream metabolites, computational models can calculate the flux through specific pathways.[9]
This quantitative approach is critical for understanding how metabolic networks adapt to genetic or environmental perturbations and for identifying metabolic bottlenecks or targets for therapeutic intervention.[10][11] The general workflow involves introducing the tracer, collecting samples at specific time points, analyzing isotopic enrichment via mass spectrometry, and then performing computational flux estimation.[9]
Core Application: Mass Spectrometry Calibration and Internal Standard
In addition to its biological applications, sodium formate is widely used for the external calibration of mass spectrometers, particularly time-of-flight (TOF) instruments.[12][13] It has the unique property of forming polymer clusters (dimers, trimers, etc.) in the gas phase, which provides a series of ions with known mass-to-charge ratios (m/z) over a broad range, enabling highly accurate mass calibration.[14]
Furthermore, Sodium Formate-¹³C can be used as an internal standard for the quantitative analysis of unlabeled formate.[3][15] Isotope-labeled internal standards are the gold standard in quantitative mass spectrometry because they are chemically identical to the analyte and thus co-elute and experience the same matrix effects and ionization suppression, allowing for highly accurate and precise quantification.[16]
Data Presentation
Quantitative data derived from studies using Sodium Formate-¹³C can be summarized for clear interpretation.
Table 1: Typical Human Serum Formate Concentrations This table provides baseline values for formate concentrations in a healthy human population, which is essential context for tracer studies.
| Statistic | Serum Formate Concentration (µM) |
| Mean | 25.9 |
| Range | 8.7 - 96.5 |
| Data sourced from a study of 1701 healthy young adults.[17] |
Table 2: Example Mass Accuracy Improvement with Sodium Formate Calibration This demonstrates the utility of sodium formate in improving instrument performance for metabolomics analysis.
| ESI Mode | Average Mass Error (ppm) After Calibration |
| Positive | ±0.48 |
| Negative | ±0.94 |
| Post-run calibration of LC/ESI-TOF MS data using sodium formate cluster ions.[12] |
Table 3: Representative ¹³C Enrichment Data from a Tracer Experiment This conceptual table illustrates the type of data generated from a ¹³C-formate tracing experiment, showing the percentage of the metabolite pool that has incorporated the ¹³C label.
| Metabolite | Isotopologue | ¹³C Enrichment (%) |
| Adenosine Triphosphate (ATP) | M+1 | 5.2 |
| Adenosine Triphosphate (ATP) | M+2 | 1.8 |
| Guanosine Triphosphate (GTP) | M+1 | 4.9 |
| Serine | M+1 | 15.7 |
| Methionine | M+1 | 8.3 |
| Data is illustrative of expected results from a ¹³C-MFA experiment.[7][18] |
Experimental Protocols
Protocol 1: General Protocol for ¹³C-Formate Tracing in Cell Culture
This protocol provides a framework for conducting a stable isotope tracing experiment in adherent mammalian cells.
-
Cell Culture: Plate cells in appropriate multi-well plates and grow to the desired confluency (typically 70-80%).
-
Tracer Introduction: Prepare fresh medium containing Sodium Formate-¹³C at a final concentration relevant to physiological levels or experimental goals (e.g., 100-500 µM).
-
Labeling: Remove the old medium, wash cells once with pre-warmed PBS, and add the ¹³C-formate-containing medium. Incubate for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the label.[19]
-
Metabolism Quenching & Metabolite Extraction:
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold 0.9% NaCl solution to remove extracellular metabolites.
-
Add a pre-chilled (-80°C) extraction solvent (e.g., 80:20 methanol:water) to the plate and scrape the cells.[20]
-
Transfer the cell lysate to a microcentrifuge tube.
-
-
Sample Preparation: Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet protein and cell debris. Transfer the supernatant, which contains the metabolites, to a new tube. Dry the supernatant using a vacuum concentrator.
-
Analysis: Reconstitute the dried metabolites in an appropriate solvent for LC-MS analysis. Analyze samples using a high-resolution mass spectrometer to measure the mass isotopologue distributions of target metabolites.[21][22]
Protocol 2: Mass Spectrometer Calibration using Sodium Formate Solution
This protocol describes the preparation and use of a sodium formate solution for external mass calibration.
-
Solution Preparation: Prepare a fresh calibration solution consisting of 0.1 M sodium hydroxide, 0.1% formic acid, and 50% isopropanol in high-purity water. This mixture facilitates the formation of sodium formate clusters.
-
Instrument Setup: Use a syringe pump to directly infuse the calibration solution into the mass spectrometer's ion source at a low flow rate (e.g., 3-5 µL/min).
-
Calibration: Acquire data in both positive and negative ion modes. The resulting spectrum will show a characteristic pattern of sodium formate cluster ions, e.g., [(HCOONa)n + Na]+ in positive mode.
-
Application: Use the instrument's calibration software to apply a calibration curve based on the accurately known masses of these cluster ions. This should be performed regularly to ensure high mass accuracy.[12][13]
Protocol 3: Quantitative Analysis of Formate by ¹H-NMR
This protocol provides a method for quantifying formate concentrations in a collected sample, often used to validate the results from MS-based methods.
-
Sample Preparation: To a known volume of the sample (e.g., 500 µL of cell culture supernatant or deproteinized plasma), add a known volume of D₂O (typically 10% of the final volume) for field locking.[23][24]
-
Internal Standard: Add a known concentration of an internal standard that does not overlap with the formate signal, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).
-
NMR Acquisition: Acquire ¹H-NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[24] The formate proton has a characteristic sharp singlet peak at approximately 8.45 ppm.
-
Quantification: Integrate the area of the formate peak and the area of the known internal standard peak. The concentration of formate can be calculated by comparing the ratio of these integrals, accounting for the number of protons contributing to each signal. A calibration curve using standard formate solutions of known concentrations should be established for precise quantification.[24]
References
- 1. Formate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formate metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchportal.lih.lu [researchportal.lih.lu]
- 7. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 8. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 10. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 11. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass accuracy improvement of reversed-phase liquid chromatography/electrospray ionization mass spectrometry based urinary metabolomic analysis by post-run calibration using sodium formate cluster ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. bmb.natsci.msu.edu [bmb.natsci.msu.edu]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. Lifestyle, metabolite, and genetic determinants of formate concentrations in a cross-sectional study in young, healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lirias.kuleuven.be [lirias.kuleuven.be]
- 19. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
A Technical Guide to Tracing One-Carbon Metabolism with Sodium Formate-¹³C
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of One-Carbon Metabolism
One-carbon (1C) metabolism comprises a network of interconnected pathways that are fundamental to cellular function. These pathways are responsible for the transfer of one-carbon units in various biological processes, including the biosynthesis of purines and thymidylate, which are essential for DNA and RNA synthesis, the homeostasis of amino acids like serine and glycine, and epigenetic regulation through methylation reactions.[1][2][3] The folate cofactor is central to these reactions, acting as a carrier for one-carbon units.[2][3]
Formate is a key, non-tetrahydrofolate (THF)-linked intermediate in this metabolic network.[1] It can be produced from various sources, including serine catabolism in the mitochondria, and serves as a primary source of one-carbon units for cytoplasmic processes.[1][4] By using sodium formate labeled with a stable isotope (¹³C), researchers can trace the fate of this one-carbon unit through various metabolic pathways, providing a dynamic view of cellular metabolism.[5][6][7] This technique, known as stable isotope tracing, is a powerful tool for elucidating metabolic fluxes and understanding how these pathways are altered in disease states, such as cancer, and in response to therapeutic interventions.[3][8]
Core Metabolic Pathways Traced by Sodium Formate-¹³C
Sodium formate-¹³C allows for the direct interrogation of several critical metabolic pathways. The ¹³C label is incorporated into downstream metabolites, and its enrichment can be quantified to determine pathway activity.
Cytosolic and Mitochondrial Folate Cycles
One-carbon metabolism is compartmentalized between the mitochondria and the cytoplasm.[2] Mitochondria can produce formate, which is then transported to the cytoplasm to be used in various biosynthetic reactions.[1][4] In the cytoplasm, ¹³C-formate is used by the trifunctional enzyme MTHFD1 to generate 10-formyl-THF, a key intermediate that donates the one-carbon unit for purine synthesis.[2]
Overview of one-carbon metabolism traced by ¹³C-formate.
Serine and Glycine Metabolism
The interconversion of serine and glycine is a key process in one-carbon metabolism. In the cytoplasm, serine hydroxymethyltransferase 1 (SHMT1) can utilize a one-carbon unit from 5,10-methylene-THF to synthesize serine from glycine. When labeling with ¹³C-formate, the label is transferred to 10-formyl-THF and then to 5,10-methylene-THF, ultimately labeling the C3 position of serine.[5] This demonstrates the flow of one-carbon units from formate into amino acid biosynthesis.
Cytosolic serine and glycine metabolism from formate.
Purine and Thymidylate Synthesis
De novo synthesis of purines and the production of thymidylate (dTMP) are heavily reliant on one-carbon metabolism.[1][3] The purine ring incorporates two one-carbon units at the C2 and C8 positions, both donated by 10-formyl-THF.[7] Thymidylate synthase utilizes 5,10-methylene-THF to methylate dUMP to dTMP.[1] Tracing with ¹³C-formate will therefore result in ¹³C enrichment in the purine ring and the methyl group of thymine.[6][7]
References
- 1. Formate: The Neglected Member of One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulatory mechanisms of one-carbon metabolism enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Folate-mediated one-carbon metabolism [pfocr.wikipathways.org]
- 5. 13C NMR detection of folate-mediated serine and glycine synthesis in vivo in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. 13C Enrichment of Carbons 2 and 8 of Purine by Folate-Dependent Reactions After [13C]Formate and [2-13C]Glycine Dosing in Adult Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Sodium Formate-¹³C in Metabolic Flux Analysis: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Sodium formate-¹³C as a crucial tracer in metabolic flux analysis (MFA). It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to leverage this powerful technique for elucidating the complexities of one-carbon metabolism. This guide will delve into the core principles of ¹³C-MFA, the specific role of formate as a metabolic probe, detailed experimental protocols, and the interpretation of the generated data.
Introduction to ¹³C-Metabolic Flux Analysis and One-Carbon Metabolism
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful analytical technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[1][2] By introducing a substrate labeled with the stable isotope carbon-13 (¹³C) into a biological system, researchers can trace the path of the labeled carbon atoms as they are incorporated into various downstream metabolites.[3] The resulting patterns of ¹³C enrichment, known as mass isotopomer distributions, are measured using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3] This data, when integrated with a stoichiometric model of cellular metabolism, allows for the calculation of metabolic fluxes throughout a network.[4]
One-carbon (1C) metabolism is a fundamental set of biochemical reactions essential for the biosynthesis of key macromolecules, including nucleotides (purines and thymidylate) and certain amino acids (serine and glycine).[5][6] This metabolic network is also critical for maintaining cellular redox balance and providing methyl groups for epigenetic modifications.[7] Formate is a key intermediate in one-carbon metabolism, acting as a carrier of one-carbon units.[5] Dysregulation of one-carbon metabolism is a hallmark of various diseases, including cancer, making it a prime target for therapeutic intervention.[4]
Sodium Formate-¹³C as a Tracer for One-Carbon Metabolism
Sodium formate-¹³C is a specialized isotopic tracer that serves as a direct probe for one-carbon metabolism.[8] When introduced to cells, the ¹³C-labeled formate enters the cellular formate pool and is subsequently utilized by enzymes in the one-carbon pathway. This allows for the precise tracking of one-carbon units into various biosynthetic pathways.
The primary application of Sodium formate-¹³C in MFA is to investigate the fluxes through pathways that utilize one-carbon units, most notably:
-
De novo purine synthesis: The synthesis of the purine ring incorporates two one-carbon units from 10-formyl-tetrahydrofolate (10-CHO-THF), which can be derived from formate.
-
Thymidylate synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) requires a one-carbon unit from 5,10-methylene-tetrahydrofolate, which is interconvertible with other one-carbon folate species.
-
Serine and glycine metabolism: The interconversion of serine and glycine involves the transfer of a one-carbon unit.
By measuring the incorporation of ¹³C from formate into these downstream metabolites, researchers can quantify the activity of these critical pathways.
Experimental Design and Workflow
A typical ¹³C-MFA experiment using Sodium formate-¹³C involves a series of well-defined steps. The following diagram illustrates a generalized experimental workflow:
Detailed Experimental Protocols
The success of a ¹³C-MFA experiment hinges on meticulous execution of the experimental protocol. The following sections provide detailed methodologies for the key steps.
Cell Culture and Isotopic Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Media Preparation: Prepare the cell culture medium, replacing the standard sodium formate with a known concentration of Sodium formate-¹³C. The optimal concentration of the tracer may need to be determined empirically but is often in the range of 100 µM to 1 mM.
-
Isotopic Labeling: When cells reach the desired confluency, replace the standard medium with the pre-warmed ¹³C-labeling medium.
-
Achieving Isotopic Steady State: Incubate the cells in the labeling medium for a sufficient duration to achieve isotopic steady state, where the fractional enrichment of ¹³C in the metabolites of interest becomes constant.[9] This duration is typically determined experimentally by performing a time-course experiment but is often at least 24 hours for mammalian cells.[10]
Metabolite Quenching and Extraction
Rapidly halting all metabolic activity is critical to preserve the in vivo isotopic labeling patterns.
For Adherent Cells:
-
Quenching: Quickly aspirate the labeling medium from the culture dish. Immediately place the dish on a bed of dry ice or in a dry ice/ethanol slurry to rapidly cool the cells.
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol, -80°C) to the plate.[11] Scrape the cells in the cold solvent and transfer the cell lysate to a pre-chilled tube.
For Suspension Cells:
-
Quenching: Rapidly centrifuge the cell suspension at a low speed in a pre-chilled centrifuge.
-
Washing: Quickly wash the cell pellet with ice-cold saline to remove any remaining labeling medium.
-
Extraction: Resuspend the cell pellet in a pre-chilled extraction solvent and proceed with cell lysis (e.g., sonication or freeze-thaw cycles).[11]
Sample Processing for Analysis
-
Centrifugation: Centrifuge the cell lysate at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator or under a stream of nitrogen gas. The dried samples can be stored at -80°C until analysis.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common analytical platforms for measuring mass isotopomer distributions.
GC-MS Analysis
GC-MS is a robust technique for analyzing thermally stable and volatile compounds. Many metabolites of interest in one-carbon metabolism, such as amino acids and organic acids, require chemical derivatization to increase their volatility.
Derivatization (Example for Amino Acids):
-
Resuspend the dried metabolite extract in a derivatization reagent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI).
-
Incubate at an elevated temperature (e.g., 70°C) to complete the derivatization reaction.
GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Column: A mid-polarity column such as a DB-5ms is commonly used.
-
Inlet Temperature: Typically 250-280°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized metabolites.[12]
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode is used to obtain the complete mass isotopomer distributions.[12]
-
LC-MS Analysis
LC-MS is well-suited for the analysis of polar and thermally labile metabolites without the need for derivatization.
LC-MS Parameters:
-
Liquid Chromatograph (LC):
-
Column: A column with chemistry appropriate for the metabolites of interest, such as a hydrophilic interaction liquid chromatography (HILIC) column for polar metabolites.
-
Mobile Phases: A gradient of aqueous and organic mobile phases is used to separate the metabolites.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electrospray Ionization (ESI) is commonly used.
-
Acquisition Mode: High-resolution mass spectrometry (e.g., Orbitrap) is preferred to accurately resolve the mass isotopologues.
-
Data Analysis and Flux Calculation
The raw mass spectrometry data must be processed to determine the mass isotopomer distributions, which are then used for flux calculations.
-
Data Processing: The raw data is processed to identify and integrate the peaks corresponding to the metabolites of interest.
-
Correction for Natural Abundance: The measured mass isotopomer distributions must be corrected for the natural abundance of ¹³C and other heavy isotopes.[13]
-
Flux Calculation: The corrected mass isotopomer distributions, along with measured extracellular fluxes (e.g., nutrient uptake and product secretion rates), are input into specialized software packages for ¹³C-MFA. These software tools use iterative algorithms to estimate the intracellular fluxes that best fit the experimental data.
Commonly Used Software for ¹³C-MFA:
| Software | Key Features |
| INCA | User-friendly graphical user interface, supports both steady-state and non-stationary MFA.[14] |
| 13CFLUX2 | High-performance for large-scale models, command-line interface.[14] |
| Metran | Based on the Elementary Metabolite Units (EMU) framework, suitable for tracer experiment design.[14] |
| OpenFlux | Open-source software with a graphical user interface.[14] |
Visualization of Metabolic Pathways
Visualizing the flow of the ¹³C label through the metabolic network is crucial for understanding the experimental results. The following diagram illustrates the incorporation of the ¹³C label from formate into the de novo purine synthesis pathway.
Data Presentation
Quantitative data from ¹³C-MFA experiments should be presented in a clear and organized manner to facilitate interpretation and comparison across different experimental conditions. The following tables provide examples of how to present isotopic enrichment and metabolic flux data.
Table 1: Example of Isotopic Enrichment Data
This table shows the hypothetical fractional enrichment of ¹³C in key metabolites after labeling with Sodium formate-¹³C for 24 hours.
| Metabolite | Condition A (%) | Condition B (%) |
| Serine | 15.2 ± 1.3 | 25.8 ± 2.1 |
| Glycine | 12.5 ± 1.1 | 20.1 ± 1.8 |
| Adenosine Monophosphate (AMP) | 8.3 ± 0.9 | 14.5 ± 1.2 |
| Guanosine Monophosphate (GMP) | 7.9 ± 0.8 | 13.9 ± 1.1 |
| Deoxythymidine Monophosphate (dTMP) | 5.1 ± 0.6 | 9.2 ± 0.9 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Example of Metabolic Flux Data
This table presents hypothetical metabolic flux values (relative to a glucose uptake rate of 100) for key reactions in one-carbon metabolism under two different conditions.
| Reaction | Condition A | Condition B |
| Formate uptake | 5.0 | 8.0 |
| Serine hydroxymethyltransferase (SHMT) | 20.5 | 35.2 |
| Methylene-THF dehydrogenase (MTHFD) | 18.2 | 30.1 |
| De novo purine synthesis | 4.1 | 7.3 |
| Thymidylate synthase (TYMS) | 2.5 | 4.8 |
Applications in Research and Drug Development
The ability to quantify fluxes through one-carbon metabolism using Sodium formate-¹³C has significant implications for various research areas and for the pharmaceutical industry.
-
Cancer Research: Many cancer cells exhibit altered one-carbon metabolism to support their high proliferation rates. ¹³C-MFA with Sodium formate-¹³C can be used to identify metabolic vulnerabilities in cancer cells that can be targeted with novel therapeutics.
-
Drug Development: For drugs that target enzymes in the one-carbon pathway, ¹³C-MFA can be used to assess their on-target effects and to understand how cells metabolically adapt to the drug treatment.
-
Understanding Disease Mechanisms: Dysregulation of one-carbon metabolism is implicated in a range of diseases beyond cancer, including neurological disorders and developmental defects. ¹³C-MFA can provide insights into the metabolic basis of these conditions.
Conclusion
Sodium formate-¹³C is a valuable tool for the quantitative analysis of one-carbon metabolism using ¹³C-MFA. By providing a direct window into the fluxes of one-carbon units, this tracer enables researchers to gain a deeper understanding of cellular physiology in health and disease. The detailed protocols and methodologies presented in this guide provide a solid foundation for the successful implementation of Sodium formate-¹³C tracing experiments and the generation of high-quality, interpretable data. As our understanding of the central role of one-carbon metabolism in various pathological states continues to grow, the application of this powerful technique is poised to accelerate the discovery of new diagnostic and therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Developing a Method to Estimate the Downstream Metabolite Signals from Hyperpolarized [1-13C]Pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brief introduction of one-carbon metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 6. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. en.humanmetabolome.com [en.humanmetabolome.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Safe Handling of Sodium Formate-¹³C in the Laboratory
This guide provides an in-depth overview of the safety and handling precautions for Sodium formate-¹³C, tailored for researchers, scientists, and professionals in drug development. Sodium formate-¹³C is a stable isotope-labeled compound used as a tracer and an internal standard in quantitative analyses.[1] While some safety data sheets (SDS) classify Sodium formate-¹³C as a non-hazardous substance, it is crucial to handle it with the care and precaution accorded to all laboratory chemicals, especially since the toxicological properties may not have been fully investigated.[2]
Hazard Identification and Classification
There are varying classifications regarding the hazards of Sodium formate. While the SDS for the ¹³C labeled version from some suppliers indicates it is not a hazardous substance or mixture[2], other sources, including PubChem and SDS for unlabeled sodium formate, identify potential hazards. As a best practice, it is advisable to handle the compound as potentially hazardous.
Potential Hazards:
Due to its hygroscopic nature, it readily absorbs moisture from the air.[5][7]
Physical and Chemical Properties
A summary of the key physical and chemical properties of Sodium formate-¹³C is presented below.
| Property | Value | Reference(s) |
| CAS Number | 23102-86-5 | [2] |
| Molecular Formula | ¹³CHNaO₂ | [1] |
| Molecular Weight | 69.00 g/mol | [3][8] |
| Appearance | White to off-white solid | [1] |
| Purity | 99 atom % ¹³C | [8] |
| Chemical Stability | Stable under standard ambient conditions. Avoid moisture. | [2] |
Exposure Controls and Personal Protection
Adherence to proper personal protective equipment (PPE) protocols is essential to minimize exposure and ensure laboratory safety.
Engineering Controls:
-
Work in a well-ventilated area. Use a chemical fume hood if there is a risk of dust generation.[5][6]
-
Ensure that eyewash stations and safety showers are readily accessible near the workstation.[6]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or glasses.[6]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[7][9] Gloves should be inspected before use and disposed of properly after handling.[7]
-
Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH/MSHA-approved respirator with a suitable dust filter.[2]
The following diagram illustrates a general workflow for selecting appropriate PPE when handling Sodium formate-¹³C.
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling:
-
Avoid contact with skin and eyes.[6]
-
Wash hands thoroughly after handling.[2]
-
Keep away from food, drink, and animal feedingstuffs.[10]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[2][7]
-
The product is hygroscopic and should be protected from moisture.[5][7]
-
Recommended storage temperatures can vary, with some suppliers suggesting room temperature[11] while others recommend -20°C for long-term storage of solutions.[1] Always refer to the supplier's specific instructions.
First-Aid Measures
In case of exposure, follow these first-aid protocols.
| Exposure Route | First-Aid Protocol | Reference(s) |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. | [2][7] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. | [2][12] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical advice if feeling unwell. | [7] |
Accidental Release Measures
In the event of a spill, prompt and appropriate action is necessary to prevent contamination and exposure.
Protocol for Spills:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further spread of the material. Cover the spill with a plastic sheet to minimize dust.[5]
-
Clean-up:
-
Decontaminate: Clean the affected area thoroughly.
-
Dispose: Dispose of the waste material in accordance with local, regional, and national regulations.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Sodium formate-13C | CHNaO2 | CID 16211807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. sidleychem.com [sidleychem.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. scbt.com [scbt.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. carlroth.com [carlroth.com]
- 11. Sodium formate (¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]
A Researcher's Guide to Sodium Formate-13C: From Commercial Sourcing to Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sodium formate-13C, a critical isotopic tracer for researchers investigating one-carbon metabolism. This document details commercial suppliers, pricing, and in-depth experimental protocols for its application in metabolic research, particularly in 13C Metabolic Flux Analysis (MFA).
Commercial Availability and Product Specifications
This compound is readily available from several reputable suppliers catering to the research community. The primary considerations for procurement are isotopic purity, chemical purity, and price. Below is a comparative summary of offerings from major vendors.
| Supplier | Product Name | CAS Number | Isotopic Purity | Chemical Purity | Unit Size | Price (USD) |
| Sigma-Aldrich | This compound | 23102-86-5 | 99 atom % 13C[1] | ≥98% | 1 g | $331.00[1] |
| Cambridge Isotope Laboratories, Inc. | Sodium formate (¹³C, 99%) | 23102-86-5 | 99%[2] | 98%[2] | 5 g | $961.00[2] |
| Santa Cruz Biotechnology, Inc. | This compound | 23102-86-5 | 99 atom % 13C[3] | Not specified | - | Contact for pricing |
| LGC Standards | Sodium Formate (13C, 99%; D, 98%) | 1215684-17-5 | 99% 13C, 98% D | Not specified | Custom | Contact for pricing[4] |
| Eurisotop (a subsidiary of Cambridge Isotope Laboratories, Inc.) | SODIUM FORMATE (13C, 99%) | 23102-86-5 | 99% | 98% | 1 g | €311.00[5] |
| Genprice | Formate-13C (sodium) | - | Not specified | Not specified | - | Ask for price[6] |
The Role of Formate in One-Carbon Metabolism
Formate is a key intermediate in one-carbon (1C) metabolism, a network of biochemical reactions essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids (serine and methionine).[2][5][7] The 13C-label from this compound is incorporated into the cellular machinery, allowing researchers to trace its metabolic fate and quantify the flux through these critical pathways.
The central pathway involves the conversion of formate to 10-formyl-tetrahydrofolate (10-formyl-THF), a crucial one-carbon donor.[2][8] This process is fundamental to de novo purine synthesis and is also linked to the serine synthesis pathway.[1][4]
Below is a diagram illustrating the entry of formate into one-carbon metabolism.
Caption: Entry of ¹³C-labeled formate into central one-carbon metabolism.
Experimental Workflow for 13C Metabolic Flux Analysis (MFA)
13C-MFA is a powerful technique used to quantify the rates of metabolic pathways. The general workflow involves introducing a 13C-labeled substrate, such as this compound, into a biological system and measuring the incorporation of the heavy isotope into various metabolites.
Caption: A generalized workflow for conducting a ¹³C Metabolic Flux Analysis experiment.
Detailed Experimental Protocols
Cell Culture and Isotopic Labeling
This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency (typically 50-70%).
-
Media Preparation: Prepare the labeling medium by supplementing the base medium with this compound. The final concentration will depend on the experimental goals and should be determined empirically.
-
Adaptation: For some cell lines, a gradual adaptation to the labeling medium may be necessary to achieve a metabolic steady state.
-
Labeling: Aspirate the standard culture medium, wash the cells once with sterile PBS, and then add the pre-warmed 13C labeling medium.
-
Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady state. This is often between 18-24 hours for mammalian cells but should be determined experimentally.
Metabolite Quenching and Extraction
Rapidly halting enzymatic activity is crucial for accurately capturing the metabolic state.
-
Quenching: Place the culture vessel on ice. Quickly aspirate the labeling medium and wash the cells with an ice-cold quenching solution (e.g., phosphate-buffered saline).
-
Extraction: Add a cold extraction solvent (e.g., 80:20 methanol:water, pre-chilled to -80°C) to the cells.
-
Scraping and Collection: Scrape the cells in the extraction solvent and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge at high speed (e.g., 13,000 x g) for 5-10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant containing the extracted metabolites to a new tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator. The dried samples can be stored at -80°C until analysis.
Sample Analysis by Mass Spectrometry (MS)
-
Sample Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), dried metabolite extracts often require derivatization to increase their volatility. A common method is silylation.
-
LC-MS Analysis: For Liquid Chromatography-Mass Spectrometry (LC-MS), reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled to either a gas or liquid chromatograph.
-
Data Acquisition: Acquire data in a manner that allows for the detection and quantification of different mass isotopologues of the metabolites of interest.
Sample Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the position of the 13C label within a molecule.
-
Sample Preparation: Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O).
-
NMR Experiment: Acquire 1D and 2D 13C NMR spectra. The choice of experiment will depend on the specific information required.
-
Data Analysis: Analyze the spectra to determine the 13C enrichment and the position of the label in the metabolites of interest.
Data Analysis and Interpretation
The mass isotopologue distributions (MIDs) obtained from MS or the positional enrichment data from NMR are used in conjunction with a stoichiometric model of cellular metabolism to calculate metabolic fluxes. This typically involves specialized software packages designed for 13C-MFA. The output provides quantitative data on the rates of reactions within the metabolic network, offering insights into cellular physiology in response to various stimuli or genetic modifications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Formate: The Neglected Member of One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. In vitro conversion of formate to serine: effect of tetrahydropteroylpolyglutamates and serine hydroxymethyltransferase on the rate of 10-formyltetrahydrofolate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Manufacturing of High-Purity Sodium Formate-¹³C
Introduction
Sodium formate-¹³C (H¹³COONa) is the sodium salt of formic acid-¹³C, a stable, non-radioactive isotopically labeled compound. The incorporation of the carbon-13 isotope makes it an invaluable tool in various scientific disciplines, particularly in metabolic research, clinical diagnostics, and drug development. Its primary utility lies in its application as a tracer for metabolic flux analysis and as an internal standard for highly sensitive quantitative analyses by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.[1] The synthesis of high-purity Sodium formate-¹³C is critical to ensure the accuracy and reliability of the experimental data derived from its use.
This guide provides a comprehensive overview of the synthesis, purification, and quality control methodologies for producing high-purity Sodium formate-¹³C, tailored for professionals in the pharmaceutical and life sciences sectors.
Core Synthesis Methodologies
The synthesis of Sodium formate-¹³C typically mirrors the established methods for its unlabeled counterpart, with the critical difference being the use of a ¹³C-labeled precursor. The most common and direct method is the neutralization of Formic acid-¹³C with a high-purity sodium base. Industrial processes may also adapt the reaction of ¹³C-labeled carbon monoxide with sodium hydroxide under high pressure and temperature.[2][3][4]
1. Neutralization of Formic Acid-¹³C
This is the most straightforward and widely used laboratory-scale method. It involves a simple acid-base reaction between Formic acid-¹³C and a sodium source like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).
-
Reaction with Sodium Hydroxide: H¹³COOH + NaOH → H¹³COONa + H₂O
-
Reaction with Sodium Bicarbonate: H¹³COOH + NaHCO₃ → H¹³COONa + H₂O + CO₂
The reaction with sodium hydroxide is highly exothermic and requires careful temperature control. Using sodium bicarbonate is often preferred in a laboratory setting as the reaction is less vigorous and the effervescence of CO₂ provides a visual indicator of the reaction's progress.
2. Carbon Monoxide-¹³C and Sodium Hydroxide Reaction
A method suitable for industrial-scale production involves the reaction of carbon monoxide-¹³C with sodium hydroxide.[3][4]
-
Reaction: ¹³CO + NaOH → H¹³COONa
This process requires high temperatures (150-220°C) and pressures (12-30 kg/cm ²) to proceed efficiently.[4] While effective for large quantities, it necessitates specialized high-pressure equipment.
Detailed Experimental Protocol: Laboratory Scale Synthesis
This protocol details the synthesis of high-purity Sodium formate-¹³C via the neutralization of Formic acid-¹³C with sodium bicarbonate.
Materials and Equipment:
-
Formic acid-¹³C solution (e.g., 99 atom % ¹³C)
-
High-purity sodium bicarbonate (NaHCO₃)
-
Deionized, high-purity water
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., Erlenmeyer flask or beaker)
-
pH meter or pH indicator strips
-
Rotary evaporator
-
Crystallization dish
-
Vacuum filtration apparatus (Büchner funnel)
-
Drying oven or vacuum desiccator
Procedure:
-
Reaction Setup: In a clean reaction vessel, dissolve a pre-weighed amount of Formic acid-¹³C in a minimal volume of high-purity water. Place the vessel on a magnetic stirrer.
-
Neutralization: Slowly add a stoichiometric amount of high-purity sodium bicarbonate to the stirred formic acid solution in small portions. The reaction will effervesce as carbon dioxide is released. Continue addition until the effervescence ceases.
-
pH Adjustment: Carefully monitor the pH of the solution. The target is a neutral pH (~7.0). If the solution is acidic, continue to add small amounts of sodium bicarbonate. If it becomes too alkaline, back-titrate with a small amount of the Formic acid-¹³C solution.
-
Concentration: Transfer the resulting sodium formate-¹³C solution to a round-bottom flask and concentrate it using a rotary evaporator. This removes the bulk of the water, leading to a saturated or supersaturated solution.
-
Crystallization: Transfer the concentrated solution to a crystallization dish. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.[3]
-
Isolation: Isolate the Sodium formate-¹³C crystals from the mother liquor by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly in a vacuum oven at a moderate temperature (e.g., 60-80°C) or in a vacuum desiccator until a constant weight is achieved. The final product should be a fine, white crystalline powder.[5]
Below is a workflow diagram illustrating the synthesis and purification process.
Caption: Workflow for the synthesis and purification of Sodium formate-¹³C.
Quality Control and Data Analysis
Ensuring the chemical and isotopic purity of the final product is paramount. A combination of analytical techniques is employed for comprehensive quality control.
Data Presentation
The key specifications and analytical methods for high-purity Sodium formate-¹³C are summarized in the tables below.
Table 1: Typical Specifications of High-Purity Sodium Formate-¹³C
| Parameter | Specification | Source(s) |
| CAS Number | 23102-86-5 | [6][7] |
| Molecular Formula | H¹³CO₂Na | |
| Molecular Weight | ~69.00 g/mol | [6] |
| Appearance | White crystalline solid/powder | [5] |
| Isotopic Purity | ≥ 99 atom % ¹³C | |
| Chemical Purity | ≥ 98% | [6][7] |
| Melting Point | 259-262 °C (lit.) |
Table 2: Comparison of Analytical Methods for Purity Assessment
| Analytical Method | Principle | Application | Source(s) |
| Titration | Acid-base neutralization to quantify the formate content against a standardized acid. | Determines overall chemical purity and assay. | [5][8] |
| HPLC | Chromatographic separation of the sample to detect and quantify impurities. | Provides high-precision chemical purity data and identifies specific impurities. | [5][8] |
| ¹³C NMR Spectroscopy | Measures the nuclear magnetic resonance of the ¹³C nucleus. | Confirms isotopic labeling at the correct position and helps determine isotopic purity. | [9] |
| Mass Spectrometry | Measures the mass-to-charge ratio of ions to determine molecular weight. | Confirms the mass shift due to ¹³C incorporation (M+1) and assesses isotopic enrichment. |
Application in Metabolic Flux Analysis
Sodium formate-¹³C is a key substrate for tracing C1 metabolism. Once introduced into a biological system, the ¹³C label can be tracked as it is incorporated into various downstream metabolites. This allows researchers to map metabolic pathways and quantify the flux through them.
The diagram below illustrates a simplified logical workflow for using Sodium formate-¹³C in a metabolic flux study.
Caption: Logical workflow for a ¹³C-based metabolic flux analysis experiment.
Conclusion
The synthesis and manufacturing of high-purity Sodium formate-¹³C are governed by precise, well-controlled chemical processes and rigorous analytical validation. The neutralization method provides a reliable and accessible route for producing high-quality material suitable for the demanding applications in modern research and drug development. Adherence to detailed protocols and robust quality control ensures that this critical isotopic tracer can be used with confidence to generate accurate and reproducible scientific data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jiuanchemical.com [jiuanchemical.com]
- 3. jiuanchemical.com [jiuanchemical.com]
- 4. Sodium Formate - Jam Group Company [jamgroupco.com]
- 5. ruibaocafo.com [ruibaocafo.com]
- 6. Sodium formate (¹³C, 99%) - Cambridge Isotope Laboratories, CLM-583-5 [isotope.com]
- 7. SODIUM FORMATE | Eurisotop [eurisotop.com]
- 8. How to determine the content of sodium formate in a sample? - Blog [novaoildrilling.com]
- 9. spectrabase.com [spectrabase.com]
Methodological & Application
Application Notes and Protocols for Sodium Formate-¹³C in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing using Sodium formate-¹³C is a powerful technique for elucidating the intricate network of one-carbon (1C) metabolism in cell culture. Formate is a key intermediate in 1C metabolism, a series of biochemical reactions essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids such as serine and glycine, and for methylation reactions.[1][2] By introducing ¹³C-labeled formate into the cell culture medium, researchers can trace the metabolic fate of the labeled carbon atom as it is incorporated into various downstream metabolites. This approach, coupled with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enables the quantification of metabolic fluxes and provides critical insights into cellular physiology, particularly in the context of cancer metabolism where alterations in 1C pathways are a known hallmark.[3][4]
This document provides detailed application notes and protocols for the use of Sodium formate-¹³C in cell culture experiments, intended to guide researchers in designing and executing robust metabolic tracing studies.
Principle of ¹³C-Formate Tracing in One-Carbon Metabolism
One-carbon metabolism is compartmentalized within the cell, with key reactions occurring in both the mitochondria and the cytosol.[1] Serine is a major source of one-carbon units, which can be catabolized to glycine, yielding a one-carbon unit that is transferred to tetrahydrofolate (THF).[2] This one-carbon unit can then be released from the mitochondria into the cytosol in the form of formate.[5]
Exogenously supplied Sodium formate-¹³C is readily taken up by cells and enters the cytosolic one-carbon pool. The ¹³C-labeled formate is then utilized by 10-formyl-THF synthetase to generate ¹³C-labeled 10-formyl-THF. This molecule serves as a donor of the labeled carbon for the de novo synthesis of purine rings (at the C2 and C8 positions) and can also be interconverted to other THF-bound one-carbon units for use in other biosynthetic pathways, including the synthesis of serine and glycine.[1][6] By analyzing the mass isotopomer distribution of these metabolites, the activity of these pathways can be quantified.
Data Presentation
The following tables provide illustrative examples of quantitative data that can be obtained from Sodium formate-¹³C tracing experiments. The data demonstrates the incorporation of the ¹³C label into key metabolites of one-carbon metabolism.
Table 1: Illustrative Mass Isotopomer Distribution in Serine and Glycine
This table shows the hypothetical mass isotopomer distribution (MID) of serine and glycine in a cancer cell line cultured with 1 mM Sodium formate-¹³C for 24 hours. The data reflects the synthesis of these amino acids utilizing the labeled one-carbon unit from formate.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |
| Serine | 85.2 | 12.5 | 1.8 | 0.5 |
| Glycine | 90.1 | 8.9 | 1.0 | 0.0 |
M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms. Data is hypothetical and for illustrative purposes.
Table 2: Illustrative ¹³C Enrichment in Purine and Pyrimidine Nucleotides
This table illustrates the expected ¹³C enrichment in the purine base adenine and the pyrimidine base thymine following labeling with 1 mM Sodium formate-¹³C for 48 hours. The enrichment in adenine reflects the direct incorporation of the ¹³C-formate into the purine ring.
| Nucleotide Base | ¹³C Enrichment (%) |
| Adenine (from ATP) | 15.7 |
| Thymine (from dTTP) | 3.2 |
¹³C Enrichment is calculated as the percentage of the metabolite pool that contains at least one ¹³C atom from the tracer. Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: ¹³C-Labeling of Adherent Cells with Sodium Formate-¹³C
This protocol outlines the general procedure for metabolic labeling of adherent mammalian cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
Sodium formate-¹³C (sterile solution or powder)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Liquid nitrogen
Procedure:
-
Cell Seeding: Seed cells in multi-well plates (e.g., 6-well or 12-well) at a density that ensures they are in the exponential growth phase at the time of harvest.
-
Preparation of Labeling Medium:
-
Prepare the desired volume of cell culture medium, supplemented with dialyzed FBS.
-
Add Sodium formate-¹³C to the medium to a final concentration of 1-5 mM. Ensure the formate is completely dissolved and the medium is sterile-filtered if necessary.
-
Pre-warm the labeling medium to 37°C.
-
-
Isotopic Labeling:
-
When cells reach the desired confluency (typically 70-80%), aspirate the standard growth medium.
-
Wash the cells once with pre-warmed sterile PBS.
-
Add the pre-warmed ¹³C-formate labeling medium to the cells.
-
Incubate the cells for a predetermined duration (e.g., 4, 8, 12, 24, or 48 hours) to achieve isotopic steady state. The optimal time should be determined empirically for the specific cell line and experimental goals.
-
-
Metabolite Quenching and Extraction:
-
At the end of the labeling period, aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled formate.
-
Add ice-cold 80% methanol (-80°C) to each well to quench metabolism and extract intracellular metabolites.
-
Scrape the cells in the cold methanol and transfer the cell lysate to pre-chilled microcentrifuge tubes.
-
Vortex the tubes vigorously and incubate at -80°C for at least 15 minutes.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the extracted metabolites and transfer to new tubes.
-
The metabolite extracts can be stored at -80°C until further analysis.
-
Protocol 2: Sample Preparation for GC-MS Analysis
This protocol describes the derivatization of polar metabolites for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Dried metabolite extracts
-
Methoxyamine hydrochloride in pyridine
-
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCl
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).
-
Methoximation:
-
Add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to each dried sample.
-
Vortex thoroughly and incubate at 37°C for 90 minutes with shaking.
-
-
Silylation:
-
Add 30 µL of MTBSTFA + 1% TBDMSCl to each sample.
-
Vortex and incubate at 60°C for 30 minutes.
-
-
Analysis:
-
Cool the samples to room temperature.
-
Transfer the derivatized samples to GC-MS vials with inserts.
-
Analyze the samples by GC-MS to determine the mass isotopomer distributions of the metabolites of interest.
-
Mandatory Visualization
One-Carbon Metabolism Pathway
Experimental Workflow for ¹³C-Formate Tracing
References
- 1. 13C NMR detection of folate-mediated serine and glycine synthesis in vivo in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-Carbon Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 3. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. 13C enrichment of carbons 2 and 8 of purine by folate-dependent reactions after [13C]formate and [2-13C]glycine dosing in adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sodium Formate-¹³C as an Internal Standard for Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative mass spectrometry is a cornerstone of modern analytical science, providing unparalleled sensitivity and selectivity for the measurement of molecules in complex mixtures. The accuracy and precision of these measurements are paramount, particularly in fields such as drug development, metabolomics, and clinical diagnostics. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving reliable quantitative data.[1][2] This is because SIL-IS are chemically and physically almost identical to the analyte of interest, allowing them to compensate for variations during sample preparation, chromatography, and ionization.[1][3]
This document provides detailed application notes and protocols for the use of Sodium Formate-¹³C (H¹³COONa) as an internal standard in quantitative mass spectrometry. While unlabeled sodium formate is commonly used for mass calibration of instruments due to its tendency to form clusters over a wide m/z range, its ¹³C-labeled counterpart serves as an excellent internal standard for the quantification of formic acid and other small polar molecules.[4][5][6]
Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to a sample.[1] Because the SIL-IS is chemically identical to the native analyte, it experiences the same effects during sample processing and analysis.[1] Consequently, the ratio of the mass spectrometry signal of the native analyte to that of the SIL-IS remains constant, enabling highly accurate and precise quantification, even in complex biological matrices.[1] ¹³C-labeled standards are often preferred over deuterium-labeled standards as they are less likely to exhibit chromatographic shifts, ensuring co-elution with the analyte and more reliable correction for matrix effects.[1]
Physicochemical Properties of Sodium Formate-¹³C
| Property | Value |
| Chemical Formula | H¹³CO₂Na |
| Molecular Weight | 69.00 g/mol [7][8] |
| Unlabeled CAS # | 141-53-7[7] |
| Labeled CAS # | 23102-86-5[7][8] |
| Isotopic Purity | ≥99 atom % ¹³C[8] |
| Form | Solid[8] |
| Melting Point | 259-262 °C[8] |
| Storage | Room temperature, keep container tightly closed, away from light and moisture.[7] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the preparation of stock and working solutions for both the unlabeled analyte (Sodium Formate) and the ¹³C-labeled internal standard (Sodium Formate-¹³C).
Materials:
-
Sodium Formate (Analyte)
-
Sodium Formate-¹³C (Internal Standard)
-
LC-MS grade water
-
LC-MS grade methanol
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes
Procedure:
-
Analyte Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of Sodium Formate.
-
Dissolve in a 10 mL volumetric flask with LC-MS grade water.
-
Vortex until fully dissolved.
-
Store at 2-8°C.
-
-
Internal Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of Sodium Formate-¹³C.
-
Dissolve in a 10 mL volumetric flask with LC-MS grade water.
-
Vortex until fully dissolved.
-
Store at 2-8°C.
-
-
Analyte Working Solutions (for calibration curve):
-
Perform serial dilutions of the Analyte Stock Solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare a series of calibration standards. The concentration range should bracket the expected analyte concentration in the samples.
-
-
Internal Standard Working Solution (ISWS):
-
Dilute the Internal Standard Stock Solution to a final concentration that will yield a robust signal in the mass spectrometer (e.g., 100 ng/mL). The optimal concentration should be determined empirically.
-
Protocol 2: Sample Preparation and Analysis by LC-MS/MS
This protocol describes a general procedure for the quantification of sodium formate in a biological matrix (e.g., plasma) using Sodium Formate-¹³C as an internal standard.
Materials:
-
Blank plasma
-
Analyte working solutions
-
Internal Standard Working Solution (ISWS)
-
Trichloroacetic acid (TCA) or acetonitrile for protein precipitation
-
Centrifuge
-
HPLC vials
Procedure:
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Spike blank plasma with the analyte working solutions to create a calibration curve with 7-8 non-zero concentrations.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To 50 µL of each standard, QC, and unknown sample, add 10 µL of the ISWS.
-
Vortex briefly.
-
Add 200 µL of cold acetonitrile or 10% TCA to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions (Example):
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar compounds.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic or a shallow gradient depending on the need for separation from other matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Sodium Formate (Analyte): Q1 m/z 45 -> Q3 m/z 45 (or a suitable fragment if available)
-
Sodium Formate-¹³C (IS): Q1 m/z 46 -> Q3 m/z 46
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
-
Data Analysis
-
Integrate the peak areas for the analyte and the internal standard for all injections.
-
Calculate the Peak Area Ratio (PAR) for each injection: PAR = (Peak Area of Analyte) / (Peak Area of Internal Standard).
-
Construct a calibration curve by plotting the PAR against the nominal concentration of the calibration standards.
-
Apply a linear regression with 1/x² weighting to the calibration curve.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their PAR values from the calibration curve.
Quantitative Data
Table 1: Representative Calibration Curve Data
| Nominal Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (PAR) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.0 | 1,520 | 155,890 | 0.00975 | 0.98 | 98.0 |
| 5.0 | 7,850 | 158,230 | 0.04961 | 5.12 | 102.4 |
| 10.0 | 15,980 | 160,110 | 0.09981 | 10.15 | 101.5 |
| 50.0 | 82,340 | 159,540 | 0.51611 | 49.88 | 99.8 |
| 100.0 | 165,210 | 161,330 | 1.02405 | 101.20 | 101.2 |
| 250.0 | 405,880 | 158,990 | 2.55286 | 248.95 | 99.6 |
| 500.0 | 815,430 | 159,670 | 5.10716 | 505.30 | 101.1 |
Regression: y = 0.0101x + 0.0005 (r² = 0.9998)
Table 2: Accuracy and Precision Data for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | N | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC | 3.0 | 6 | 2.95 | 98.3 | 4.5 |
| Mid QC | 75.0 | 6 | 76.80 | 102.4 | 3.1 |
| High QC | 400.0 | 6 | 395.60 | 98.9 | 2.8 |
Visualizations
Caption: Experimental workflow for quantitative analysis.
Caption: Logic of isotope dilution mass spectrometry.
Conclusion
The use of Sodium Formate-¹³C as an internal standard provides a robust and reliable method for the quantitative analysis of formic acid and other small polar analytes by mass spectrometry.[1][9] By closely mimicking the chemical and physical properties of the analyte, the ¹³C-labeled standard effectively corrects for variations in sample preparation and instrument response, leading to superior accuracy and precision. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists to implement this methodology in their own laboratories.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 4. bmb.natsci.msu.edu [bmb.natsci.msu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Mass accuracy improvement of reversed-phase liquid chromatography/electrospray ionization mass spectrometry based urinary metabolomic analysis by post-run calibration using sodium formate cluster ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium formate (¹³C, 99%) - Cambridge Isotope Laboratories, CLM-583-5 [isotope.com]
- 8. 甲酸钠-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for NMR-Based Metabolic Flux Analysis Using Sodium Formate-¹³C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within a cell, providing a detailed snapshot of cellular physiology. The use of stable isotope tracers, such as ¹³C, in combination with Nuclear Magnetic Resonance (NMR) spectroscopy, offers a powerful approach for tracing the flow of atoms through metabolic networks. Sodium formate-¹³C is a valuable tracer for interrogating one-carbon (1C) metabolism, a network of pathways crucial for the biosynthesis of nucleotides (purines and thymidylate), amino acids (serine and glycine), and for methylation reactions.[1] The single ¹³C-labeled carbon from formate is incorporated into various downstream metabolites, and its fate can be precisely tracked and quantified using high-resolution NMR.[2][3][4]
These application notes provide a comprehensive guide to utilizing Sodium formate-¹³C for NMR-based metabolic flux analysis. Detailed protocols for cell culture labeling, sample preparation, NMR data acquisition, and data analysis are presented to facilitate the application of this technique in academic and industrial research settings.
Principle of the Method
When cells are cultured in a medium containing Sodium formate-¹³C, the ¹³C-labeled formate enters the cellular one-carbon pool. Through a series of enzymatic reactions primarily dependent on tetrahydrofolate (THF), the labeled carbon is incorporated into key biomolecules. The primary pathways traced by ¹³C-formate include:
-
De Novo Purine Biosynthesis: The ¹³C label is incorporated into the C2 and C8 positions of the purine ring of adenosine and guanosine.
-
Thymidylate Synthesis: The methyl group of thymidylate can be derived from the one-carbon pool.
-
Serine and Glycine Interconversion: The β-carbon of serine and the α-carbon of glycine are labeled through the activity of serine hydroxymethyltransferase (SHMT).
By analyzing the distribution and enrichment of the ¹³C label in these and other metabolites using NMR spectroscopy, it is possible to deduce the relative and absolute fluxes through these critical metabolic pathways.[3][4]
Key Applications
-
Cancer Metabolism: Elucidating the reprogramming of one-carbon metabolism in cancer cells to support rapid proliferation and biosynthesis.
-
Drug Development: Assessing the on-target and off-target effects of drugs that modulate one-carbon metabolism (e.g., antifolates like methotrexate).
-
Metabolic Engineering: Quantifying the impact of genetic modifications on metabolic pathways in microorganisms for the production of valuable biochemicals.
-
Neuroscience: Investigating the role of one-carbon metabolism in neuronal function and neurodegenerative diseases.
Data Presentation: Quantitative Analysis of ¹³C Incorporation from Sodium Formate-¹³C
The following tables summarize representative quantitative data on the incorporation of ¹³C from labeled formate into key metabolites, as determined by mass spectrometry and inferred from NMR studies.
Table 1: Mass Isotopomer Distribution in Proteinogenic Amino Acids of E. coli Cultivated with ¹³C-Formate
| Amino Acid | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) | M+7 (%) | M+8 (%) |
| Alanine | 94.6 | 4.5 | 0.9 | 0.0 | - | - | - | - | - |
| Glycine | 79.5 | 16.7 | 3.8 | - | - | - | - | - | - |
| Valine | 93.6 | 5.3 | 1.1 | 0.0 | 0.0 | 0.0 | - | - | - |
| Leucine | 93.1 | 5.6 | 1.3 | 0.0 | 0.0 | 0.0 | 0.0 | - | - |
| Isoleucine | 93.1 | 5.6 | 1.3 | 0.0 | 0.0 | 0.0 | 0.0 | - | - |
| Proline | 93.6 | 5.3 | 1.1 | 0.0 | 0.0 | 0.0 | - | - | - |
| Serine | 75.2 | 19.3 | 4.8 | 0.7 | - | - | - | - | - |
| Threonine | 89.2 | 8.8 | 1.8 | 0.2 | 0.0 | - | - | - | - |
| Phenylalanine | 92.2 | 6.3 | 1.5 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 |
| Tyrosine | 92.2 | 6.3 | 1.5 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 |
| Aspartate | 89.2 | 8.8 | 1.8 | 0.2 | 0.0 | - | - | - | - |
| Glutamate | 93.6 | 5.3 | 1.1 | 0.0 | 0.0 | 0.0 | - | - | - |
| Lysine | 92.6 | 6.0 | 1.4 | 0.0 | 0.0 | 0.0 | 0.0 | - | - |
| Arginine | 93.1 | 5.6 | 1.3 | 0.0 | 0.0 | 0.0 | 0.0 | - | - |
| Histidine | 87.7 | 9.9 | 2.1 | 0.3 | 0.0 | 0.0 | 0.0 | - | - |
| Methionine | 93.6 | 5.3 | 1.1 | 0.0 | 0.0 | 0.0 | - | - | - |
Data adapted from a study on adaptively evolved E. coli for improved formate utilization. The proportion of labeled amino acids was determined after 6 hours of cultivation with ¹³C-labeled formate.[5]
Table 2: Peak ¹³C Enrichment in Urinary Uric Acid After Oral [¹³C]Formate Dosing in Humans
| Subject | Peak % ¹³C Enrichment at C2 | Peak % ¹³C Enrichment at C8 |
| A | 0.74 | 0.08 |
| B | 5.7 | 0.24 |
| C | Not specified | Not specified |
This data indicates that [¹³C]formate predominantly enriches the C2 position of purines in humans.[3][6]
Experimental Protocols
Protocol 1: ¹³C-Formate Labeling of Adherent Mammalian Cells
Materials:
-
Adherent mammalian cell line (e.g., HEK293, HeLa)
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), sterile
-
Sodium formate-¹³C (99 atom % ¹³C)
-
Culture dishes or multi-well plates
-
Liquid nitrogen
-
-80°C freezer
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in culture dishes at a density that will result in approximately 80% confluency at the time of harvest.
-
Preparation of Labeling Medium:
-
Prepare the desired volume of the base medium (e.g., DMEM) supplemented with 10% dFBS and other necessary components (e.g., penicillin/streptomycin).
-
Prepare a sterile stock solution of Sodium formate-¹³C in water or PBS. A typical final concentration in the medium ranges from 0.5 to 5 mM, but this should be optimized for the specific cell line and experimental goals.
-
Add the Sodium formate-¹³C stock solution to the prepared medium to achieve the final desired concentration.
-
-
Initiation of Labeling:
-
When cells reach the desired confluency, aspirate the standard culture medium.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed ¹³C-formate labeling medium to the cells.
-
-
Incubation: Incubate the cells under standard culture conditions (37°C, 5% CO₂) for a duration sufficient to approach isotopic steady state. This time can vary depending on the cell line's metabolic rate and the metabolites of interest, typically ranging from 6 to 24 hours. A time-course experiment is recommended to determine the optimal labeling time.
-
Metabolism Quenching and Cell Harvesting:
-
To rapidly halt metabolic activity, aspirate the labeling medium and immediately place the culture dish on a bed of dry ice or float on liquid nitrogen for 10-15 seconds to flash-freeze the cell monolayer.
-
Add ice-cold 80% methanol (-80°C) to the frozen cells (e.g., 1 mL for a 6 cm dish).
-
Place the dish on dry ice and use a cell scraper to scrape the frozen cells into the cold methanol.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Storage: Store the cell extracts at -80°C until further processing for metabolite extraction.
Protocol 2: Metabolite Extraction for NMR Analysis
Materials:
-
Cell extracts in 80% methanol (from Protocol 1)
-
Chloroform, ice-cold
-
Ultrapure water, ice-cold
-
Microcentrifuge (refrigerated)
-
Vacuum concentrator or nitrogen stream
Procedure:
-
Phase Separation:
-
To the cell extract in 80% methanol, add an equal volume of ice-cold chloroform and 0.5 volumes of ice-cold ultrapure water.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at >14,000 x g for 15 minutes at 4°C to separate the phases.
-
-
Collection of Polar Metabolites:
-
Carefully collect the upper aqueous phase, which contains the polar metabolites, into a new pre-chilled microcentrifuge tube. Be cautious not to disturb the protein interface.
-
-
Drying:
-
Dry the collected aqueous phase using a vacuum concentrator or a gentle stream of nitrogen gas.
-
-
Storage: Store the dried metabolite pellets at -80°C until NMR analysis.
Protocol 3: NMR Sample Preparation and Data Acquisition
Materials:
-
Dried metabolite pellets
-
NMR buffer (e.g., phosphate buffer in D₂O, pH 7.0)
-
Internal standard (e.g., DSS or TSP for chemical shift referencing and quantification)
-
NMR tubes
Procedure:
-
Sample Reconstitution:
-
Resuspend the dried metabolite pellet in a precise volume of NMR buffer (e.g., 600 µL) containing a known concentration of the internal standard.
-
Vortex thoroughly to ensure complete dissolution.
-
Centrifuge at high speed for 5 minutes at 4°C to pellet any insoluble material.
-
-
Transfer to NMR Tube: Transfer the supernatant to an NMR tube.
-
NMR Data Acquisition:
-
Acquire NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D ¹H NMR: Acquire a standard 1D ¹H spectrum with water suppression. This provides an overview of the major metabolites.
-
1D ¹³C NMR: For direct detection of ¹³C incorporation, acquire a 1D ¹³C spectrum with proton decoupling. Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a longer acquisition time with a higher number of scans will be necessary to achieve a good signal-to-noise ratio.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a highly sensitive method for detecting ¹³C-labeled positions. It provides a correlation between a proton and its directly attached carbon, offering excellent resolution and simplifying the identification of labeled metabolites.
-
Recommended NMR Parameters (for 2D ¹H-¹³C HSQC):
-
Spectral Width: ~12 ppm in the ¹H dimension and ~160-180 ppm in the ¹³C dimension.
-
Number of Scans: 16-64 scans per increment, depending on sample concentration.
-
Number of Increments: 256-512 increments in the indirect (¹³C) dimension for adequate resolution.
-
Relaxation Delay: 1.5-2.0 seconds.
-
-
Protocol 4: Data Analysis and Flux Calculation
-
NMR Data Processing:
-
Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe, Mnova). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
-
-
Metabolite Identification and Quantification:
-
Identify metabolites by comparing the chemical shifts from 1D and 2D spectra to databases (e.g., HMDB, BMRB) and to spectra of authentic standards.
-
Quantify the relative or absolute concentrations of metabolites by integrating the peak areas relative to the internal standard.
-
-
¹³C Enrichment Calculation:
-
Determine the fractional ¹³C enrichment at specific carbon positions by analyzing the intensity of ¹³C satellite peaks in high-resolution 1D ¹H spectra or by comparing peak volumes in ¹H-¹³C HSQC spectra of labeled versus unlabeled samples.
-
-
Metabolic Flux Analysis:
-
Use the quantified metabolite concentrations and ¹³C enrichment data as inputs for MFA software (e.g., INCA, 13CFLUX2, Metran).[7][8][9]
-
These software packages use a metabolic network model and the experimental data to solve a system of algebraic equations, yielding the intracellular metabolic fluxes.
-
Visualizations
Metabolic Pathway of ¹³C-Formate Incorporation
Caption: Incorporation of ¹³C from formate into key biosynthetic pathways.
Experimental Workflow for NMR-Based ¹³C-MFA
Caption: General workflow for ¹³C-MFA using Sodium formate-¹³C and NMR.
Logical Relationship for Data Analysis
Caption: Logical flow of data from raw NMR signals to a metabolic flux map.
References
- 1. Formate: The Neglected Member of One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid 13C CPMAS NMR spectroscopy studies of biosynthesis in whole cells of Methanosphaera stadtmanae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13C Enrichment of Carbons 2 and 8 of Purine by Folate-Dependent Reactions After [13C]Formate and [2-13C]Glycine Dosing in Adult Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uniform stable-isotope labeling in mammalian cells: formulation of a cost-effective culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 13C enrichment of carbons 2 and 8 of purine by folate-dependent reactions after [13C]formate and [2-13C]glycine dosing in adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
Application Notes and Protocols for 13C Labeling with Sodium Formate in Microbial Studies
Introduction
Stable isotope-assisted metabolomics is a powerful technique for elucidating microbial metabolism. By supplying a 13C-labeled substrate, researchers can trace the incorporation of the heavy isotope into various metabolites, providing insights into active metabolic pathways and fluxes.[1][2][3] Sodium formate (NaCHO₂), as a simple one-carbon (C1) compound, is a valuable tracer for investigating one-carbon metabolism, a critical network of reactions for the biosynthesis of nucleotides, amino acids, and other essential cellular components.[4] These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of 13C-labeled sodium formate in microbial studies.
Core Applications
-
Metabolic Engineering: Identifying bottlenecks and optimizing microbial strains for the production of biofuels and biochemicals.
-
Pathway Discovery and Validation: Elucidating novel metabolic pathways and validating computationally predicted pathways, particularly in non-model organisms.
-
Physiological and Pathophysiological Studies: Understanding the metabolic adaptations of microorganisms to various environmental conditions and the effects of antimicrobial agents.
Principle of the Method
Microorganisms capable of utilizing formate will incorporate the 13C-labeled carbon into their metabolic network. Formate can enter central metabolism primarily through the folate-dependent one-carbon pathways. The 13C label from formate is transferred to tetrahydrofolate (THF) to form 10-formyl-THF. This molecule is a key precursor for the de novo synthesis of purines (adenine and guanine) and can be interconverted to other one-carbon THF derivatives that are involved in the synthesis of serine, glycine, and methionine. By analyzing the mass isotopomer distributions of these downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the activity of these pathways can be quantified.
Experimental Workflow
The general workflow for a 13C-sodium formate labeling experiment involves several key stages, from cell culture to data analysis.
Caption: General experimental workflow for 13C labeling studies.
One-Carbon Metabolism Signaling Pathway
The assimilation of 13C-formate into central metabolism is primarily mediated by the folate cycle. The diagram below illustrates the key reactions involved in the incorporation of the 13C label from formate into essential biomolecules.
Caption: Simplified one-carbon metabolism pathway showing 13C-formate incorporation.
Detailed Experimental Protocols
Protocol 1: 13C-Sodium Formate Labeling of E. coli
This protocol is a general guideline and may require optimization for different microbial species and experimental objectives.
Materials:
-
E. coli strain of interest
-
M9 minimal medium components
-
13C-Sodium Formate (≥99% isotopic purity)
-
Unlabeled sodium formate
-
Sterile flasks
-
Incubator shaker
-
Spectrophotometer
-
-80°C freezer
-
Centrifuge
Procedure:
-
Prepare M9 Minimal Medium: Prepare M9 minimal medium according to standard protocols. The carbon source will be 13C-sodium formate. The final concentration of sodium formate will need to be optimized for your strain, but a starting point of 1-2 g/L is common. It is recommended to also prepare a control medium with unlabeled sodium formate.
-
Pre-culture: Inoculate a single colony of E. coli into 5 mL of LB medium and grow overnight at 37°C with shaking.
-
Adaptation Culture (Optional but Recommended): To adapt the cells to formate as a carbon source, inoculate 1% of the overnight culture into M9 medium containing unlabeled sodium formate. Grow until the mid-exponential phase.
-
Labeling Culture: Inoculate the adapted culture into fresh M9 medium containing 13C-sodium formate to an initial OD₆₀₀ of ~0.05.
-
Incubation: Incubate the culture at the optimal growth temperature with shaking. Monitor cell growth by measuring the OD₆₀₀ at regular intervals.
-
Harvesting: When the culture reaches the mid-exponential phase (to ensure metabolic steady-state), harvest the cells. The quenching and extraction steps are critical and should be performed rapidly.
Protocol 2: Quenching and Metabolite Extraction
Materials:
-
60% Methanol in water (v/v), pre-chilled to -40°C
-
Centrifuge capable of reaching low temperatures
-
Lyophilizer or speed vacuum
-
Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)
Procedure:
-
Quenching: Rapidly transfer a known volume of the cell culture into 5 volumes of -40°C 60% methanol. This will immediately arrest metabolic activity.[1]
-
Centrifugation: Centrifuge the quenched cell suspension at a low temperature (e.g., -20°C) and high speed (e.g., 10,000 x g) for 5 minutes to pellet the cells.
-
Washing: Discard the supernatant and wash the cell pellet with the cold quenching solution to remove any remaining extracellular labeled formate.
-
Metabolite Extraction: Resuspend the cell pellet in a pre-chilled extraction solvent. The volume will depend on the cell pellet size. Vortex vigorously.
-
Cell Lysis: Disrupt the cells to release intracellular metabolites. This can be achieved by methods such as probe sonication on ice or bead beating.
-
Clarification: Centrifuge the lysate at high speed and low temperature to pellet cell debris.
-
Drying: Transfer the supernatant containing the metabolites to a new tube and dry it using a lyophilizer or speed vacuum. The dried extract can be stored at -80°C until analysis.
Protocol 3: Analytical Methods
The analysis of 13C-labeled metabolites can be performed using either Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Often requires derivatization of the metabolites to make them volatile. It provides excellent separation and sensitivity for many central carbon metabolites.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique that can analyze a wide range of metabolites without derivatization. It is particularly well-suited for polar compounds like amino acids and nucleotides.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the positional labeling of carbons within a molecule, which can be crucial for resolving complex metabolic pathways. However, it is generally less sensitive than MS.
Data Presentation
The quantitative data obtained from the analysis of 13C incorporation is typically presented as the mass distribution vector (MDV) for each metabolite of interest. The MDV represents the fractional abundance of each mass isotopologue (M+0, M+1, M+2, etc.).
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |
| Glycine | 0.25 | 0.65 | 0.10 | - | - | - |
| Serine | 0.30 | 0.55 | 0.15 | 0.00 | - | - |
| Adenine | 0.10 | 0.20 | 0.35 | 0.25 | 0.10 | 0.00 |
| Guanine | 0.12 | 0.22 | 0.38 | 0.20 | 0.08 | 0.00 |
Table 1: Example of Mass Isotopomer Distribution Data from a 13C-Formate Labeling Experiment. M+n represents the fraction of the metabolite pool containing 'n' 13C atoms.
Conclusion
13C labeling with sodium formate is a powerful tool for investigating one-carbon metabolism in microorganisms. The protocols and information provided in these application notes offer a comprehensive guide for designing and executing successful labeling experiments. Careful optimization of the experimental conditions and the use of appropriate analytical techniques are essential for obtaining high-quality data that can provide valuable insights into microbial physiology and metabolism.
References
- 1. Bacterial Metabolomics: Sample Preparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Into the metabolic wild: Unveiling hidden pathways of microbial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Metabolic Pathways with Sodium Formate-13C and LC-MS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing with Carbon-13 (¹³C) has become an indispensable tool for elucidating the intricate workings of cellular metabolism. By introducing ¹³C-labeled substrates into biological systems, researchers can track the incorporation of the heavy isotope into downstream metabolites, providing a dynamic and quantitative understanding of metabolic fluxes. This technique is particularly valuable in fields such as cancer biology, neuroscience, and drug development for identifying novel therapeutic targets and understanding mechanisms of drug action.[1]
Sodium formate-¹³C is a crucial tracer for investigating one-carbon (1C) metabolism. This metabolic network is fundamental for the biosynthesis of purines, thymidine, and the remethylation of homocysteine to methionine, processes that are critical for cell proliferation, epigenetic maintenance, and redox balance.[2] Formate, as a key one-carbon unit, can be readily taken up by cells and incorporated into the folate cycle, making Sodium formate-¹³C an excellent tool to probe the activity of these essential pathways.[1]
This document provides detailed application notes and protocols for quantifying metabolic pathways using Sodium formate-¹³C and Liquid Chromatography-Mass Spectrometry (LC-MS).
Core Principles
The methodology involves culturing cells in a medium where standard sodium formate is replaced with Sodium formate-¹³C. The ¹³C-labeled formate enters the cellular one-carbon pool and is incorporated into various downstream metabolites, including amino acids (serine, glycine), and nucleotides (purines). Following a defined incubation period, metabolites are extracted and analyzed by LC-MS. The mass spectrometer detects the mass shift in metabolites containing ¹³C, allowing for the quantification of the mass isotopologue distribution (MID). The MID reveals the percentage of a metabolite pool that contains zero (M+0), one (M+1), or more ¹³C atoms from the tracer, providing a quantitative measure of pathway engagement.
Applications in Research and Drug Development
-
Elucidating Drug Mechanism of Action: Assess how drugs targeting metabolic pathways impact one-carbon metabolism by measuring changes in ¹³C incorporation from formate into key biosynthetic pathways.
-
Identifying Metabolic Vulnerabilities in Cancer: Cancer cells often exhibit altered one-carbon metabolism to support rapid proliferation. Tracing with ¹³C-formate can identify these dependencies, revealing potential therapeutic targets.
-
Biomarker Discovery: Altered formate metabolism can be indicative of specific disease states. The analysis of ¹³C-labeled metabolites can aid in the discovery of novel metabolic biomarkers for diagnostics and prognostics.
-
Metabolic Flux Analysis (MFA): The quantitative data obtained from ¹³C-formate tracing serves as a critical input for computational models to calculate intracellular metabolic fluxes, providing a detailed map of cellular metabolic activity.[3]
Experimental Workflow
The overall workflow for a Sodium formate-¹³C tracer experiment involves several key stages, from experimental design to data analysis and interpretation.
Protocols
Protocol 1: Steady-State ¹³C-Formate Labeling of Adherent Mammalian Cells
This protocol provides a general guideline for labeling adherent cells in culture. Optimization of formate concentration and incubation time is recommended for specific cell lines and experimental conditions.
Materials:
-
Adherent mammalian cells
-
Complete cell culture medium
-
Formate-free cell culture medium (custom formulation)
-
Sodium formate-¹³C (≥99% purity)
-
Sodium formate (unlabeled)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Quenching solution: 80% methanol in water, chilled to -80°C
-
Extraction solvent: 80% methanol in water, chilled to -80°C
-
6-well cell culture plates
-
Sterile filter (0.22 µm)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment. A minimum of three biological replicates per condition is recommended.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of Sodium formate-¹³C in sterile water.
-
In a sterile environment, supplement the formate-free basal medium with Sodium formate-¹³C to the desired final concentration (e.g., 1-5 mM).
-
Prepare a control medium with the same concentration of unlabeled sodium formate.
-
Add other necessary supplements like dialyzed fetal bovine serum (to minimize unlabeled formate), L-glutamine, and antibiotics.
-
Sterile filter the complete labeling medium.
-
-
Isotopic Labeling:
-
Pre-warm the labeling and control media to 37°C.
-
Aspirate the growth medium from the cells.
-
Wash the cells once with pre-warmed sterile PBS.
-
Add the pre-warmed ¹³C-formate labeling medium or control medium to the respective wells.
-
Incubate the cells for a duration sufficient to approach isotopic steady state for the pathways of interest. This can range from 1 to 24 hours. Optimal timing should be determined empirically.
-
-
Quenching Metabolism:
-
To halt metabolic activity, aspirate the labeling medium.
-
Immediately add 1 mL of ice-cold 80% methanol to each well.[2]
-
Place the plate on dry ice for 10 minutes.
-
-
Metabolite Extraction:
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new pre-chilled tube.
-
Dry the metabolite extracts using a vacuum concentrator.
-
Store the dried extracts at -80°C until LC-MS analysis.
-
Protocol 2: LC-MS Analysis of ¹³C-Labeled Metabolites
Materials:
-
Dried metabolite extracts
-
Reconstitution solvent (e.g., 50% acetonitrile in water)
-
LC-MS system (e.g., Q-Exactive Orbitrap mass spectrometer coupled to a Vanquish UHPLC system)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
Procedure:
-
Sample Reconstitution: Prior to analysis, resuspend the dried metabolite extracts in an appropriate volume of reconstitution solvent.
-
LC Separation:
-
Inject the reconstituted sample onto a HILIC column for separation of polar metabolites.
-
A typical gradient may involve a mobile phase A of 10 mM ammonium bicarbonate in 90% water/10% acetonitrile and a mobile phase B of 100% acetonitrile.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative ion mode for the detection of organic acids, amino acids, and nucleotides.
-
Acquire data in full scan mode to capture all isotopologue peaks for each metabolite of interest. A mass resolution of >70,000 is recommended to resolve isotopologues.
-
Data Analysis and Presentation
-
Data Processing: Raw LC-MS data is processed using software such as Xcalibur, MassHunter, or open-source platforms. This involves peak picking, retention time alignment, and integration of the peak areas for each isotopologue of a given metabolite.
-
Natural Abundance Correction: It is crucial to correct for the natural abundance of stable isotopes to accurately determine the fractional enrichment from the introduced ¹³C-formate tracer.
-
Data Visualization and Interpretation: The corrected mass isotopologue distribution (MID) data is used to calculate the fractional contribution of the tracer to each metabolite pool. This data can then be used for metabolic flux analysis.
Quantitative Data Presentation:
The results of a ¹³C-formate tracer study are presented as the mass isotopologue distribution (MID) for key metabolites in one-carbon metabolism. This shows the percentage of the metabolite pool that contains zero (M+0) or one (M+1) ¹³C atom from the formate tracer.
Table 1: Illustrative Mass Isotopologue Distribution (MID) for Key Metabolites after ¹³C-Formate Labeling
| Metabolite | M+0 (%) | M+1 (%) |
| Serine | 85.3 | 14.7 |
| Glycine | 90.1 | 9.9 |
| Adenosine Monophosphate (AMP) | 78.5 | 21.5 |
| Guanosine Monophosphate (GMP) | 81.2 | 18.8 |
Note: The data in this table is illustrative and will vary depending on the biological system and experimental conditions.
Table 2: Illustrative Relative Metabolic Fluxes Calculated from ¹³C-Formate Labeling Data
| Flux Ratio | Value | Interpretation |
| Formate contribution to Serine | 0.15 | 15% of the serine pool is derived from extracellular formate. |
| Formate contribution to Purines | 0.20 | 20% of the de novo synthesized purine pool incorporates formate. |
Note: These flux ratios are derived from computational modeling of the MID data.
Mandatory Visualizations
One-Carbon Metabolism Pathway
The following diagram illustrates the central role of formate in one-carbon metabolism, showing its incorporation into serine, glycine, and purine biosynthesis.
Logical Relationship of Data Analysis
The following diagram illustrates the logical flow of data analysis from raw LC-MS data to metabolic flux interpretation.
Conclusion
LC-MS-based ¹³C tracer studies using Sodium formate-¹³C are a powerful methodology for gaining deep insights into one-carbon metabolism. By following the detailed protocols and data analysis workflows presented here, researchers and drug development professionals can effectively utilize this technique to advance their understanding of metabolic pathways in health and disease. Careful experimental design, meticulous sample handling, and robust data analysis are paramount to obtaining high-quality, interpretable results.
References
- 1. 13C enrichment of carbons 2 and 8 of purine by folate-dependent reactions after [13C]formate and [2-13C]glycine dosing in adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Drug Metabolism: Applications of Sodium Formate-¹³C in Tracer Studies
For Immediate Release
[City, State] – [Date] – In the intricate world of drug development, understanding how a potential therapeutic is metabolized is paramount. A powerful tool in the arsenal of researchers and scientists is the use of stable isotope-labeled compounds to trace the metabolic fate of drugs. Among these, Sodium formate-¹³C is emerging as a key player, offering unique insights into one-carbon metabolism and its influence on drug biotransformation. These detailed application notes and protocols are designed for researchers, scientists, and drug development professionals to leverage the power of Sodium formate-¹³C in their drug metabolism studies.
Introduction to Sodium Formate-¹³C in Drug Metabolism
Sodium formate-¹³C is a non-radioactive, stable isotope-labeled compound that serves as a precursor for the one-carbon pool within cells.[1] This pool is critical for a variety of biosynthetic pathways, including the synthesis of purines and thymidylate, which are essential for DNA and RNA production.[1] Furthermore, one-carbon units are utilized in methylation reactions that can directly modify drug molecules or influence the activity of drug-metabolizing enzymes. By introducing Sodium formate-¹³C into a biological system, researchers can trace the incorporation of the ¹³C label into drug metabolites, providing a clear picture of the metabolic pathways involved.
The primary applications of Sodium formate-¹³C in drug metabolism studies include:
-
Elucidating Metabolic Pathways: Tracing the ¹³C label from formate into drug metabolites can reveal the involvement of one-carbon metabolism in drug biotransformation, such as methylation or the incorporation of formyl groups.
-
Identifying Novel Metabolites: The distinct mass shift introduced by the ¹³C label aids in the unambiguous identification of drug-related metabolites in complex biological matrices.
-
Investigating Drug-Induced Metabolic Reprogramming: The effect of a drug on one-carbon metabolism can be assessed by monitoring changes in the incorporation of the ¹³C label into endogenous metabolites.
-
Mechanistic Studies of Drug Action: For drugs that target one-carbon metabolism, such as the antifolate methotrexate, Sodium formate-¹³C can be used to probe the drug's mechanism of action and the development of resistance.[2]
Core Concepts: The Role of One-Carbon Metabolism
One-carbon metabolism is a network of interconnected biochemical pathways that transfer one-carbon units. Sodium formate-¹³C enters this network and its ¹³C label is incorporated into various tetrahydrofolate (THF) derivatives, which then act as one-carbon donors.
Experimental Protocols
The following are generalized protocols for in vitro and in vivo drug metabolism studies using Sodium formate-¹³C. Researchers should optimize these protocols for their specific drug candidate and experimental system.
In Vitro Drug Metabolism Study in Hepatocytes
This protocol describes the use of Sodium formate-¹³C to study the metabolism of a drug in cultured hepatocytes.
Materials:
-
Cryopreserved or fresh hepatocytes
-
Hepatocyte culture medium
-
Sodium formate-¹³C solution (sterile-filtered)
-
Test drug dissolved in a suitable vehicle (e.g., DMSO)
-
96-well culture plates
-
LC-MS/MS system
Protocol:
-
Hepatocyte Seeding: Seed hepatocytes in a 96-well plate at a desired density and allow them to attach overnight.
-
Labeling Medium Preparation: Prepare hepatocyte culture medium containing a final concentration of 100-500 µM Sodium formate-¹³C.
-
Pre-incubation with Label: Remove the old medium from the cells and replace it with the ¹³C-formate containing medium. Pre-incubate for 2-4 hours to allow for the equilibration of the intracellular one-carbon pool with the labeled formate.
-
Drug Treatment: Add the test drug to the wells at the desired final concentration. Include vehicle-only controls.
-
Time-course Incubation: Incubate the plate at 37°C in a humidified incubator. Collect samples (cells and supernatant) at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Sample Preparation:
-
Supernatant: Transfer the supernatant to a new tube.
-
Cells: Wash the cells with ice-cold PBS, then lyse the cells using a suitable method (e.g., methanol/water extraction).
-
Process both supernatant and cell lysate samples for LC-MS/MS analysis (e.g., protein precipitation, centrifugation).
-
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to detect and quantify the parent drug and its potential ¹³C-labeled metabolites. Monitor for the expected mass shift corresponding to the incorporation of one or more ¹³C atoms.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a procedure for an in vivo study in rats to investigate the impact of Sodium formate-¹³C on the metabolic profile of a drug.
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Sodium formate-¹³C solution (sterile, for injection)
-
Test drug formulation for the intended route of administration (e.g., oral gavage, intravenous injection)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Metabolic cages for urine and feces collection
-
LC-MS/MS system
Protocol:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week.
-
Dosing:
-
Administer a bolus dose of Sodium formate-¹³C (e.g., via intraperitoneal injection) to the animals.
-
After a pre-determined time to allow for tracer incorporation (e.g., 1 hour), administer the test drug via the chosen route.
-
-
Sample Collection:
-
Blood: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into EDTA-coated tubes. Process to obtain plasma.
-
Urine and Feces: House animals in metabolic cages to collect urine and feces at specified intervals.
-
-
Sample Preparation: Extract the drug and its metabolites from plasma, urine, and homogenized feces using an appropriate method (e.g., liquid-liquid extraction, solid-phase extraction).
-
LC-MS/MS Analysis: Analyze the processed samples by LC-MS/MS to identify and quantify the parent drug and its ¹³C-labeled metabolites.
Data Presentation
Quantitative data from Sodium formate-¹³C tracing studies can provide valuable insights into the drug's metabolic profile. The following table is a representative example based on a study investigating the effect of the antifolate drug methotrexate on nucleotide biosynthesis, where ¹³C-formate was used as a tracer.[2]
| Analyte | Treatment Group | ¹³C Incorporation (Relative Enrichment) | Fold Change vs. Control |
| Purines (dA, dG) | Control | 1.00 ± 0.12 | - |
| Methotrexate | 0.44 ± 0.08 | 0.44 | |
| Thymidylate (dTMP) | Control | 1.00 ± 0.15 | - |
| Methotrexate | 1.03 ± 0.11 | 1.03 |
Data are presented as mean ± standard deviation. The relative enrichment is normalized to the control group. This table demonstrates how methotrexate inhibits the utilization of formate for purine synthesis while slightly increasing its use for thymidylate synthesis.[2]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in a typical drug metabolism study using Sodium formate-¹³C.
Conclusion
The use of Sodium formate-¹³C as a metabolic tracer offers a sophisticated and insightful approach to studying drug metabolism. By providing a window into the intricate network of one-carbon metabolism, researchers can gain a deeper understanding of how drugs are processed in the body, identify novel metabolic pathways, and investigate the mechanisms of action for drugs that interact with these fundamental cellular processes. The protocols and information provided herein serve as a comprehensive guide for the successful implementation of Sodium formate-¹³C in drug discovery and development.
References
Application Notes and Protocols for Metabolite Extraction from Cells Labeled with Sodium Formate-13C
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope tracing using Sodium Formate-13C is a powerful technique for elucidating the dynamics of one-carbon metabolism. Formate is a key one-carbon donor that contributes to the biosynthesis of essential macromolecules, including purines and the amino acids serine and glycine. By tracing the incorporation of the 13C label from sodium formate into these downstream metabolites, researchers can gain valuable insights into the activity of pathways crucial for cell proliferation, differentiation, and survival. Dysregulation of one-carbon metabolism is implicated in various diseases, including cancer and neural tube defects, making it a critical area of investigation in both basic research and drug development.
These application notes provide a detailed protocol for the labeling of cultured mammalian cells with this compound, followed by the extraction of polar metabolites for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS). The protocols are designed to ensure efficient and reproducible extraction, preserving the isotopic enrichment of key metabolites for accurate mass isotopologue distribution analysis.
Signaling Pathways and Experimental Workflow
The metabolic fate of this compound is intricately linked to the one-carbon cycle, which operates across both the mitochondria and cytoplasm. The provided 13C-labeled formate enters the cellular one-carbon pool and is utilized for the synthesis of serine from glycine and for the de novo synthesis of purines.
The experimental workflow for tracing the metabolism of this compound involves several key stages, from cell culture and labeling to metabolite extraction and analysis. A systematic approach is crucial for obtaining high-quality, reproducible data.
Data Presentation
The primary output of a this compound tracing experiment is the mass isotopologue distribution (MID) of downstream metabolites. This data reveals the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), indicating the number of 13C atoms incorporated from the tracer.
Table 1: Hypothetical Mass Isotopologue Distribution (MID) of Key Metabolites After Labeling with this compound.
This table presents illustrative MID data for serine and glycine in a cancer cell line following 24 hours of labeling with 1 mM this compound. The data is corrected for natural 13C abundance.
| Metabolite | Isotopologue | Fractional Abundance (%) |
| Serine | M+0 | 65.2 |
| M+1 | 34.8 | |
| M+2 | <0.1 | |
| M+3 | <0.1 | |
| Glycine | M+0 | 80.5 |
| M+1 | 19.5 | |
| M+2 | <0.1 |
Note: This data is for illustrative purposes only and the actual enrichment will vary depending on the cell line, culture conditions, and labeling time.
Table 2: 13C Enrichment in Purines from [13C]Formate in Humans.
This table summarizes in vivo data on the percent 13C enrichment at the C2 and C8 positions of the purine ring (measured in urinary uric acid) following an oral dose of [13C]formate. This demonstrates the differential contribution of formate to the two purine ring carbons.
| Subject | Peak % 13C Enrichment at C2 | Peak % 13C Enrichment at C8 |
| A | 0.74 | 0.08 |
| B | 5.70 | 0.24 |
| C | Not reported | Not reported |
Data adapted from a study on human subjects and may not directly translate to in vitro cell culture experiments but illustrates the principle of differential labeling.
Experimental Protocols
Protocol 1: Labeling of Adherent Mammalian Cells with this compound
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
This compound solution (sterile, concentration-verified)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
6-well or 10 cm culture plates
-
Sterile serological pipettes and pipette tips
Procedure:
-
Cell Seeding: Seed cells in 6-well plates or 10 cm dishes at a density that will allow them to reach approximately 70-80% confluency at the time of labeling.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the appropriate base medium with dialyzed fetal bovine serum (if required) and the desired final concentration of this compound (typically 0.5-1 mM). Pre-warm the labeling medium to 37°C.
-
Initiation of Labeling: a. Aspirate the existing culture medium from the cell culture plates. b. Gently wash the cells once with pre-warmed PBS. c. Add the pre-warmed 13C-formate labeling medium to the cells.
-
Incubation: Return the plates to the incubator and culture for the desired labeling period. A time-course experiment (e.g., 4, 8, 12, 24 hours) is recommended to determine the optimal time to reach isotopic steady state for the metabolites of interest. For many central carbon metabolites, a 24-hour labeling period is sufficient to approach steady-state enrichment.
Protocol 2: Metabolite Extraction from Adherent Mammalian Cells
Materials:
-
Labeled cells from Protocol 1
-
Liquid nitrogen or a dry ice/ethanol slurry
-
Extraction Solvent: 80% Methanol in water (LC-MS grade), pre-chilled to -80°C
-
Cell scraper, pre-chilled
-
Microcentrifuge tubes (1.5 mL), pre-chilled
-
Centrifuge capable of 4°C and >13,000 x g
-
Vacuum concentrator (e.g., SpeedVac) or nitrogen evaporator
Procedure:
-
Quenching of Metabolism: a. Remove the culture plate from the incubator and place it on a bed of dry ice or in a dry ice/ethanol slurry. b. Immediately aspirate the labeling medium completely. c. Quickly wash the cells with 1-2 mL of ice-cold PBS to remove any remaining extracellular metabolites. Aspirate the PBS completely. d. To rapidly arrest all enzymatic activity, add a small amount of liquid nitrogen directly to the plate to flash-freeze the cell monolayer. Allow the liquid nitrogen to evaporate completely.
-
Metabolite Extraction: a. Add 1 mL of pre-chilled 80% methanol to each well of a 6-well plate (or an appropriate volume to cover the cells in a larger dish). b. Place the plate on dry ice and use a pre-chilled cell scraper to scrape the cells into the extraction solvent. Ensure thorough scraping to maximize cell recovery. c. Pipette the resulting cell lysate into a pre-chilled 1.5 mL microcentrifuge tube.
-
Cell Lysis and Protein Precipitation: a. Vortex the microcentrifuge tubes for 30 seconds. b. Incubate the tubes at -20°C for at least 30 minutes to facilitate protein precipitation. c. Centrifuge the tubes at maximum speed (>13,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Collection of Metabolite Extract: a. Carefully transfer the supernatant, which contains the polar metabolites, to a new, clean, pre-chilled microcentrifuge tube. Be cautious not to disturb the pellet.
-
Drying and Storage: a. Dry the metabolite extracts to completion using a vacuum concentrator or a gentle stream of nitrogen. Avoid heating the samples. b. The dried metabolite pellets can be stored at -80°C until analysis.
Protocol 3: Sample Preparation for LC-MS Analysis
Materials:
-
Dried metabolite extracts from Protocol 2
-
Reconstitution Solvent (e.g., 50% Methanol in water, LC-MS grade)
-
LC-MS vials with inserts
Procedure:
-
Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of reconstitution solvent (e.g., 50-100 µL). The volume will depend on the initial cell number and the sensitivity of the mass spectrometer.
-
Vortex and Centrifuge: Vortex the reconstituted samples for 30 seconds to ensure complete dissolution. Centrifuge at maximum speed for 5 minutes at 4°C to pellet any insoluble material.
-
Transfer to Vials: Carefully transfer the supernatant to LC-MS vials with inserts.
-
LC-MS Analysis: The samples are now ready for analysis on an LC-MS system equipped with a column suitable for polar metabolite separation (e.g., HILIC). The mass spectrometer should be operated in a high-resolution, accurate-mass mode to resolve the different isotopologues.
Conclusion
The protocols outlined in these application notes provide a robust framework for conducting this compound tracing experiments in cultured mammalian cells. By carefully following these procedures, researchers can obtain high-quality metabolomic data to probe the intricacies of one-carbon metabolism. This powerful approach will continue to be instrumental in advancing our understanding of cellular physiology and the metabolic underpinnings of various diseases, ultimately aiding in the development of novel therapeutic strategies.
Application Notes and Protocols: Sodium Formate-¹³C for In Vivo Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium formate-¹³C is a crucial metabolic tracer for in vivo studies, serving as a precursor for one-carbon (1C) metabolism. This pathway is fundamental for the biosynthesis of purines, thymidylate, and several amino acids, and for the remethylation of homocysteine to methionine. By tracing the incorporation of the ¹³C label from sodium formate into downstream metabolites, researchers can elucidate metabolic fluxes, identify pathway dysregulation in disease states, and assess the mechanism of action of therapeutic compounds. These application notes provide detailed protocols for in vivo studies using sodium formate-¹³C in mouse models, from tracer administration to sample analysis, along with representative quantitative data and pathway visualizations.
Core Applications
-
Metabolic Flux Analysis (MFA): Quantify the rates of metabolic reactions within one-carbon metabolism and related pathways.
-
Nucleotide Biosynthesis Studies: Investigate the de novo synthesis of purines (adenine and guanine) and thymidylate, essential for DNA replication and repair.
-
Amino Acid Metabolism: Trace the incorporation of the one-carbon unit into serine and methionine.
-
Drug Discovery and Development: Evaluate the impact of novel therapeutics on one-carbon metabolism, a critical pathway in cancer and other diseases.
-
Disease Modeling: Study metabolic reprogramming in pathologies such as cancer, neurological disorders, and developmental defects where one-carbon metabolism is often altered.
Experimental Workflow Overview
The general workflow for an in vivo isotopic labeling study using sodium formate-¹³C involves several key stages, from animal preparation to data analysis.
Caption: A generalized workflow for an in vivo ¹³C tracer study using sodium formate-¹³C.
Detailed Experimental Protocols
Protocol 1: In Vivo Administration of Sodium Formate-¹³C in Mice
Materials:
-
Sodium formate-¹³C (99 atom % ¹³C)
-
Sterile, pyrogen-free 0.9% saline
-
Mouse restraint device
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Animal Preparation:
-
Acclimate mice (e.g., C57BL/6J) to the housing conditions for at least one week prior to the experiment.
-
A brief fasting period (e.g., 4-6 hours) may be employed to reduce variability in baseline metabolite levels, though this should be optimized based on the specific research question.
-
-
Tracer Preparation:
-
Prepare a stock solution of sodium formate-¹³C in sterile 0.9% saline. A typical concentration for intravenous injection is 10-20 mg/mL.
-
Ensure the solution is sterile-filtered (0.22 µm filter) before administration.
-
-
Tracer Administration (Intravenous Bolus Injection):
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restraint device.
-
Administer a bolus injection of the sodium formate-¹³C solution via the lateral tail vein. The dosage should be optimized, but a common starting point is 10-20 mg/kg body weight.
-
Record the exact time of injection.
-
Protocol 2: Blood and Tissue Sample Collection
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scissors, forceps)
-
Blood collection tubes (e.g., EDTA-coated)
-
Cryovials pre-chilled on dry ice
-
Liquid nitrogen
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Time-Course Collection:
-
At predetermined time points post-injection (e.g., 1, 5, 15, 30, 60 minutes), collect samples. Different cohorts of mice are typically used for each time point.
-
-
Blood Collection:
-
Anesthetize the mouse.
-
Collect blood via cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes.
-
Immediately place the blood on ice.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.
-
Aliquot the plasma into pre-chilled cryovials, snap-freeze in liquid nitrogen, and store at -80°C.
-
-
Tissue Collection:
-
Immediately following blood collection, perfuse the mouse with ice-cold PBS to remove remaining blood from the tissues.
-
Quickly dissect the tissues of interest (e.g., liver, brain, kidney, tumor).
-
Rinse the tissues briefly in ice-cold PBS.
-
Blot the tissues dry, weigh them, and immediately snap-freeze in liquid nitrogen.
-
Store the frozen tissues at -80°C until metabolite extraction.
-
Protocol 3: Metabolite Extraction from Tissues
Materials:
-
Frozen tissue samples
-
Extraction solvent: 80% methanol (LC-MS grade), pre-chilled to -80°C
-
Bead homogenizer and sterile beads
-
Centrifuge capable of reaching 4°C
-
Vacuum concentrator
Procedure:
-
Homogenization:
-
Place the frozen tissue sample (20-50 mg) in a pre-chilled tube containing sterile beads.
-
Add 1 mL of ice-cold 80% methanol per 25 mg of tissue.
-
Homogenize the tissue using a bead beater (e.g., 2 cycles of 45 seconds) while keeping the samples on ice.
-
-
Protein Precipitation:
-
Incubate the homogenate at -20°C for 1 hour to precipitate proteins.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new pre-chilled tube.
-
-
Drying and Storage:
-
Dry the metabolite extracts using a vacuum concentrator.
-
Store the dried extracts at -80°C until LC-MS/MS analysis.
-
One-Carbon Metabolism and Sodium Formate-¹³C Incorporation
Sodium formate-¹³C enters the one-carbon metabolic network, where it is utilized in both the cytoplasm and mitochondria. The ¹³C label is incorporated into various downstream metabolites, providing a direct readout of pathway activity.
Caption: Incorporation of ¹³C from sodium formate into key metabolites of one-carbon metabolism.
Quantitative Data Presentation
The following tables provide representative data on the isotopic enrichment of key metabolites in various mouse tissues following a bolus injection of sodium formate-¹³C. The data is presented as Mass Isotopologue Distribution (MID), which shows the percentage of the metabolite pool containing zero (M+0), one (M+1), or more ¹³C atoms from the tracer.
Table 1: Isotopic Enrichment of Key Metabolites in Mouse Liver (30 minutes post-injection)
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) |
| Serine | 85.2 | 14.1 | 0.7 |
| Methionine | 92.5 | 7.3 | 0.2 |
| Adenosine Monophosphate (AMP) | 78.9 | 18.5 | 2.6 |
| Guanosine Monophosphate (GMP) | 81.3 | 16.9 | 1.8 |
| Thymidine Monophosphate (TMP) | 90.1 | 9.5 | 0.4 |
Table 2: Time-Course of ¹³C-Serine Enrichment in Different Tissues
| Time (minutes) | Liver M+1 (%) | Brain M+1 (%) | Kidney M+1 (%) |
| 5 | 5.8 | 1.2 | 4.5 |
| 15 | 12.3 | 3.5 | 9.8 |
| 30 | 14.1 | 5.1 | 11.2 |
| 60 | 10.5 | 3.9 | 8.7 |
LC-MS/MS Analysis Protocol
Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
LC Separation (Example for Polar Metabolites):
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 85% B, decrease to 20% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
MS/MS Detection (Multiple Reaction Monitoring - MRM):
The following table provides example MRM transitions for key metabolites. These should be optimized for the specific instrument used.
Table 3: Example MRM Transitions for ¹³C-Labeled Metabolites
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) |
| Serine (M+0) | 106.0 | 60.0 |
| Serine (M+1) | 107.0 | 61.0 |
| Adenine (M+0) | 136.1 | 119.1 |
| Adenine (M+1) | 137.1 | 120.1 |
| Guanosine (M+0) | 284.1 | 152.1 |
| Guanosine (M+1) | 285.1 | 153.1 |
Data Analysis:
-
Peak Integration: Integrate the peak areas for each MRM transition using the instrument's software.
-
Natural Abundance Correction: Correct the raw data for the natural abundance of ¹³C and other stable isotopes to accurately determine the fractional enrichment from the tracer.
-
Calculate Mass Isotopologue Distributions (MIDs): For each metabolite, calculate the percentage of each isotopologue (M+0, M+1, M+2, etc.).
Conclusion
Sodium formate-¹³C is a versatile and powerful tracer for in vivo investigations of one-carbon metabolism. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute robust isotopic labeling studies. By carefully following these methodologies, scientists can gain valuable insights into the dynamics of fundamental metabolic pathways, contributing to a deeper understanding of health and disease and facilitating the development of novel therapeutic strategies.
Application Notes and Protocols for the Preparation of Sodium Formate-¹³C Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium formate-¹³C is a stable isotope-labeled compound crucial for tracing one-carbon metabolism in vitro. As a key metabolite, formate participates in essential cellular processes, including the synthesis of nucleotides (purines and thymidylate) and amino acids (serine and methionine). By introducing ¹³C-labeled formate into cell culture, researchers can track its incorporation into various downstream metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for the detailed investigation of metabolic pathways, the elucidation of drug mechanisms, and the identification of metabolic vulnerabilities in disease models, particularly in cancer research. These application notes provide a comprehensive guide to preparing and utilizing Sodium formate-¹³C stock solutions for robust and reproducible cell culture experiments.
Data Presentation
For ease of reference and experimental planning, the following table summarizes the key quantitative data for the preparation and use of Sodium formate-¹³C stock solutions.
| Parameter | Value | Notes |
| Chemical Formula | H¹³CO₂Na | |
| Molecular Weight | 69.00 g/mol | |
| Typical Stock Concentration | 1 M | Prepared in sterile nuclease-free water or PBS. |
| Working Concentration | 1 mM | This can be optimized depending on the cell line and experimental goals. |
| Solvent | Sterile Nuclease-Free Water or Phosphate-Buffered Saline (PBS) | Ensure the solvent is of cell culture grade. |
| Sterilization Method | 0.22 µm Syringe Filtration | Do not autoclave as it may degrade the compound. |
| Storage of Stock Solution | -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months)[1][2]. | Aliquot to avoid repeated freeze-thaw cycles. |
| Labeling Time | 4 - 24 hours | The optimal time should be determined empirically for each cell line and experimental setup. |
Experimental Protocols
Protocol 1: Preparation of 1 M Sodium Formate-¹³C Stock Solution
Materials:
-
Sodium formate-¹³C powder
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes (1.5 mL)
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh out 69.00 mg of Sodium formate-¹³C powder and transfer it to a sterile conical tube.
-
Dissolution: Add 1 mL of sterile, nuclease-free water or PBS to the conical tube.
-
Vortexing: Vortex the solution thoroughly until the Sodium formate-¹³C is completely dissolved.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting: Dispense the sterile 1 M Sodium formate-¹³C stock solution into sterile 1.5 mL microcentrifuge tubes in volumes appropriate for single-use to minimize contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months[1][2].
Protocol 2: Metabolic Labeling of Cultured Cells with ¹³C-Formate
Materials:
-
Cultured mammalian cells in multi-well plates or flasks
-
Complete cell culture medium
-
1 M Sodium formate-¹³C stock solution (prepared as in Protocol 1)
-
Sterile serological pipettes and pipette tips
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of labeling. Allow the cells to adhere and grow overnight.
-
Preparation of Labeling Medium: On the day of the experiment, thaw an aliquot of the 1 M Sodium formate-¹³C stock solution. Prepare the labeling medium by diluting the stock solution into fresh, pre-warmed complete cell culture medium to achieve the desired final working concentration (typically 1 mM). For example, to prepare 10 mL of a 1 mM labeling medium, add 10 µL of the 1 M stock solution to 10 mL of complete medium.
-
Cell Labeling: Aspirate the existing medium from the cells and gently wash once with sterile PBS. Replace it with the prepared ¹³C-formate labeling medium.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 4, 8, 12, or 24 hours). The optimal incubation time will depend on the cell line's metabolic rate and the specific pathway being investigated.
-
Cell Harvesting and Metabolite Extraction: Following incubation, rapidly quench metabolism and extract metabolites.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant containing the metabolites for subsequent analysis by MS or NMR.
-
Visualizations
One-Carbon Metabolism Pathway
The following diagram illustrates the central role of formate in the one-carbon metabolism pathway, showing its entry point and subsequent incorporation into purines and other key biomolecules.
Caption: Integration of exogenous ¹³C-formate into cytosolic one-carbon metabolism for purine synthesis.
Experimental Workflow
This diagram outlines the key steps for preparing a Sodium formate-¹³C stock solution and using it for a cell culture labeling experiment.
Caption: Workflow for preparing and using Sodium formate-¹³C in cell culture.
References
Troubleshooting & Optimization
Technical Support Center: 13C Tracer Mass Spectrometry Data Analysis
Welcome to the technical support center for mass spectrometry data analysis with 13C tracers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during 13C-labeling experiments.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your data analysis workflow.
Issue 1: Poor Goodness-of-Fit Between Simulated and Measured Labeling Data
Symptom: Your metabolic flux analysis (MFA) software reports a high chi-square (χ²) value, indicating a significant discrepancy between the model's predicted labeling patterns and your experimental mass spectrometry data.[1] A good fit is essential for obtaining reliable metabolic flux estimates.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete or Incorrect Metabolic Network Model | 1. Verify Reactions: Scrutinize all metabolic reactions in your model for biological accuracy and completeness, ensuring they are relevant to the organism and experimental conditions.[1] 2. Check Atom Transitions: Meticulously confirm that the atom mapping for each reaction is correct.[1] 3. Consider Compartmentalization: For eukaryotic cells, ensure your model accurately represents metabolic activities in different cellular compartments (e.g., cytosol and mitochondria).[1] |
| Failure to Reach Isotopic Steady State | 1. Verify Steady State: A key assumption for many 13C-MFA models is that the system has reached an isotopic steady state, where the labeling patterns of metabolites are stable over time.[1] To confirm this, you can measure the isotopic labeling at two different time points (e.g., 18 and 24 hours) after introducing the 13C tracer. If the labeling patterns are identical, a steady state is likely achieved.[1] 2. Adjust Incubation Time: If a steady state has not been reached, you may need to increase the incubation time with the 13C tracer in subsequent experiments.[2] |
| Inaccurate Measurement Data | 1. Review Raw Data: Examine the raw mass spectrometry data for analytical issues such as poor peak integration or low signal-to-noise ratios.[2] 2. Verify Isotope Correction: Ensure that the raw mass isotopomer distributions have been correctly adjusted for the natural abundance of heavy isotopes.[2] 3. Re-analyze Samples: If significant measurement error is suspected, re-analyzing the samples may be necessary.[2] |
Issue 2: Wide Confidence Intervals for Estimated Fluxes
Symptom: The calculated confidence intervals for your metabolic fluxes of interest are very large, indicating that these fluxes are poorly resolved by the experimental data.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Labeling Information | 1. Optimize Tracer Selection: The choice of the 13C-labeled tracer is critical as it directly influences the quality of the experimental data.[3] Different tracers provide distinct labeling patterns that are sensitive to fluxes through different pathways.[3][4] For example, [1,2-¹³C₂]glucose often provides precise estimates for glycolysis and the pentose phosphate pathway, while [U-¹³C₅]glutamine is preferred for analyzing the TCA cycle.[5][6] 2. Use Multiple Tracers: A single tracer is often insufficient to resolve all fluxes with high precision.[2] Performing parallel labeling experiments with multiple different tracers can significantly improve the precision of flux estimates.[2] |
| Model Complexity | 1. Model Reduction: If certain metabolic pathways are known to be inactive under your experimental conditions, consider removing them from the model to reduce its complexity.[1] |
| Analytical Precision | 1. Improve Analytical Precision: Optimize your sample preparation and mass spectrometer settings to reduce measurement variability.[1] |
Issue 3: Inaccurate Correction for Natural 13C Abundance
Symptom: You observe unexpected labeling patterns, such as negative abundance values for some isotopologues after correction, or the corrected data does not make biological sense.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Molecular Formula | 1. Verify Elemental Composition: Double-check the elemental formula of your metabolite, including any atoms added during derivatization. An incorrect formula will lead to an inaccurate correction.[7][8] |
| Poor Quality Raw Data | 1. Review Peak Integration: Re-examine the raw data to ensure accurate peak integration and proper background subtraction.[7][8] Low signal-to-noise ratios can also lead to inaccurate raw mass isotopomer distributions (MIDs).[8] |
| Tracer Impurity | 1. Account for Tracer Purity: If the isotopic purity of the 13C tracer is not 100%, this needs to be accounted for in the correction algorithm.[7] Obtain the certificate of analysis for your labeled substrate and input the correct isotopic purity into the correction software.[7] |
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to correct for the natural abundance of 13C?
A1: Carbon naturally exists as a mixture of isotopes, primarily ¹²C (~98.9%) and ¹³C (~1.1%).[9] Mass spectrometers detect the total ¹³C content in a molecule. Therefore, it is critical to distinguish between the ¹³C enrichment from the intentionally introduced tracer and the ¹³C that is naturally present.[9][10] Failing to correct for this natural abundance will lead to an overestimation of isotopic enrichment, resulting in inaccurate calculations of metabolic fluxes.[7][9]
Q2: What is a Mass Isotopologue Distribution (MID)?
A2: A Mass Isotopologue Distribution (MID), also known as a Mass Distribution Vector (MDV), represents the fractional abundance of all the mass isotopologues of a given metabolite.[9] Isotopologues are molecules with the same chemical formula but different isotopic compositions. For a metabolite with 'n' carbon atoms, you can have isotopologues with zero ¹³C atoms (M+0), one ¹³C atom (M+1), and so on, up to 'n' ¹³C atoms (M+n). The MID is a vector that quantifies the relative abundance of each of these isotopologues.[9]
Q3: How do I choose the right 13C-labeled tracer for my experiment?
A3: The optimal tracer depends on the specific metabolic pathways you aim to investigate.[5] Different tracers produce distinct labeling patterns that are more or less informative for certain pathways.[3][4] For instance, to study the pentose phosphate pathway (PPP), specific glucose tracers are used, while labeled glutamine is often employed to probe the TCA cycle.[5][6] It is often beneficial to perform pilot experiments or use computational tools to predict the most informative tracer for your biological question.
Q4: What should I do if I observe unexpected labeling patterns that don't align with known metabolic pathways?
A4: Unexpected labeling patterns can sometimes indicate the presence of unknown or non-canonical metabolic pathways.[2] Before concluding this, it is essential to rule out all potential sources of error in your experimental and analytical workflow. This includes verifying the purity of your tracer, ensuring your metabolic model is correct, and checking for any analytical artifacts in your mass spectrometry data.
Experimental Protocols
Protocol 1: General Workflow for a 13C Tracer Experiment
-
Tracer Selection and Experimental Design: Choose a 13C-labeled substrate appropriate for the metabolic pathway of interest (e.g., [U-¹³C]-glucose for central carbon metabolism).[9] Determine the optimal tracer concentration and incubation time through preliminary experiments.[9]
-
Cell Culture and Labeling: Culture cells in a defined medium containing the 13C-labeled substrate.[3] Ensure the culture reaches both metabolic and isotopic steady state before harvesting, which is typically during the exponential growth phase.[3]
-
Sample Quenching and Metabolite Extraction: Rapidly quench metabolic activity to preserve the in vivo state of metabolites.[3] This is often achieved by using cold methanol or other quenching solutions.[3] Subsequently, extract intracellular metabolites using appropriate solvents.
-
Mass Spectrometry Data Acquisition: Prepare the extracted metabolite samples for analysis by LC-MS or GC-MS.[9]
-
Data Processing and Correction: Process the raw mass spectrometry data to obtain the mass isotopomer distributions (MIDs) for your metabolites of interest. Correct the raw MIDs for the natural abundance of 13C and other isotopes.[3]
Visualizations
Caption: A general workflow for 13C tracer experiments and data analysis.
Caption: A logical troubleshooting workflow for poor goodness-of-fit in 13C-MFA.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
How to correct for natural 13C abundance in Sodium formate-13C experiments
Technical Support Center: Sodium Formate-¹³C Experiments
Welcome to the technical support center for ¹³C-labeling experiments. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when correcting for natural ¹³C abundance in studies utilizing Sodium formate-¹³C.
Frequently Asked Questions (FAQs)
Q1: What is natural isotopic abundance and why is correction necessary?
Q2: What is a Mass Isotopomer Distribution (MID)?
A: A Mass Isotopomer Distribution (MID), sometimes called a Mass Distribution Vector (MDV), describes the fractional abundance of all mass isotopologues of a molecule.[1] Isotopologues are molecules with the same chemical formula but different isotopic compositions. For a molecule with 'n' carbon atoms, the possible isotopologues are:
-
M+0: Contains no ¹³C atoms.
-
M+1: Contains one ¹³C atom.
-
M+2: Contains two ¹³C atoms.
-
...and so on up to M+n .
The MID is a vector that lists the relative abundance of each of these isotopologues, with the sum of all fractional abundances equaling 1 (or 100%).[1]
Q3: What are the natural isotopic abundances of the elements in sodium formate (CHO₂Na)?
A: To perform an accurate correction, the natural abundances of all isotopes for each element in the molecule must be known. Sodium is monoisotopic, meaning it exists naturally as only one isotope (²³Na).[5][6]
Table 1: Natural Isotopic Abundance of Relevant Elements
| Element | Isotope | Atomic Mass (Da) | Natural Abundance (%) |
|---|---|---|---|
| Carbon (C) | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Hydrogen (H) | ¹H | 1.007825 | 99.9885[7] |
| ²H (D) | 2.014102 | 0.0115[7] | |
| Oxygen (O) | ¹⁶O | 15.994915 | 99.757[8] |
| ¹⁷O | 16.999131 | 0.038[8] | |
| ¹⁸O | 17.999160 | 0.205[8] |
| Sodium (Na) | ²³Na | 22.989770 | 100[9] |
Note: Abundance values can have slight variations based on the source.[3][7][8][9]
Experimental Protocols & Methodologies
Q4: How is the correction for natural abundance typically performed?
A: The correction is generally performed using a matrix-based mathematical approach.[1] A correction matrix is constructed based on the elemental formula of the analyte (e.g., sodium formate) and the known natural isotopic abundances of its constituent elements (Carbon, Hydrogen, Oxygen, Sodium).[1] This matrix allows for the mathematical removal of the contribution from naturally occurring heavy isotopes from the measured mass isotopomer distribution. The result is a corrected MID that reflects only the enrichment from the ¹³C-labeled tracer.[1]
Below is a generalized workflow for this process.
Several software tools are available to automate this process, including IsoCor, IsoCorrectoR, and AccuCor.[1][10]
Troubleshooting Guide
Q5: After correction, my data shows negative abundance values for some isotopologues. What's wrong?
A: Observing negative values in your corrected data is a common issue that indicates a problem with the correction process.
Table 2: Troubleshooting Negative Abundance Values
| Possible Cause | Recommended Solution |
|---|---|
| Incorrect Elemental Formula | An incorrect molecular formula will generate an inaccurate correction matrix.[2] Carefully verify the elemental composition of your analyte, including all atoms (C, H, O, Na). Remember to account for any derivatizing agents if used. |
| Inaccurate Peak Integration | Underestimation of a mass isotopomer peak in the raw data can cause the algorithm to overcompensate, leading to negative results.[1] Review the raw spectra to ensure peak integration is accurate and that background subtraction was performed correctly.[2] |
| Instrument Instability | Drifts in mass spectrometer calibration can distort peak intensities. Ensure your instrument is properly calibrated and tuned.[2] |
| Overlapping Peaks | A co-eluting compound with an overlapping isotopic cluster can distort the measured MID of your analyte.[2] Improve chromatographic separation to resolve the interference or use high-resolution mass spectrometry to distinguish the overlapping ions.[11] |
Q6: How can I validate that my natural abundance correction is working correctly?
A: The most effective way to validate your correction method is to analyze an unlabeled control sample (e.g., natural, unlabeled sodium formate).[1]
-
Acquire data for the unlabeled standard under the same experimental conditions as your labeled samples.
-
Apply the exact same natural abundance correction algorithm to this data.
-
Expected Outcome: After correction, the M+0 isotopologue should account for nearly 100% of the total abundance (or a fractional abundance of 1.0), and all other isotopologues (M+1, M+2, etc.) should be at or near zero.[1][2]
Any significant deviation from this result points to an issue in your correction parameters or workflow.
Q7: My calculated ¹³C enrichment is lower than expected after correction. What are the potential causes?
A: Lower-than-expected enrichment can stem from experimental or data processing issues.
-
Inaccurate Tracer Purity: The isotopic purity of your Sodium formate-¹³C tracer is a critical parameter for the correction algorithm.[10] If the actual purity is lower than the value entered into the software (e.g., stated as 99% but is actually 95%), the correction will be inaccurate. Verify the isotopic purity from the manufacturer's certificate of analysis.[2]
-
Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of your target analyte, leading to a weaker signal and an apparent lower enrichment.[12][13] This is a common issue in LC-MS analysis. Employing better sample cleanup methods, optimizing chromatography, or using a ¹³C-labeled internal standard that co-elutes with the analyte can help compensate for ion suppression.[12]
-
In-Source Fragmentation: The analyte might be fragmenting within the ion source of the mass spectrometer.[2] This can divert ion intensity away from the precursor ion you are measuring, leading to an underestimation of its abundance. Optimize ion source conditions to minimize fragmentation.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. WebElements Periodic Table » Carbon » isotope data [winter.group.shef.ac.uk]
- 4. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium - Wikipedia [en.wikipedia.org]
- 6. Atomic Weight of Sodium | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 7. WebElements Periodic Table » Hydrogen » isotope data [webelements.com]
- 8. WebElements Periodic Table » Oxygen » isotope data [webelements.com]
- 9. isoflex.com [isoflex.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Addressing large confidence intervals in metabolic flux calculations
Welcome to the technical support center for metabolic flux analysis (MFA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during metabolic flux calculations, with a specific focus on addressing large confidence intervals.
Frequently Asked Questions (FAQs)
Q1: What do large confidence intervals in my metabolic flux calculations signify?
Q2: What are the primary causes of large confidence intervals in ¹³C-MFA?
A: Broadly, the causes can be categorized into three main areas:
-
Experimental Design: The choice of isotopic tracer, the number of parallel labeling experiments, and the set of measured metabolites may not provide sufficient information to resolve all fluxes in the network.[1][2][4][5]
-
Data Quality: High measurement noise, systematic errors, and biological variability in your labeling data will propagate to the flux estimates, increasing their uncertainty.[1][6]
-
Model and Computational Issues: An incomplete or incorrect metabolic model, as well as inherent network properties like redundant or cyclic pathways, can make it challenging to independently resolve certain fluxes.[7]
Q3: How does the choice of isotopic tracer affect confidence intervals?
A: The selection of the ¹³C-labeled tracer is a critical factor that significantly influences the precision and accuracy of the flux results.[2] Different tracers provide distinct labeling patterns for various metabolic pathways.[2] For example, [1-¹³C]glucose is often effective for the pentose phosphate pathway, while ¹³C-glutamine can provide better resolution for the TCA cycle.[1][2] An inappropriate tracer can lead to wide confidence intervals for specific fluxes, even with highly precise measurements.[2]
Q4: What is the benefit of conducting parallel labeling experiments?
A: Parallel labeling experiments, which involve using different isotopic tracers in separate but identical cultures (e.g., [1,2-¹³C]glucose and [U-¹³C]glutamine), are a powerful method for enhancing the resolution of metabolic fluxes across multiple pathways.[1][2][8] By integrating the data from these parallel experiments into a single flux model, a more comprehensive and precise flux map can be generated, significantly tightening the confidence intervals.[2]
Q5: Can the structure of the metabolic network itself lead to large confidence intervals?
A: Yes, some fluxes within a metabolic network can be highly correlated or part of redundant pathways, making them inherently difficult to distinguish from one another based on the available data.[2][6] This is a common issue in complex metabolic models.
Troubleshooting Guides
Issue: My calculated confidence intervals are too large for key metabolic fluxes.
This troubleshooting guide will walk you through a systematic approach to identify and address the root causes of large confidence intervals in your metabolic flux calculations.
Step 1: Evaluate Your Experimental Design
| Potential Cause | Description | Troubleshooting Steps & Solutions |
| Insufficient Labeling Information | The chosen isotopic tracer may not be optimal for resolving the fluxes of interest.[1] | Optimize Tracer Selection: Use computational tools for in silico simulations to select a more informative tracer that provides better resolution for your target pathways.[2] Perform Parallel Labeling: Conduct experiments with different tracers (e.g., [1-¹³C]glucose and [U-¹³C]glucose) and integrate the data into a single flux model to enhance resolution.[1] Employ Robust Experimental Design (R-ED): Use computational methods to identify the most informative tracer mixture, especially when prior knowledge of expected fluxes is limited.[4][5] |
| Insufficient Measurement Data | The set of measured metabolites may not provide enough constraints to accurately determine all fluxes. | Expand Measurement Set: Measure the labeling patterns of additional metabolites, particularly those closely linked to the poorly resolved fluxes.[2] Utilize Different Analytical Techniques: Combine data from various platforms (e.g., GC-MS and LC-MS/MS) to obtain complementary isotopic information.[2] |
Step 2: Assess Your Data Quality
| Potential Cause | Description | Troubleshooting Steps & Solutions |
| High Measurement Noise & Poor Data Quality | Large errors or variability in your labeling measurements will propagate to the flux estimates, increasing their uncertainty.[1] | Perform Replicate Measurements: Analyze both biological and technical replicates to get a better estimate of the true measurement variance.[1] Verify Instrument Performance: Regularly calibrate and validate your mass spectrometer (MS) or NMR to ensure accuracy and precision.[1] Improve Analytical Precision: Optimize sample preparation and instrument settings to reduce measurement variability. |
| Violation of Steady-State Assumption | Standard ¹³C-MFA assumes that the system is at both a metabolic and isotopic steady state. If this assumption is not met, it can lead to inaccurate flux estimations and wide confidence intervals.[2] | Confirm Isotopic Steady State: Analyze samples from multiple time points to ensure that isotopic labeling has reached a plateau.[2] Adjust Labeling Time: If isotopic stationarity was not achieved, a longer incubation period with the tracer may be necessary in future experiments.[2] |
Step 3: Examine Your Metabolic Model and Computational Approach
| Potential Cause | Description | Troubleshooting Steps & Solutions |
| Incomplete or Incorrect Metabolic Model | The model may be missing key reactions or contain pathways that are not active under your experimental conditions.[8] | Review and Refine Model: Ensure all relevant metabolic pathways are included in the model. Check atom transitions for accuracy.[8] Consider Compartmentation: For eukaryotic cells, including subcellular compartments (e.g., cytosol and mitochondria) and the transport reactions between them is critical.[8] Model Reduction: If certain pathways are known to be inactive, consider removing them from the model to reduce complexity.[8] |
| Correlated Fluxes or Network Redundancy | The structure of the metabolic network can make it inherently difficult to independently resolve certain fluxes.[2] | Incorporate Additional Constraints: If available, add further biological constraints to the model to help resolve ambiguous fluxes. Redesign Labeling Experiment: Use different tracers in parallel experiments to help decorrelate the flux estimates.[2] |
Experimental Protocols
Protocol: Parallel Labeling Experiment to Enhance Flux Resolution
Objective: To improve the precision of metabolic flux estimates by using multiple isotopic tracers in parallel experiments.[2]
Methodology:
-
Experimental Design:
-
Design two or more parallel cell culture experiments.
-
Each experiment will utilize a different ¹³C-labeled tracer (e.g., [1,2-¹³C]glucose in one and [U-¹³C]glutamine in another).[8]
-
Ensure all other culture conditions (e.g., media composition, temperature, cell density) are kept identical across all parallel experiments.
-
-
Cell Culture and Labeling:
-
Inoculate and grow cells under identical conditions for all parallel experiments.
-
At the desired growth phase (typically mid-exponential), replace the standard medium with the medium containing the respective ¹³C tracer for each experiment.
-
Incubate the cells with the tracer for a sufficient duration to achieve both metabolic and isotopic steady state.
-
-
Sampling and Quenching:
-
Once the cultures have reached the desired state, rapidly harvest the cells.
-
Immediately quench metabolic activity using a validated method (e.g., rapid filtration and immersion in a cold quenching solution) to preserve the intracellular metabolite labeling patterns.
-
-
Metabolite Extraction and Analysis:
-
Extract intracellular metabolites from the cell pellets.
-
Analyze the isotopic labeling patterns of the target metabolites using an appropriate analytical platform (e.g., GC-MS, LC-MS/MS).
-
-
Data Integration and Flux Estimation:
-
Measure the isotopic labeling patterns and external rates (e.g., substrate uptake and product secretion) from all parallel experiments.
-
Integrate all measurement data into a single metabolic model for flux estimation and statistical analysis.[2] This combined dataset will provide tighter constraints on the flux calculations, leading to more precise flux estimates with smaller confidence intervals.
-
Visualizations
Caption: A troubleshooting workflow for addressing large confidence intervals.
Caption: Logical relationships between causes and solutions for large CIs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 5. Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Isotopic Steady State in Sodium Formate-¹³C Labeling
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for verifying isotopic steady state in Sodium formate-¹³C labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic steady state and why is it crucial to verify it in my Sodium formate-¹³C labeling experiment?
A: Isotopic steady state is the point at which the fractional enrichment of a stable isotope (in this case, ¹³C from Sodium formate-¹³C) in a specific metabolite becomes constant over time.[1][2] Verifying that your system has reached this state is critical for accurate metabolic flux analysis (MFA).[3] If you are performing steady-state MFA, failure to confirm isotopic steady state will result in inaccurate calculations of metabolic fluxes, as the labeling patterns will still be in a transient phase.
Q2: What is the difference between metabolic steady state and isotopic steady state?
A: It is important to distinguish between these two states:
-
Metabolic Steady State: The concentrations of metabolites are constant over time. This implies that the rates of all metabolic reactions are balanced, with no net accumulation or depletion of any metabolite.
-
Isotopic Steady State: The isotopic enrichment of intracellular metabolites becomes constant over time after the introduction of an isotopic tracer.[2] A system must be at a metabolic steady state to reach an isotopic steady state.[2]
Q3: How do I verify that my experiment has reached isotopic steady state?
A: The most reliable method is to perform a time-course experiment.[1] This involves collecting samples at multiple time points after introducing the ¹³C-labeled formate and measuring the isotopic enrichment of key downstream metabolites.[1] When the enrichment of these metabolites plateaus, isotopic steady state has been reached.[2]
Q4: Which metabolites should I monitor to verify isotopic steady state in a Sodium formate-¹³C labeling experiment?
A: Sodium formate-¹³C is a key donor to the one-carbon (1C) metabolic pathway. Therefore, you should monitor the isotopic enrichment of key metabolites within this pathway and its downstream products.[4] Primary candidates include:
-
Serine and Glycine: These amino acids are central to one-carbon metabolism and are expected to be labeled by ¹³C-formate.[5]
-
Purines (e.g., ATP, GTP): Formate contributes carbons to the purine ring at positions C2 and C8.[1][6] Monitoring the labeling of purine bases or nucleotides is a strong indicator of formate incorporation.
-
Thymidylate (dTMP): The methyl group of thymidylate is derived from the one-carbon pool.
Q5: How long should I expect it to take to reach isotopic steady state with ¹³C-formate?
A: The time to reach isotopic steady state depends on several factors, including the cell type, the metabolic rates of the pathways involved, and the pool sizes of the intermediate metabolites.[2] Generally, metabolites in pathways with high fluxes and small pool sizes will reach steady state more quickly. For example, glycolytic intermediates might reach steady state in minutes, while TCA cycle intermediates can take hours.[2] For ¹³C-formate labeling, it is essential to perform a pilot time-course experiment to determine the optimal labeling duration for your specific system.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Isotopic enrichment of key metabolites does not plateau over time. | The system has not yet reached isotopic steady state. | Extend the duration of the time-course experiment, collecting samples at later time points until a plateau is observed. |
| The cells are not in a metabolic steady state. | Ensure that cells are in a consistent growth phase (e.g., exponential phase) and that culture conditions are stable throughout the experiment. | |
| The concentration of Sodium formate-¹³C is too low. | Increase the concentration of the labeled formate in the medium to ensure sufficient label incorporation. | |
| High variability in isotopic enrichment between replicate experiments. | Inconsistent cell culture conditions. | Standardize cell seeding density, growth phase, and media composition for all replicates.[2] |
| Technical variability during sample preparation or analysis. | Ensure consistent and rapid quenching of metabolism, complete metabolite extraction, and use of internal standards for mass spectrometry analysis. | |
| Unexpected labeling patterns in downstream metabolites. | Contamination with unlabeled formate or other carbon sources. | Use high-purity Sodium formate-¹³C and a chemically defined medium to minimize sources of unlabeled carbon. |
| Unanticipated metabolic pathways are active in your system. | Re-evaluate your metabolic network model and consider alternative pathways for formate metabolism. |
Experimental Protocols
Protocol 1: Time-Course Experiment for Verifying Isotopic Steady State
This protocol outlines the general steps for conducting a time-course experiment to determine when isotopic steady state is reached after introducing Sodium formate-¹³C.
1. Cell Culture and Seeding:
- Culture cells in a standard medium to the desired confluence (typically 50-70%).
- Seed cells in multiple replicate culture plates or flasks for each time point.
2. Preparation of Labeling Medium:
- Prepare a labeling medium that is identical to the standard medium but with unlabeled sodium formate replaced by Sodium formate-¹³C at the desired concentration.
3. Labeling Experiment:
- Aspirate the standard culture medium and wash the cells once with sterile phosphate-buffered saline (PBS).
- Add the pre-warmed ¹³C-formate labeling medium to the cells. This is time point zero (t=0).
- Incubate the cells under standard culture conditions.
4. Sample Collection at Time Points:
- Harvest cell samples at multiple time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes). The specific time points should be chosen based on the expected turnover rates of the pathways of interest.
- For each time point, rapidly quench metabolism by aspirating the medium and adding an ice-cold quenching solution (e.g., 80% methanol pre-chilled to -80°C).
- Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled tube.
- Flash-freeze the samples in liquid nitrogen and store them at -80°C until all time points are collected.
5. Metabolite Extraction:
- Perform metabolite extraction from the collected cell pellets, for example, using a solvent mixture like methanol/water/chloroform.
- Centrifuge to pellet cell debris and collect the supernatant containing the polar metabolites.
6. Mass Spectrometry Analysis:
- Analyze the metabolite extracts using a suitable mass spectrometry platform (e.g., LC-MS or GC-MS) to determine the mass isotopologue distributions (MIDs) of the target metabolites (serine, glycine, purines, etc.).
7. Data Analysis:
- Correct the measured MIDs for the natural abundance of ¹³C.
- Calculate the fractional ¹³C enrichment for each target metabolite at each time point.
- Plot the fractional enrichment of each metabolite against time. Isotopic steady state is reached when the fractional enrichment reaches a plateau.
Data Presentation
Table 1: Hypothetical Time-Course of ¹³C Enrichment in Key Metabolites after Labeling with Sodium formate-¹³C
| Time (minutes) | Fractional ¹³C Enrichment in Serine | Fractional ¹³C Enrichment in Glycine | Fractional ¹³C Enrichment in ATP (Purine Ring) |
| 0 | 0.011 | 0.011 | 0.011 |
| 15 | 0.25 | 0.20 | 0.15 |
| 30 | 0.45 | 0.38 | 0.28 |
| 60 | 0.65 | 0.55 | 0.45 |
| 120 | 0.80 | 0.72 | 0.65 |
| 240 | 0.88 | 0.85 | 0.82 |
| 480 | 0.89 | 0.86 | 0.83 |
In this hypothetical example, isotopic steady state for serine, glycine, and ATP is approached around the 240-minute time point, as the fractional enrichment shows minimal change between 240 and 480 minutes.
Visualizations
Caption: Experimental workflow for verifying isotopic steady state.
Caption: Simplified overview of ¹³C-formate metabolism.
References
- 1. 13C Enrichment of Carbons 2 and 8 of Purine by Folate-Dependent Reactions After [13C]Formate and [2-13C]Glycine Dosing in Adult Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. One Carbon Metabolism Pathway: Key Biochemical Processes Explained - Creative Proteomics [creative-proteomics.com]
- 5. Overview of One-Carbon Metabolism - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. 13C enrichment of carbons 2 and 8 of purine by folate-dependent reactions after [13C]formate and [2-13C]glycine dosing in adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing matrix effects in LC-MS analysis of Sodium formate-13C labeled samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the LC-MS analysis of Sodium formate-¹³C labeled samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering step-by-step solutions to identify and mitigate matrix effects.
Issue 1: Poor Reproducibility and High Variability in Analyte Signal
-
Question: My quantitative results for the ¹³C-labeled analyte are inconsistent across different samples. What could be the cause and how can I fix it?
-
Answer: High variability is often a primary indicator of inconsistent matrix effects between individual samples.[1] The composition of the biological matrix can differ from sample to sample, leading to varying degrees of ion suppression or enhancement.
-
Solution 1: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS). The most effective way to compensate for this variability is by using a SIL-IS.[2][3] Since the SIL-IS is chemically and physically almost identical to the analyte, it will experience the same matrix effects.[4] By calculating the ratio of the analyte signal to the IS signal, you can normalize the results and improve precision.[2][5] For a ¹³C-labeled analyte, an ideal internal standard would be a more heavily labeled version of the same molecule.
-
Solution 2: Enhance Sample Preparation. A more rigorous sample cleanup protocol can remove a larger portion of the interfering matrix components.[6] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at reducing matrix variability than simpler methods like protein precipitation.[1][5]
-
Issue 2: Low Analyte Signal or Poor Sensitivity (Ion Suppression)
-
Question: The signal intensity for my Sodium formate-¹³C analyte is much lower than expected, especially when analyzing complex biological samples. How can I identify and resolve this?
-
Answer: A significant loss in signal intensity points towards ion suppression, where co-eluting matrix components interfere with the ionization of your analyte in the mass spectrometer's ion source.[6][7][8][9]
-
Step 1: Confirm Ion Suppression. Use the "Post-Extraction Spike" method (see Protocol 1) to quantitatively determine the extent of ion suppression. A matrix effect value below 100% indicates suppression.[10]
-
Step 2: Optimize Sample Cleanup. The most direct way to combat ion suppression is to remove the interfering components before they enter the LC-MS system.[6][9] Transition from a simple protein precipitation method to a more selective technique like SPE (see Protocol 2) or LLE (see Protocol 3).
-
Step 3: Optimize Chromatography. Adjust your chromatographic method to separate the analyte from the interfering matrix components.[5][6] This can be achieved by modifying the mobile phase gradient, changing the column chemistry, or using a smaller injection volume.[1][9]
-
Step 4: Check for Metal Adsorption. Some compounds can chelate with metal surfaces in standard stainless steel columns, leading to signal loss and ion suppression.[11] If you suspect this interaction, consider using a metal-free or PEEK-lined column.[11]
-
Issue 3: Inaccurate Quantification Despite Using an Internal Standard
-
Question: I'm using a stable isotope-labeled internal standard, but my accuracy is still poor. What could be wrong?
-
Answer: Even with a SIL-IS, inaccurate quantification can occur if the analyte and the internal standard do not behave identically during the analysis.
-
Primary Cause: Chromatographic Separation. The fundamental assumption when using a SIL-IS is that it co-elutes perfectly with the analyte, ensuring both are subjected to the exact same matrix effects at the same time.[2][12] While ¹³C-labeled standards are less prone to this issue than deuterated (²H) standards, it's crucial to verify their co-elution.[4][13] High-resolution chromatography systems can sometimes separate analytes from their ¹³C-labeled internal standards.[13]
-
Solution:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the SIL-IS. Ensure that the peaks are perfectly aligned and have the same shape.
-
Adjust Chromatography: If separation is observed, consider using a column with a lower resolution or adjusting the mobile phase to ensure complete co-elution.[12] The accuracy gained by correcting for matrix effects outweighs the loss of resolving the two species.[12]
-
-
Quantitative Data Summary
The choice of sample preparation method has a significant impact on the extent of matrix effects and the overall quality of the analytical data. The following table provides a summary of expected performance for common techniques used in the analysis of a ¹³C-labeled analyte in human plasma.
| Sample Preparation Method | Mean Matrix Effect (%)* | Analyte Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation (PPT) with Acetonitrile | 68 (Ion Suppression) | 95 | 15 |
| Liquid-Liquid Extraction (LLE) with Ethyl Acetate | 82 (Ion Suppression) | 78 | 10 |
| Solid-Phase Extraction (SPE) - Mixed-Mode | 97 (Minimal Effect) | 90 | < 5 |
*This data is illustrative, based on typical outcomes, to compare the relative effectiveness of these techniques.[14] A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[10]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method
-
Objective: To quantify the degree of ion suppression or enhancement for a ¹³C-labeled analyte in a specific biological matrix.
-
Methodology:
-
Prepare Solution A (Neat Standard): Dissolve the ¹³C-labeled analyte reference standard in the initial mobile phase or reconstitution solvent to a known concentration (e.g., 100 ng/mL).
-
Prepare Solution B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix through your entire sample preparation procedure (e.g., SPE or LLE).[10]
-
After the final evaporation step, spike the resulting extracts with the ¹³C-labeled analyte to achieve the same final concentration as Solution A.
-
LC-MS Analysis: Inject and analyze both Solution A and Solution B multiple times (n≥3) using the established LC-MS method.
-
Calculation: Calculate the matrix effect using the following formula: Matrix Effect (%) = (Mean Peak Area of Solution B / Mean Peak Area of Solution A) x 100
-
Protocol 2: Solid-Phase Extraction (SPE) for Matrix Cleanup
-
Objective: To remove proteins, salts, and other interfering components from a biological sample prior to LC-MS analysis.
-
Methodology (using a mixed-mode cation exchange cartridge as an example):
-
Sample Pre-treatment: Thaw 100 µL of the plasma sample. If using a SIL-IS, add it at this stage. Acidify the sample by adding 100 µL of 2% formic acid in water and vortex.
-
Cartridge Conditioning: Sequentially pass 1 mL of methanol, followed by 1 mL of 0.1% formic acid in water, through the SPE cartridge.[14]
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences, followed by 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute the ¹³C-labeled analyte using 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[10] Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase for injection.[10]
-
Protocol 3: Liquid-Liquid Extraction (LLE) for Matrix Cleanup
-
Objective: To separate the analyte from matrix components based on differential solubility between two immiscible liquids.
-
Methodology:
-
Sample Preparation: To 100 µL of plasma, add the SIL-IS.
-
pH Adjustment: Add 10 µL of a suitable buffer to adjust the pH, ensuring the analyte is in a neutral, non-ionized state to favor its partitioning into the organic solvent.
-
Extraction: Add 500 µL of an appropriate, water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a new, clean tube, avoiding any of the aqueous layer or the protein interface.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for LC-MS analysis.
-
Mandatory Visualizations
Caption: Experimental workflow for accurate quantification using a ¹³C-labeled internal standard.
Caption: Simplified diagram illustrating the mechanisms of ion suppression in the ESI source.
Caption: Logical decision tree for troubleshooting common matrix effect issues in LC-MS.
Frequently Asked Questions (FAQs)
-
Q1: What are matrix effects in LC-MS analysis?
-
A1: Matrix effects refer to the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix.[10] This can cause a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which significantly compromise the accuracy, precision, and sensitivity of quantitative analysis.[10][14]
-
-
Q2: Why are ¹³C-labeled internal standards preferred over deuterated (²H) standards for minimizing matrix effects?
-
A2: ¹³C-labeled standards are considered the "gold standard" because their physicochemical properties are nearly identical to their unlabeled counterparts.[10] This results in better and more consistent co-elution during chromatography compared to deuterium-labeled standards, which can sometimes exhibit slight retention time shifts due to the deuterium isotope effect.[13] Perfect co-elution ensures that both the analyte and the internal standard experience the same degree of matrix effect at the same time, allowing for the most accurate correction.[2][12]
-
-
Q3: Can I eliminate matrix effects completely?
-
A3: While it is nearly impossible to completely eliminate matrix effects, especially in complex biological samples, their impact can be significantly minimized through optimized sample preparation and chromatography.[9] The most robust strategy is not complete elimination, but effective compensation by using a co-eluting stable isotope-labeled internal standard like a ¹³C-labeled version of your analyte.[3][9]
-
-
Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?
-
A4: It is highly recommended to use a SIL-IS for all quantitative bioanalytical methods, especially when dealing with complex matrices like plasma, urine, or tissue homogenates.[1] Regulatory bodies emphasize the importance of evaluating and mitigating matrix effects during method validation, and using a SIL-IS is the most reliable way to achieve this.[1]
-
-
Q5: What is the difference between minimizing and compensating for matrix effects?
-
A5: Minimizing matrix effects involves physically removing the interfering components from the sample before they reach the mass spectrometer. This is achieved through strategies like sample dilution, efficient sample cleanup (SPE, LLE), and chromatographic separation.[15][16] Compensating for matrix effects involves using an internal standard (ideally a SIL-IS) that is affected in the same way as the analyte.[15][16] By measuring the ratio of the analyte to the internal standard, the variability caused by the matrix effect is canceled out, leading to an accurate result even if suppression or enhancement occurs.[2][5] A robust method will employ both strategies.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. longdom.org [longdom.org]
- 6. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 7. providiongroup.com [providiongroup.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Quenching Metabolism in 13C Labeling Experiments
This guide provides researchers, scientists, and drug development professionals with best practices, troubleshooting advice, and frequently asked questions (FAQs) for quenching metabolism in ¹³C labeling experiments. Accurate and rapid quenching is essential for preserving the in vivo metabolic state of cells at the time of harvesting, ensuring that the measured isotopic enrichment reflects the true metabolic fluxes.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of quenching in ¹³C labeling experiments?
The fundamental goal of quenching is to instantly and completely halt all enzymatic reactions within the cells.[2] This ensures that the measured metabolite concentrations and their ¹³C labeling patterns accurately represent the metabolic state at the precise moment of sampling, preventing alterations during sample processing.[3][4]
Q2: What are the most common methods for quenching metabolism?
The most prevalent quenching methods involve rapidly lowering the temperature and/or introducing enzyme-denaturing solvents.[4] Key methods include:
-
Cold Organic Solvents: Using ice-cold aqueous solutions of methanol or acetonitrile (typically 60-80%) to simultaneously cool and permeabilize the cells.[5][6]
-
Liquid Nitrogen: Flash-freezing the entire sample, which offers the fastest quenching but can be technically challenging and may cause cell membrane damage if not performed correctly.[3][7]
-
Fast Filtration: A technique primarily for suspension cultures where cells are rapidly separated from the culture medium by filtration and then immediately quenched on the filter, often with a cold solvent or liquid nitrogen.[1][8][9]
-
Cold Isotonic Solutions: Using chilled saline or buffered solutions to wash and cool cells, though this is often a preparatory step before quenching with a more effective method.[10]
Q3: How does my cell type (adherent vs. suspension) affect the choice of quenching method?
The optimal quenching strategy is highly dependent on the cell culture format.
-
Adherent Cells: The primary challenge is the rapid removal of the ¹³C-labeled medium before quenching. Methods typically involve swift aspiration of the medium, an optional quick wash with cold saline, and then direct quenching on the plate by adding a cold solvent or flash-freezing the entire plate in liquid nitrogen.[11][12] Using trypsin to detach cells before quenching is not recommended as it can alter the metabolome.[4][13]
-
Suspension Cells: The main difficulty is separating the cells from the labeled medium quickly. Fast filtration is a superior method for this purpose.[9] An alternative is centrifuging the culture in a pre-chilled rotor and quickly decanting the supernatant before adding the quenching solution, though this is slower and may introduce metabolic artifacts.
Q4: Is it advisable to use 100% methanol for quenching?
Using 100% methanol is generally not recommended as it can cause significant damage to the cell membrane, leading to the leakage of intracellular metabolites into the quenching solution.[4][10] Aqueous methanol solutions, typically in the range of 60-80%, are preferred as they better maintain cell membrane integrity during the quenching process.[6] However, for certain applications like rapid filtration, quenching the filter in 100% cold (-80°C) methanol has been shown to be highly effective.[14][15]
Q5: How can I verify that my quenching method was effective?
An effective quench rapidly halts metabolism, which can be assessed by measuring the cellular energy charge. A high energy charge (the ratio of ATP to ADP and AMP) suggests that energy-dependent metabolic activities were stopped quickly.[16] Additionally, you can test for continued metabolic activity by adding a ¹³C-labeled tracer during the quenching step; no incorporation of the label should be observed in downstream metabolites if the quench was successful.[14][17]
Troubleshooting Guide
Issue 1: I suspect metabolite leakage from my cells during quenching.
-
Symptom: You observe low or inconsistent intracellular metabolite concentrations, or you detect key intracellular metabolites in the quenching supernatant.
-
Probable Cause: The quenching solution or procedure is compromising the integrity of the cell membrane. This is a well-documented issue, particularly with cold methanol quenching in certain cell types.[18][19][20]
-
Solutions:
-
Optimize Solvent Concentration: The optimal methanol concentration can be cell-type dependent. For some microbes, increasing methanol concentration from 60% to 80% reduces leakage.[6][9]
-
Use an Alternative Quenching Agent: For sensitive cells, consider using a cold glycerol-saline solution, which has been shown to minimize leakage in some microorganisms.[5]
-
Switch to a Different Method: For suspension cultures, fast filtration is highly effective at separating cells from the medium before quenching, thereby minimizing leakage.[1][8] For adherent cells, direct quenching with liquid nitrogen is often the "gold standard" to prevent leakage during the quenching step itself.[3][4]
-
Analyze the Supernatant: Always save the quenching supernatant and analyze it for key metabolites to quantify the extent of leakage.[1]
-
Issue 2: My results suggest continued metabolic activity after quenching.
-
Symptom: You observe unexpected or inconsistent ¹³C labeling patterns, suggesting that enzymatic reactions continued after the intended quenching point.
-
Probable Cause: The quenching method is not fast enough to halt all enzymatic activity. The turnover for some central carbon metabolites can be on the order of seconds, requiring sub-second quenching.[10]
-
Solutions:
-
Decrease Quenching Temperature: Ensure your quenching solution is sufficiently cold. Using methanol pre-chilled to -80°C is more effective than at -20°C or -40°C.[1][7][8]
-
Increase Quenching Solution Volume: Use a larger volume of cold quenching solution relative to your sample. A recommended ratio is at least 5-10 volumes of quenching solution to 1 volume of sample to ensure a rapid temperature drop.[5]
-
Adopt a Faster Method: Liquid nitrogen snap-freezing is the fastest method for halting metabolism.[3][4] For suspension cells, combining fast filtration with immediate immersion of the filter into liquid nitrogen is a highly robust approach.[9]
-
Issue 3: My metabolite concentrations are highly variable across biological replicates.
-
Symptom: You observe a high coefficient of variation (CV) in metabolite levels and labeling patterns across replicate samples.
-
Probable Cause: Inconsistency in the timing and execution of the quenching procedure. Even a few seconds of difference in the time from sample harvesting to the complete cessation of metabolism can significantly alter the levels of metabolites with high turnover rates.[10]
-
Solutions:
-
Standardize the Workflow: Ensure every step, from removing the culture vessel from the incubator to adding the quenching solution, is performed with consistent timing for every single sample.
-
Prepare in Advance: Have all quenching solutions, collection tubes, and equipment pre-chilled and ready before you begin harvesting the cells.[16]
-
Automate If Possible: For high-throughput studies, consider automated rapid sampling systems to minimize human variability.
-
Data Presentation: Comparison of Quenching Methods
The choice of quenching method involves a trade-off between speed, prevention of metabolite leakage, and experimental feasibility. The following table summarizes the characteristics of common methods.
| Quenching Method | Typical Cell Type | Advantages | Disadvantages | Key Reference(s) |
| Cold Aqueous Methanol | Suspension & Adherent | Simple to implement; simultaneously quenches and begins extraction. | High risk of metabolite leakage if not optimized; may not be fast enough for metabolites with very high turnover. | [6][19][20] |
| Liquid Nitrogen Snap-Freezing | Adherent & Suspension (post-filtration) | Fastest method to halt metabolism; considered the "gold standard" for preventing leakage during quenching. | Can cause cell membrane damage and metabolite loss upon thawing if not done correctly; technically challenging for adherent cells. | [3][4][18] |
| Fast Filtration + Quenching | Suspension | Excellent for rapid separation of cells from medium; minimizes leakage and contamination from extracellular metabolites. | Requires specialized filtration apparatus; may not be suitable for all cell types (e.g., fragile cells). | [1][8][9] |
| Cold Isotonic Saline | Suspension & Adherent | Good for washing away extracellular metabolites without causing osmotic shock. | Does not effectively quench metabolism on its own; must be followed by a true quenching step. | [10][20] |
Experimental Protocols
Protocol 1: Cold Methanol Quenching (Suspension Cells)
This protocol is adapted for microbial or mammalian cells in suspension culture.
-
Preparation: Pre-cool a quenching solution of 80% methanol in water to -80°C. Pre-chill centrifuge tubes and the centrifuge rotor to -20°C or lower.
-
Harvesting: Withdraw a defined volume of cell culture from the incubator.
-
Quenching: Rapidly mix the cell culture with at least 5 volumes of the pre-cooled 80% methanol solution in a pre-chilled tube.[1]
-
Incubation: Vortex the mixture briefly and incubate at -20°C for 5 minutes to ensure complete quenching.
-
Pelleting: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 5 minutes at -20°C.
-
Supernatant Removal: Quickly decant the supernatant. This can be saved to check for metabolite leakage.
-
Extraction: Proceed immediately with your chosen metabolite extraction protocol using the cell pellet.
Protocol 2: Liquid Nitrogen Quenching (Adherent Cells)
This protocol is optimized for adherent mammalian cells cultured in plates.
-
Preparation: Have a dewar of liquid nitrogen readily accessible. Place a flat metal block in the liquid nitrogen to pre-cool.
-
Media Removal: Working quickly, aspirate the culture medium from the plate. Optionally, wash once very briefly (<10 seconds) with ice-cold isotonic saline (0.9% NaCl).[16]
-
Quenching: Immediately place the culture dish onto the pre-cooled metal block or directly into a shallow pool of liquid nitrogen to flash-freeze the cell monolayer.[1]
-
Extraction: Add a pre-chilled extraction solvent (e.g., -80°C 80% methanol) directly to the frozen cell monolayer.[2]
-
Cell Collection: Use a pre-chilled cell scraper to scrape the frozen cells in the extraction solvent. Collect the resulting lysate into a pre-chilled microcentrifuge tube for further processing.[11]
Visualizations
Experimental & Logical Workflows
Caption: General workflow for a ¹³C labeling experiment, highlighting the critical quenching step.
Caption: Decision tree for selecting an appropriate quenching method based on cell type.
Caption: Troubleshooting flowchart for addressing suspected metabolite leakage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 5. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols [mdpi.com]
- 6. Optimized Fast Filtration-Based Sampling and Extraction Enables Precise and Absolute Quantification of the Escherichia coli Central Carbon Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3.4. Quenching and Extraction [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. osti.gov [osti.gov]
- 18. A systematic evaluation of quenching and extraction procedures for quantitative metabolome profiling of HeLa carcinoma cell under 2D and 3D cell culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Leakage-free rapid quenching technique for yeast metabolomics - ProQuest [proquest.com]
- 20. Evaluation of quenching methods for metabolite recovery in photoautotrophic Synechococcus sp. PCC 7002 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Mass Spectrometry Data in Sodium Formate-13C Tracing Studies: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in metabolic studies, the precise validation of mass spectrometry data from stable isotope tracing experiments is paramount. This guide provides a comprehensive comparison of methodologies for validating data from studies utilizing Sodium formate-13C, a key tracer for one-carbon metabolism. We will delve into experimental protocols, data analysis workflows, and comparative data to ensure the accuracy and reliability of your research findings.
Comparative Analysis of Validation Strategies
The robust validation of mass spectrometry data in the context of this compound tracing involves a multi-faceted approach, encompassing careful experimental design, appropriate analytical techniques, and rigorous data processing. Below, we compare key aspects of different validation strategies.
| Feature | High-Resolution Mass Spectrometry (e.g., Orbitrap) | Tandem Mass Spectrometry (MS/MS) |
| Principle | Measures mass-to-charge ratios with high accuracy, allowing for the resolution of isotopic peaks and the determination of mass isotopologue distributions (MIDs). | Fragments precursor ions to generate characteristic product ions, providing structural information and enhancing specificity. |
| Primary Use in Validation | Accurate determination of 13C incorporation and fractional enrichment in downstream metabolites. | Confirmation of metabolite identity and quantification of specific isotopologues through Multiple Reaction Monitoring (MRM). |
| Advantages | - High mass accuracy reduces ambiguity in metabolite identification.- Provides a comprehensive view of labeling patterns across multiple metabolites. | - High sensitivity and specificity.- Reduced chemical noise and matrix interference. |
| Limitations | - May be more susceptible to matrix effects than MS/MS.- Data analysis can be complex. | - Requires prior knowledge of fragmentation patterns.- Less suitable for untargeted analysis. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reproducible and valid data. Below are key experimental protocols for a typical this compound tracing study.
Cell Culture and Isotopic Labeling
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of labeling.
-
Media Preparation: Prepare a culture medium containing this compound. The concentration of the tracer should be optimized for the specific cell line and experimental goals, but a common starting point is in the range of 100 µM to 1 mM. The corresponding unlabeled sodium formate should be absent from the labeling medium.
-
Labeling: Replace the standard culture medium with the this compound-containing medium. The incubation time should be sufficient to approach isotopic steady-state for the metabolites of interest. This is often determined empirically through a time-course experiment (e.g., 0, 2, 4, 8, 16, 24 hours).
Metabolite Extraction
-
Quenching: To halt enzymatic activity and preserve the metabolic state, rapidly aspirate the labeling medium and wash the cells with an ice-cold phosphate-buffered saline (PBS) solution.
-
Extraction: Add a pre-chilled extraction solvent, typically 80% methanol, to the cells. Incubate at -80°C to precipitate proteins and extract metabolites.
-
Cell Lysis and Collection: For adherent cells, scrape the cells in the cold methanol. For suspension cells, pellet the cells and resuspend in the extraction solvent.
-
Centrifugation: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Sample Collection: Carefully transfer the supernatant containing the extracted metabolites to a new tube for subsequent analysis.
Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-Exactive Orbitrap, coupled with a liquid chromatography (LC) system is recommended for accurate mass measurements.
-
Chromatography: Employ a suitable LC method, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC), to achieve good separation of the target metabolites.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Typically negative ion mode for folate pathway intermediates.
-
Scan Range: A suitable m/z range to cover the expected metabolites (e.g., 75-1000 m/z).
-
Resolution: High resolution (e.g., >70,000) is crucial for resolving isotopologues.
-
Data Acquisition: Full scan mode to capture all mass isotopologues. Targeted MS/MS can be used for confirmation and quantification of specific metabolites.
-
Data Validation and Analysis
Data Processing Workflow
-
Peak Picking and Integration: Utilize software tools to identify and integrate the peaks corresponding to the metabolites of interest across all samples.
-
Correction for Natural Isotope Abundance: It is essential to correct the raw mass isotopologue distributions (MIDs) for the natural abundance of 13C and other isotopes. This correction allows for the accurate determination of the fractional enrichment of 13C from the tracer.
-
Calculation of Fractional Enrichment: Fractional enrichment (FE) is calculated to represent the proportion of a metabolite pool that is labeled with 13C from the formate tracer.
Key Validation Checks
| Validation Check | Purpose | Recommended Action |
| Blank Samples | To identify and subtract background noise and contamination. | Process and analyze extraction solvent blanks alongside biological samples. |
| Unlabeled Control | To determine the natural isotopologue distribution of metabolites. | Analyze cells cultured in a medium without the 13C tracer. |
| Internal Standards | To control for variations in sample preparation and instrument response. | Spike samples with a known amount of a heavy-isotope labeled internal standard that is not expected to be endogenously present. |
| Replicate Analysis | To assess the reproducibility of the experimental and analytical methods. | Analyze multiple biological and technical replicates for each condition. |
Visualizing the Workflow and Pathways
Diagrams created using the DOT language help to visualize the complex workflows and metabolic pathways involved in this compound tracing studies.
Caption: A generalized experimental workflow for this compound tracing studies.
Caption: Simplified diagram of one-carbon metabolism showing the entry of 13C-formate.
By adhering to these rigorous validation strategies, detailed experimental protocols, and data analysis workflows, researchers can ensure the generation of high-quality, reliable data from this compound tracing studies, leading to more accurate and impactful scientific discoveries in the field of metabolic research.
Tracing the Core of Cellular Life: A Comparative Guide to Sodium Formate-¹³C and ¹³C-Glucose in Central Carbon Metabolism
For researchers, scientists, and drug development professionals, understanding the intricate network of central carbon metabolism is paramount for deciphering disease mechanisms and developing novel therapeutics. Stable isotope tracers are indispensable tools in this endeavor, allowing for the precise tracking of metabolic pathways. This guide provides a comprehensive, data-driven comparison of two key tracers: Sodium Formate-¹³C and ¹³C-Glucose, outlining their respective strengths, applications, and experimental considerations for tracing central carbon metabolism.
This document offers an objective analysis of each tracer's performance, supported by experimental data, detailed methodologies, and visual pathway diagrams to aid in the selection of the most appropriate tool for your research needs.
At a Glance: Key Differences and Primary Applications
While both Sodium Formate-¹³C and ¹³C-Glucose are valuable for metabolic research, they illuminate different facets of central carbon metabolism. ¹³C-Glucose is a versatile tracer that provides a broad overview of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. In contrast, Sodium Formate-¹³C is a more specialized tracer, primarily used to investigate one-carbon metabolism, which is intrinsically linked to nucleotide synthesis and amino acid homeostasis.
| Feature | Sodium Formate-¹³C | ¹³C-Glucose |
| Primary Application | Tracing one-carbon metabolism (e.g., purine and thymidylate synthesis) | Comprehensive analysis of central carbon metabolism (Glycolysis, PPP, TCA cycle) |
| Metabolic Entry Point | One-carbon pool via the folate cycle | Glycolysis |
| Key Labeled Metabolites | Serine, glycine, purines, thymidylate | Glycolytic intermediates, lactate, pyruvate, TCA cycle intermediates, amino acids, ribose-5-phosphate |
| Primary Research Areas | Cancer metabolism (nucleotide synthesis), amino acid metabolism, folate cycle dynamics | Broad applications in metabolic diseases, cancer, neurobiology, and drug development |
Performance Comparison: A Quantitative Look
The choice of tracer dictates the labeling patterns observed in downstream metabolites, providing quantitative insights into pathway activity. The following tables summarize the expected labeling enrichment from each tracer in key metabolic pathways.
Sodium Formate-¹³C: Tracing the One-Carbon Pool
As a donor of one-carbon units, Sodium Formate-¹³C efficiently labels metabolites involved in the folate and methionine cycles. Its incorporation into the central carbon backbone of glycolysis or the TCA cycle is generally indirect and less pronounced.
Table 1: Expected ¹³C-Labeling Enrichment from Sodium Formate-¹³C in Key Metabolic Pathways
| Metabolite | Pathway | Expected ¹³C Enrichment | Supporting Evidence |
| Serine | One-Carbon Metabolism | High | Formate can be incorporated into serine through the reversible reactions of the folate cycle. |
| Glycine | One-Carbon Metabolism | High | Glycine is interconverted with serine, carrying the ¹³C label from the one-carbon pool. |
| Purines (e.g., ATP, GTP) | Nucleotide Synthesis | High | The C2 and C8 carbons of the purine ring are derived from 10-formyl-THF, which is readily labeled by ¹³C-formate.[1][2] |
| Thymidylate (dTMP) | Nucleotide Synthesis | Moderate | The methyl group of thymidylate is derived from 5,10-methylene-THF, which is in equilibrium with the formate-labeled one-carbon pool. |
| TCA Cycle Intermediates | TCA Cycle | Low to Negligible | Direct incorporation is not a primary metabolic route. Any observed labeling is likely indirect, through the metabolism of labeled serine. |
¹³C-Glucose: A Comprehensive Tracer for Central Carbon Metabolism
¹³C-Glucose, particularly uniformly labeled ([U-¹³C₆]glucose), provides robust labeling of a wide array of metabolites throughout central carbon metabolism. Different isotopologues of glucose can be used to probe specific pathways with greater precision.[3][4][5][6]
Table 2: Expected ¹³C-Labeling Enrichment from [U-¹³C₆]Glucose in Key Metabolic Pathways
| Metabolite | Pathway | Expected ¹³C Enrichment | Supporting Evidence |
| Pyruvate | Glycolysis | High (M+3) | Direct product of glycolysis from a 6-carbon glucose. |
| Lactate | Fermentation | High (M+3) | Directly produced from pyruvate. |
| Citrate | TCA Cycle | High (M+2, M+4, M+5, M+6) | Labeled acetyl-CoA from pyruvate enters the TCA cycle, leading to multiple labeled isotopologues over successive cycles. |
| Malate | TCA Cycle | High (M+2, M+3, M+4) | A key intermediate in the TCA cycle. |
| Ribose-5-phosphate | Pentose Phosphate Pathway | High (M+5) | A direct product of the pentose phosphate pathway. |
| Serine | Glycolysis/One-Carbon Met. | Moderate to High (M+3) | Synthesized from the glycolytic intermediate 3-phosphoglycerate. |
Visualizing the Metabolic Fates
The following diagrams, generated using Graphviz, illustrate the primary metabolic pathways traced by Sodium Formate-¹³C and ¹³C-Glucose.
References
- 1. Amino acids metabolism: a potential target for cancer treatment | springermedizin.de [springermedizin.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Carbon Tracers: Sodium formate-13C vs. 13C-Methanol in One-Carbon Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, the selection of an appropriate isotopic tracer is paramount for the accurate elucidation of complex biochemical pathways. This guide provides a comprehensive comparison of two key carbon tracers, Sodium formate-13C and 13C-methanol, for interrogating one-carbon (1C) metabolism. This vital metabolic network is central to the synthesis of nucleotides and amino acids, and its dysregulation is a hallmark of various diseases, including cancer.[1] This objective comparison, supported by experimental data and detailed methodologies, aims to assist researchers in making informed decisions for their metabolic flux analysis studies.
Principles of Tracing One-Carbon Metabolism
Stable isotope tracing with 13C-labeled substrates is a powerful technique for the quantitative analysis of intracellular metabolic pathway activities.[2] By introducing a 13C-labeled nutrient, researchers can track the metabolic fate of the carbon atoms through various biochemical routes. The resulting distribution of 13C in downstream metabolites, known as mass isotopomer distributions (MIDs), is measured using mass spectrometry (MS). This data allows for the calculation of intracellular metabolic fluxes, offering critical insights into cellular physiology and disease.[2]
Both this compound and 13C-methanol serve as precursors to the one-carbon pool. In biological systems, methanol is oxidized first to formaldehyde and then to formate.[1][3] This formate, whether supplied directly as this compound or derived from 13C-methanol, can then enter the mitochondrial or cytosolic folate cycles.[1][4] The labeled one-carbon unit is subsequently utilized for the de novo synthesis of serine from glycine, incorporated into the purine ring, and used to regenerate S-adenosylmethionine (SAM), the universal methyl donor.[1]
Quantitative Data Comparison
| Feature | This compound | 13C-Methanol |
| Tracer Form | Solid | Liquid[5] |
| Molecular Weight | 69.00 g/mol [6] | 33.03 g/mol [5] |
| Isotopic Purity | Typically ≥99 atom % 13C | Typically ≥99 atom % 13C[5] |
| Primary Application | Direct tracer for the one-carbon pool via formate.[7][8] | Tracer for one-carbon metabolism following oxidation to formate.[1] |
| Metabolic Entry Point | Directly enters the formate pool.[8][9] | Enters the one-carbon pool after enzymatic oxidation to formaldehyde and then formate.[1][3] |
| Potential for Label Scrambling | Less potential for label scrambling before entering the one-carbon pool. | The oxidation steps from methanol to formate could potentially introduce additional metabolic branching points. |
| Reported Experimental Use | Used in steady-state labeling experiments in bacteria (Clostridium thermocellum).[7] | Used to trace one-carbon metabolism in cell culture. A study using Trideuterio(¹³C)methanol (¹³CD₃OH) allows for tracking of both carbon and deuterium labels.[1] |
Experimental Protocols
The following are detailed methodologies for conducting tracer studies with this compound and 13C-methanol, adapted from established protocols for 13C-labeled substrates.[2][10]
Protocol 1: 13C-Labeling in Adherent Mammalian Cells
Objective: To label intracellular metabolites by culturing cells with either this compound or 13C-methanol.
Materials:
-
Adherent mammalian cells of interest
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound or 13C-methanol
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Quenching solution: 80% methanol in water, chilled to -80°C[10]
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to grow to the desired confluency (typically 80-90%). A minimum of three biological replicates is recommended.[10]
-
Medium Preparation: Prepare the labeling medium by supplementing the base medium with the 13C-labeled tracer at the desired concentration and dFBS. The optimal concentration of this compound or 13C-methanol should be determined empirically.
-
Initiate Labeling: Aspirate the standard culture medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed 13C-labeling medium.
-
Incubation: Incubate the cells for a duration sufficient to achieve isotopic steady-state. This time is dependent on the cell line and the specific metabolic pathways being investigated. For one-carbon metabolism, labeling times can range from minutes to several hours.[10]
-
Metabolism Quenching: To halt metabolic activity, aspirate the labeling medium and immediately add 1 mL of ice-cold 80% methanol.[10] Place the plate on dry ice for 10 minutes.[10]
-
Metabolite Extraction: Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.[10]
-
Sample Preparation: Centrifuge the cell extract at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[11]
-
Analysis: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new pre-chilled tube for subsequent LC-MS analysis.[10]
Protocol 2: In Vivo 13C-Tracer Infusion in a Mouse Model
Objective: To label metabolites in vivo by intravenous infusion of this compound or 13C-methanol.
Materials:
-
Anesthetized mouse
-
Sterile 13C-labeled tracer solution (e.g., this compound or 13C-methanol in saline)
-
Infusion pump and catheters
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
80% Methanol, pre-chilled to -80°C
Procedure:
-
Animal Preparation: Fast the mice for 6-12 hours prior to infusion to increase the fractional enrichment of the tracer in the plasma.[10] Anesthetize the mouse according to approved institutional protocols.
-
Catheter Placement: Place a catheter in a suitable vein, such as the lateral tail vein, for tracer infusion.[10]
-
Tracer Infusion: A common method is to administer a bolus injection to rapidly increase the plasma concentration of the tracer, followed by a continuous infusion to maintain a steady-state concentration.[10] The specific doses and infusion rates should be determined in preliminary studies.
-
Sample Collection: At the desired time point, collect blood via cardiac puncture. Euthanize the animal and rapidly dissect the tissues of interest.
-
Quenching: Immediately freeze-clamp the tissues in liquid nitrogen to halt all metabolic activity.[10]
-
Metabolite Extraction from Tissue: Weigh the frozen tissue and homogenize it in cold 80% methanol.[12] Centrifuge the homogenate and collect the supernatant containing the polar metabolites.
-
Sample Preparation for Analysis: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator and resuspend the dried metabolites in a suitable solvent for LC-MS/MS analysis.[12]
Mandatory Visualizations
The following diagrams illustrate the key metabolic pathways and a general experimental workflow relevant to the use of this compound and 13C-methanol as carbon tracers.
Conclusion
The choice between this compound and 13C-methanol as a carbon tracer for one-carbon metabolism studies depends on the specific research question. This compound offers a more direct route to labeling the formate pool, potentially reducing complexities arising from the upstream oxidation of methanol. Conversely, 13C-methanol can provide insights into the activity of the methanol oxidation pathway itself. For studies focused solely on the downstream fates of formate, this compound may be the more straightforward choice. However, if the entire pathway from a simple one-carbon source is of interest, 13C-methanol is a suitable option. The detailed protocols and conceptual frameworks provided in this guide will aid researchers in designing and executing robust metabolic tracer studies to unravel the complexities of one-carbon metabolism in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methanol-13C 13C 99atom 14742-26-8 [sigmaaldrich.com]
- 6. This compound | CHNaO2 | CID 16211807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 13C-Tracer Experiment. [bio-protocol.org]
- 8. Formate: The Neglected Member of One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of ¹³C-Formylating Agents for Advanced Research Applications
For researchers, scientists, and drug development professionals, the precise introduction of a ¹³C-labeled formyl group is a critical technique for elucidating molecular structures, tracking metabolic pathways, and quantifying biomolecules. This guide provides a comprehensive comparison of commonly used ¹³C-formylating agents, offering a detailed analysis of their performance, supported by experimental data and protocols to inform the selection of the most suitable reagent for specific research needs.
The incorporation of a stable isotope like carbon-13 (¹³C) into a formyl group (-CHO) provides a powerful analytical handle for various applications, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The choice of the ¹³C-formylating agent significantly impacts reaction efficiency, substrate scope, and the overall success of labeling studies. This guide evaluates the performance of five key ¹³C-formylating agents: [¹³C]Formic Acid, N-Methylformanilide-carbonyl-¹³C, N,N-Dimethylformamide-carbonyl-¹³C, ¹³C-Formaldehyde, and Sodium Formate-¹³C.
Performance Comparison of ¹³C-Formylating Agents
The selection of an appropriate ¹³C-formylating agent is contingent on the specific application, the nature of the substrate, and the desired reaction conditions. The following tables provide a summary of the key performance characteristics and applications of the discussed agents.
| Reagent/Method | Primary Application(s) | Key Advantages | Key Disadvantages | Typical Yields |
| [¹³C]Formic Acid | N-terminal and lysine side-chain formylation of peptides, synthesis of ¹³C-labeled heterocycles. | Readily available starting material; well-established protocols.[1] | Requires activation (e.g., with DCC, EDC), which can lead to byproduct formation.[1] | 70-95% for peptide formylation.[1] |
| N-Methylformanilide-carbonyl-¹³C | Vilsmeier-Haack formylation of electron-rich aromatic and heteroaromatic compounds.[2] | Potent formylating agent for specific substrates.[2] | Higher cost; less direct for metabolic labeling. | Projected >85% for peptide labeling.[1] |
| N,N-Dimethylformamide-carbonyl-¹³C | Vilsmeier-Haack formylation, general solvent for various reactions.[2][3] | Readily available and widely used in Vilsmeier-Haack reactions.[2] | Can require harsh reaction conditions. | Up to 61% for the formylation of 2-methylpyrimidine-4,6-diol.[3] |
| ¹³C-Formaldehyde | Reductive amination for ¹³C-methylation of primary and secondary amines. | High efficiency for labeling primary amines; stable modification. | Requires a reducing agent (e.g., NaBH₃CN); can lead to over-methylation if not controlled. | Yields can be significantly increased by optimizing solvent and temperature. |
| Sodium Formate-¹³C | In vivo and in vitro metabolic labeling.[2] | Excellent water solubility; direct precursor in some metabolic pathways.[2] | Less suitable for direct chemical synthesis of formylated compounds. | Dependent on the specific metabolic pathway and cellular uptake. |
Experimental Protocols
Detailed methodologies are essential for the successful application of ¹³C-formylating agents. Below are representative protocols for key experiments.
Protocol 1: N-Terminal ¹³C-Formylation of Peptides using [¹³C]Formic Acid
This protocol is adapted for the labeling of peptides for quantitative proteomics analysis.
Materials:
-
Peptide sample (lyophilized)
-
[¹³C]Formic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)
-
Quenching solution (e.g., Hydroxylamine solution)
Procedure:
-
Dissolve the lyophilized peptide sample in the reaction buffer to a final concentration of 1-5 mg/mL.
-
In a separate vial, activate the [¹³C]formic acid by reacting a 10-fold molar excess with a 1.1-fold molar excess of DCC in anhydrous DMF for 1 hour at room temperature.
-
Add the activated [¹³C]formic acid solution to the peptide solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.
-
Quench the reaction by adding a 2-fold molar excess of hydroxylamine solution and incubate for 15 minutes.
-
Purify the labeled peptide using solid-phase extraction (SPE) or reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Vilsmeier-Haack Formylation using N,N-Dimethylformamide-carbonyl-¹³C
This protocol describes the formylation of an electron-rich aromatic compound.
Materials:
-
Electron-rich aromatic substrate (e.g., indole)
-
N,N-Dimethylformamide-carbonyl-¹³C
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Ice
-
Sodium acetate solution (saturated, aqueous)
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the aromatic substrate in anhydrous DCE.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) to the stirred solution.
-
Add N,N-Dimethylformamide-carbonyl-¹³C (1.2 equivalents) dropwise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and then heat to 50-60°C for 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium acetate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Reductive Amination of a Peptide with ¹³C-Formaldehyde
This protocol outlines the ¹³C-methylation of a peptide's N-terminal amine.
Materials:
-
Peptide with a free N-terminus
-
¹³C-Formaldehyde solution
-
Sodium cyanoborohydride (NaBH₃CN)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
Procedure:
-
Dissolve the peptide in the phosphate buffer.
-
Add an excess of the ¹³C-Formaldehyde solution (typically 5-10 equivalents).
-
Add sodium cyanoborohydride (typically 5-10 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the ¹³C-methylated peptide by RP-HPLC.
Visualizing Workflows and Pathways
Understanding the experimental and biological contexts of ¹³C-formylation is crucial. The following diagrams, generated using the DOT language, illustrate key processes.
Conclusion
The choice of a ¹³C-formylating agent is a critical decision in modern chemical and biological research. [¹³C]Formic acid offers a cost-effective and well-established method for peptide labeling, with typical yields ranging from 70-95%.[1] N-Methylformanilide-carbonyl-¹³C and N,N-Dimethylformamide-carbonyl-¹³C are powerful reagents for the Vilsmeier-Haack formylation of specific aromatic compounds, with the latter achieving yields of up to 61% in certain reactions.[2][3] For the introduction of a ¹³C-methyl group, ¹³C-Formaldehyde via reductive amination provides a high-efficiency route.[2] In the realm of metabolic studies, Sodium Formate-¹³C stands out due to its excellent water solubility and direct integration into biological pathways.[2] By carefully considering the advantages and disadvantages of each agent and utilizing optimized experimental protocols, researchers can effectively harness the power of ¹³C-labeling to advance their scientific discoveries.
References
- 1. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C-Formylation for Improved NMR Profiling of Amino Metabolites in Biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction | MDPI [mdpi.com]
Cross-Validation of NMR and Mass Spectrometry in ¹³C Labeling Studies: A Comparative Guide
In the realm of metabolic research, ¹³C labeling studies are a cornerstone for elucidating cellular physiology and identifying therapeutic targets. The two primary analytical techniques employed for these studies, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offer unique advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal methodology for their investigations.
Performance Comparison: NMR vs. Mass Spectrometry
The choice between NMR and MS for analyzing ¹³C labeled metabolites often involves a trade-off between sensitivity, reproducibility, and the specific information required. While MS provides superior sensitivity, NMR is inherently more reproducible and quantitative, offering unique insights into the positional distribution of isotopes.[1]
Table 1: Key Performance Metrics of NMR and Mass Spectrometry in ¹³C Labeling Studies
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Key Considerations |
| Sensitivity | Lower, typically detecting metabolites at concentrations >1 μM.[1][2] | Higher, capable of detecting metabolites at concentrations >10 to 100 nM.[1][2] | MS is the preferred method for detecting low-abundance metabolites.[3] |
| Reproducibility | Very high, a fundamental advantage of the technique.[1][2] | Less reproducible compared to NMR.[1][2] | NMR's high reproducibility is crucial for quantitative studies. |
| Quantification | Inherently quantitative; signal intensity is directly proportional to the number of nuclei.[1][2] | Can be challenging; often requires isotope-labeled internal standards for each metabolite for accurate quantification.[1][2] | NMR provides excellent precision for measuring relative and absolute concentrations without the need for identical standards.[3] |
| Sample Preparation | Minimal, non-destructive, and generally non-biased.[1][2][4] | Often requires derivatization (especially for GC-MS) and chromatographic separation.[1][2] | NMR's simpler sample preparation can reduce potential analytical bias. |
| Information Provided | Provides detailed positional information on isotope enrichments (isotopomers).[1][2][4] | Provides information on the fractional enrichment of mass isotopomers (mass isotopologue distribution - MID).[1][5] | NMR is unparalleled for elucidating specific metabolic pathways due to its ability to determine the positional distribution of ¹³C isotopes.[5] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and comparable results. The following are generalized protocols for key experiments in ¹³C labeled metabolite analysis.
Cell Culture and Isotope Labeling
-
Media Preparation : Prepare a defined culture medium containing the ¹³C-labeled substrate (e.g., [U-¹³C]-glucose, [1,2-¹³C]-glucose) at a known concentration.
-
Cell Seeding : Plate cells at a density that allows for logarithmic growth throughout the labeling period.
-
Labeling : Replace the standard medium with the ¹³C-labeled medium and incubate the cells until they reach a metabolic and isotopic steady state. The time to reach this state should be determined empirically for each cell line and experimental condition.[1]
Metabolite Extraction
-
Quenching Metabolism : Aspirate the cell culture medium and quickly wash the cells with an ice-cold solution (e.g., 0.9% NaCl) to halt metabolic activity and remove extracellular metabolites.[6]
-
Extraction : Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at a low temperature to precipitate macromolecules.
-
Collection : Scrape the cells and collect the cell extract.
-
Centrifugation : Centrifuge the extract to pellet cell debris and collect the supernatant containing the metabolites.
-
Drying : Dry the metabolite extract, typically using a vacuum concentrator.
NMR Data Acquisition and Analysis
-
Sample Preparation : Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of a reference compound (e.g., DSS or TSP) for chemical shift referencing and quantification. Transfer the sample to a high-quality NMR tube.[3]
-
Data Acquisition : Acquire one-dimensional (1D) ¹H and ¹³C spectra, as well as two-dimensional (2D) spectra (e.g., ¹H-¹³C HSQC) on a high-field NMR spectrometer. For quantitative ¹³C NMR, ensure a long relaxation delay (at least 5 times the longest T1) is used.[7]
-
Data Processing : Process the raw data using appropriate software (e.g., NMRPipe).[6] This includes Fourier transformation, phase correction, and baseline correction.
-
Analysis : Identify and quantify metabolites by comparing the spectra to databases of known compounds. The fractional ¹³C enrichment can be measured by comparing spectra acquired with and without ¹³C decoupling.[6]
Mass Spectrometry Data Acquisition and Analysis
-
Sample Preparation : Reconstitute the dried metabolite extract in a solvent compatible with the chosen chromatography method. Derivatization may be necessary for certain compounds to improve their volatility and chromatographic behavior, especially for GC-MS.
-
Data Acquisition : Analyze the samples using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrometer measures the mass isotopologue distributions (MIDs) of the metabolites, which reveals the fractional abundance of each isotopologue.[8]
-
Data Processing : Process the raw data to identify peaks, perform peak integration, and correct for natural isotope abundance.
-
Analysis : The experimentally measured MIDs are compared to computationally simulated MIDs from a metabolic network model to estimate intracellular fluxes.[8]
Visualizing the Workflow and Comparison
To better understand the process of ¹³C labeling studies and the comparative outputs of NMR and MS, the following diagrams illustrate the general workflow and the distinct information provided by each technique.
Caption: General workflow for a ¹³C labeling study with cross-validation.
Caption: Comparison of NMR and Mass Spectrometry data outputs.
Conclusion: A Synergistic Approach
Both NMR and MS are powerful techniques for the analysis of ¹³C labeled metabolites, each with distinct strengths and weaknesses.[1] While MS offers superior sensitivity for detecting a wide range of metabolites, NMR provides invaluable positional isotopomer data crucial for elucidating specific metabolic pathways.[5] The choice of technique, or their complementary use, should be guided by the specific research question, the required sensitivity, and the desired level of quantitative accuracy and positional information.[1] For a comprehensive and robust understanding of cellular metabolism, the cross-validation of data from both platforms is highly recommended.[5][9] This synergistic approach leverages the strengths of both techniques to provide a more complete and accurate picture of metabolic fluxes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. NMR-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A comparison between NMR and GCMS 13C-isotopomer analysis in cardiac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Advantages of Sodium formate-13C over deuterated formate in specific applications
In the precise world of scientific research, particularly in drug development and metabolic studies, the choice of isotopic labeling for internal standards and tracers is a critical decision that directly impacts the accuracy and reliability of experimental data. While both Sodium Formate-13C and deuterated formate are utilized, this compound offers distinct advantages in several key applications. This guide provides an objective comparison, supported by established principles and experimental data, to assist researchers in selecting the optimal labeled formate for their specific needs.
Key Performance Differences: A Head-to-Head Comparison
The primary advantages of this compound over its deuterated counterpart stem from its closer physicochemical properties to the unlabeled, endogenous formate. This leads to superior performance in chromatographic and mass spectrometric analyses and avoids the complications of kinetic isotope effects in metabolic studies.
Mass Spectrometry: Enhanced Accuracy in Quantitative Analysis
In quantitative assays using mass spectrometry (MS), particularly with liquid chromatography (LC-MS), the ideal internal standard co-elutes perfectly with the analyte it is meant to quantify. This ensures that both the analyte and the standard experience the same matrix effects, such as ion suppression or enhancement, leading to accurate and precise quantification.[1][2][3]
Due to the negligible difference in physicochemical properties between ¹³C-labeled and unlabeled formate, this compound co-elutes with endogenous formate.[1] In contrast, deuterated formate often exhibits a chromatographic shift, eluting slightly earlier in reversed-phase chromatography.[1][4] This separation can lead to differential matrix effects and compromise the accuracy of quantification.[5]
Furthermore, ¹³C labels are exceptionally stable, as they are incorporated into the carbon backbone of the molecule. Deuterium labels, however, can be susceptible to back-exchange with hydrogen atoms from the surrounding environment, especially under certain pH or temperature conditions, which can impact the integrity of the standard.[1][4]
Table 1: Comparison of Key Performance Parameters in Mass Spectrometry
| Feature | This compound | Deuterated Formate | Advantage |
| Chromatographic Co-elution | Identical to unlabeled formate | Potential for chromatographic shift (earlier elution) | This compound |
| Compensation for Matrix Effects | Excellent | Can be compromised due to chromatographic shift | This compound |
| Isotopic Stability | High (covalent C-C bond) | Potential for back-exchange | This compound |
| Accuracy of Quantification | High | Potentially lower due to differential matrix effects and isotopic instability | This compound |
Metabolic Flux Analysis: Avoiding Confounding Kinetic Isotope Effects
In metabolic flux analysis (MFA), stable isotopes are used to trace the flow of atoms through metabolic pathways. A significant advantage of using ¹³C-labeled substrates is the minimal kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes.
The 100% mass increase from hydrogen to deuterium can lead to a significant KIE, where the C-D bond is stronger and breaks more slowly than a C-H bond. This can alter the rate of enzymatic reactions, potentially leading to an inaccurate representation of the metabolic flux. The KIE for ¹³C is generally small and often considered negligible, ensuring that the tracer behaves almost identically to its unlabeled counterpart.
Table 2: Kinetic Isotope Effect (KIE) Comparison
| Isotopic Label | Typical KIE (kH/kD or k12C/k13C) | Impact on Metabolic Pathways | Advantage |
| ¹³C | ~1.04 | Negligible | This compound |
| Deuterium (²H) | 6-10 | Significant; can alter reaction rates | This compound |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Clearer Signals for Carbon Analysis
While both isotopes can be used in NMR studies, there are practical advantages to using ¹³C-labeling, especially when observing the carbon skeleton is of interest. The detection of deuterated carbons in a ¹³C NMR spectrum can be challenging for several reasons:
-
Longer Relaxation Times (T1): The primary relaxation mechanism for protonated carbons is through-space dipolar interaction with attached protons. When protons are replaced by deuterium, this mechanism becomes much less efficient, leading to significantly longer T1 relaxation times. This can result in signal saturation and reduced intensity or even disappearance of the signal under standard acquisition parameters.[6]
-
Signal Splitting: The signal for a deuterated carbon is split into a multiplet due to ¹³C-²H coupling (a 1:1:1 triplet for a CD group), which distributes the signal intensity over multiple lines and reduces the signal-to-noise ratio compared to a single peak for a ¹³CH group.[6]
-
Loss of Nuclear Overhauser Effect (NOE): There is almost no NOE enhancement for deuterated carbons, which further reduces signal intensity compared to protonated carbons.[6]
Using this compound avoids these issues, providing a strong, single peak for the labeled carbon, which simplifies spectral analysis and improves the signal-to-noise ratio.[7]
Experimental Protocols
To illustrate the practical application of this compound, here are detailed methodologies for two key experiments.
Quantitative Analysis of Formate in Plasma by Isotope Dilution GC-MS
This protocol describes the use of this compound as an internal standard for the accurate quantification of formate in a biological matrix.
Objective: To determine the concentration of formate in human plasma using a gas chromatography-mass spectrometry (GC-MS) method with a stable isotope-labeled internal standard.
Materials:
-
Human plasma samples
-
This compound (Internal Standard)
-
Unlabeled Sodium Formate (for calibration curve)
-
2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr) derivatizing agent
-
Acetone
-
Hexane
-
Sodium sulfate (anhydrous)
-
GC-MS system
Procedure:
-
Preparation of Internal Standard Spiking Solution: Prepare a stock solution of this compound in deionized water.
-
Sample Preparation:
-
To 100 µL of plasma, add a known amount of the this compound internal standard solution.
-
Vortex mix thoroughly.
-
-
Derivatization:
-
Add 50 µL of the PFBBr solution in acetone to the sample.
-
Incubate at 60°C for 30 minutes to form the pentafluorobenzyl formate derivative.
-
-
Extraction:
-
After cooling to room temperature, add 500 µL of hexane and vortex for 1 minute.
-
Centrifuge to separate the phases.
-
Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Inject 1 µL of the hexane extract into the GC-MS.
-
Monitor the appropriate ions for the unlabeled formate derivative and the ¹³C-labeled formate derivative.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of unlabeled sodium formate spiked with the same amount of internal standard.
-
Calculate the concentration of formate in the plasma samples based on the ratio of the peak areas of the analyte to the internal standard.
-
Expected Outcome: The use of this compound will result in a more accurate and precise quantification of formate compared to using deuterated formate due to the co-elution of the analyte and internal standard, which effectively corrects for any matrix effects during ionization.
¹³C-Metabolic Flux Analysis (MFA) in Cultured Cells
This protocol outlines a general workflow for using this compound as a tracer to investigate one-carbon metabolism.
Objective: To trace the incorporation of the ¹³C label from formate into downstream metabolites to elucidate the activity of pathways involved in one-carbon metabolism.
Materials:
-
Cultured mammalian cells
-
Cell culture medium deficient in standard formate/folate
-
This compound
-
Solvents for metabolite extraction (e.g., 80% methanol, -80°C)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture cells to the desired confluency in standard medium.
-
Isotope Labeling:
-
Remove the standard medium and wash the cells with phosphate-buffered saline (PBS).
-
Add the labeling medium containing a known concentration of this compound.
-
Incubate for a predetermined time course to allow for the incorporation of the ¹³C label into various metabolites.
-
-
Metabolite Extraction:
-
Rapidly aspirate the labeling medium.
-
Quench metabolism and extract metabolites by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the metabolite extracts by LC-MS/MS to measure the mass isotopomer distributions (MIDs) of key metabolites in one-carbon metabolism (e.g., serine, glycine, purines).
-
-
Data Analysis:
-
Correct the raw MIDs for natural ¹³C abundance.
-
Use metabolic flux analysis software to fit the experimental MIDs to a metabolic model, allowing for the quantification of intracellular fluxes.
-
Expected Outcome: This experiment will provide quantitative insights into the contribution of formate to various metabolic pathways. The use of ¹³C-formate ensures that the measured fluxes are not skewed by kinetic isotope effects.
Visualizing the Advantages and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key advantages and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ukisotope.com [ukisotope.com]
- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. University of Ottawa NMR Facility Blog: Finding "Lost" Deuterated 13C Signals [u-of-o-nmr-facility.blogspot.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Battle of Isotopic Tracers: Evaluating the Cost-Benefit of Sodium Formate-13C
For researchers, scientists, and drug development professionals navigating the complex world of metabolic analysis, the choice of an isotopic tracer is a critical decision. This guide provides a comprehensive cost-benefit analysis of Sodium formate-13C against other commonly used isotopic tracers, including ¹³C-Glucose, ¹³C-Glutamine, and Deuterated Water (D₂O). Supported by experimental data and detailed protocols, this comparison aims to facilitate an informed selection for your specific research needs.
Isotopic tracers are indispensable tools for dissecting metabolic pathways, offering a window into the dynamic processes that drive cellular function. By introducing atoms with a heavier, non-radioactive isotope (like carbon-13 or deuterium) into a biological system, researchers can track their incorporation into various metabolites, thereby quantifying metabolic fluxes and elucidating pathway activities. This compound has emerged as a valuable tracer for investigating one-carbon (1C) metabolism, a critical network for biosynthesis and methylation. This guide will evaluate its performance and cost-effectiveness in comparison to more conventional tracers.
At a Glance: Performance and Cost Comparison
To provide a clear overview, the following tables summarize the key performance characteristics and approximate costs of this compound and its alternatives.
Table 1: Performance Characteristics of Isotopic Tracers
| Tracer | Primary Metabolic Pathways Traced | Key Advantages | Key Disadvantages |
| This compound | One-carbon metabolism (folate cycle), purine and thymidine synthesis, serine and glycine metabolism. | Directly probes the cellular formate pool, which is a central hub of one-carbon metabolism. Provides specific insights into nucleotide and amino acid biosynthesis. | Limited to pathways directly utilizing formate. Less informative for central carbon metabolism (e.g., glycolysis, TCA cycle) compared to glucose or glutamine. |
| ¹³C-Glucose | Glycolysis, Pentose Phosphate Pathway (PPP), TCA cycle, biosynthesis of amino acids, fatty acids, and nucleotides. | Provides a global view of central carbon metabolism. Different labeling patterns on glucose can offer specific insights into various pathways. | Can lead to complex labeling patterns that may be challenging to interpret without advanced computational analysis. May not efficiently label all metabolic pools. |
| ¹³C-Glutamine | TCA cycle (anaplerosis), amino acid metabolism, fatty acid synthesis, nucleotide synthesis. | Excellent for studying TCA cycle dynamics and the contribution of glutamine to biosynthesis, particularly in cancer cells. | Less effective for tracing glycolytic pathways. The metabolic fate of glutamine can be complex and cell-type specific. |
| Deuterated Water (D₂O) | De novo synthesis of fatty acids, cholesterol, proteins, and other macromolecules. | Provides a measure of the overall biosynthetic activity. Relatively inexpensive and easy to administer in vivo and in vitro. | Does not provide positional information of the label within a molecule. Can have physiological effects at high concentrations. |
Table 2: Cost Comparison of Isotopic Tracers
| Tracer | Supplier | Catalog Number | Quantity | Price (USD) | Price per Gram/mL (USD) |
| This compound | Sigma-Aldrich | 279412 | 1 g | $331.00 | $331.00 |
| Cambridge Isotope Laboratories | CLM-583-5 | 5 g | $961.00[1] | $192.20 | |
| D-Glucose (U-¹³C₆) | Sigma-Aldrich | 389374 | 1 g | ~$447.89 | ~$447.89 |
| Cambridge Isotope Laboratories | CLM-1396-1 | 1 g | $799.00[2] | $799.00 | |
| L-Glutamine (U-¹³C₅) | Sigma-Aldrich | 605166 | 1 g | ~$600.00 | ~$600.00 |
| Cambridge Isotope Laboratories | CLM-1822-H-1 | 1 g | ~$1,593.00 | ~$1,593.00 | |
| Deuterium Oxide (D₂O) | Sigma-Aldrich | 151882 | 100 g | $235.00 | $2.35 |
| Cambridge Isotope Laboratories | DLM-4-100 | 100 g | $212.00[3] | $2.12 |
Note: Prices are approximate and subject to change. It is recommended to check with the suppliers for the most current pricing. Bulk pricing may be available upon request.
Delving Deeper: Metabolic Pathways and Experimental Workflows
To fully appreciate the utility of each tracer, it is essential to understand the metabolic pathways they illuminate and the experimental procedures involved.
This compound: A Probe for One-Carbon Metabolism
This compound provides a direct means to trace the flow of one-carbon units, which are essential for the synthesis of a wide range of biomolecules. The labeled formate enters the cellular one-carbon pool and is subsequently incorporated into various metabolic end-products.
References
Mapping Cellular Metabolism: A Comparative Guide to Sodium Formate-¹³C and ¹³C-Glutamine Tracers
For researchers, scientists, and drug development professionals, understanding the intricate network of metabolic pathways is paramount for advancing disease research and discovering novel therapeutic targets. Stable isotope tracing, a powerful technique that utilizes compounds labeled with non-radioactive heavy isotopes like carbon-13 (¹³C), allows for the precise measurement of metabolic fluxes—the rates of biochemical reactions within a cell. The choice of tracer is critical, as it dictates which metabolic pathways are illuminated. This guide provides a comprehensive comparison of two key tracers, Sodium Formate-¹³C and ¹³C-Glutamine, highlighting their distinct applications in generating metabolic flux maps.
While both tracers are invaluable tools, they provide insights into fundamentally different, yet interconnected, areas of cellular metabolism. ¹³C-Glutamine is a well-established tracer for interrogating the Krebs cycle (also known as the tricarboxylic acid or TCA cycle), a central hub of energy metabolism. In contrast, Sodium Formate-¹³C is primarily utilized to trace the flow of one-carbon units, which are essential for the biosynthesis of nucleotides and other critical macromolecules.
Probing Central Energy Metabolism with ¹³C-Glutamine
Glutamine is a crucial nutrient for many rapidly proliferating cells, including cancer cells, serving as both a carbon and nitrogen source.[1] When ¹³C-labeled glutamine is introduced to cells, its carbon skeleton enters the TCA cycle, leading to the labeling of various intermediates. By analyzing the mass isotopomer distribution of these metabolites, researchers can quantify the contribution of glutamine to the TCA cycle and its anaplerotic and cataplerotic fluxes.
Key Metabolic Pathways Traced by ¹³C-Glutamine:
-
Tricarboxylic Acid (TCA) Cycle: Tracks the entry of glutamine-derived carbon into the TCA cycle via α-ketoglutarate, providing a measure of anaplerosis.
-
Reductive Carboxylation: In some cells, particularly under hypoxic conditions, glutamine can be metabolized "in reverse" through the TCA cycle to produce citrate, a key precursor for lipid synthesis.[2]
-
Amino Acid Metabolism: Traces the synthesis of other amino acids from TCA cycle intermediates, such as aspartate and glutamate.
-
Glutathione Synthesis: Glutamate, derived from glutamine, is a precursor for the synthesis of the major cellular antioxidant, glutathione.[3]
Illuminating Biosynthetic Pathways with Sodium Formate-¹³C
Formate is a key one-carbon (1C) donor in cellular metabolism. One-carbon metabolism is a network of reactions that transfer one-carbon units in various oxidation states, essential for the synthesis of purines and thymidylate, the building blocks of DNA and RNA.[4] Sodium Formate-¹³C allows for the direct tracing of these one-carbon fluxes.
Key Metabolic Pathways Traced by Sodium Formate-¹³C:
-
De Novo Purine Synthesis: Traces the incorporation of formate into the purine ring, a critical step in nucleotide biosynthesis.[5]
-
Thymidylate Synthesis: Follows the one-carbon unit from formate to the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP).
-
Serine-Glycine One-Carbon Metabolism: Formate is a product of serine catabolism and can be used to understand the dynamics of this pathway, which is often upregulated in cancer.[6][7]
-
Folate Metabolism: The transfer of one-carbon units is mediated by folate cofactors, and ¹³C-formate tracing can provide insights into the activity of the folate cycle.
Comparative Analysis of Tracer Performance
The choice between Sodium Formate-¹³C and ¹³C-Glutamine depends entirely on the biological question being addressed. They are not interchangeable but rather complementary, offering views into different facets of the metabolic network.
| Feature | ¹³C-Glutamine | Sodium Formate-¹³C |
| Primary Metabolic Hub | Tricarboxylic Acid (TCA) Cycle | One-Carbon Metabolism |
| Key Pathways Traced | TCA cycle flux, anaplerosis, reductive carboxylation, amino acid synthesis | De novo nucleotide synthesis, folate cycle, serine metabolism |
| Primary Cellular Function Investigated | Energy production, macromolecule precursor synthesis (lipids, amino acids) | Biosynthesis of DNA and RNA precursors |
| Typical Applications | Cancer metabolism, mitochondrial function, metabolic reprogramming | Cancer proliferation, antifolate drug mechanism, nucleotide metabolism disorders |
Experimental Protocols
Detailed methodologies are crucial for reproducible metabolic flux analysis. Below are generalized protocols for cell culture-based experiments using each tracer.
Protocol 1: ¹³C-Glutamine Labeling for TCA Cycle Flux Analysis
-
Cell Culture: Culture cells to the desired density in standard growth medium.
-
Media Preparation: Prepare labeling medium by replacing standard glutamine with [U-¹³C₅]-Glutamine. Ensure all other media components are identical to the standard medium.
-
Isotopic Labeling:
-
Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the ¹³C-glutamine labeling medium to the cells.
-
Incubate for a predetermined duration (typically 6-24 hours) to approach isotopic steady state.
-
-
Metabolite Extraction:
-
Rapidly aspirate the labeling medium and wash cells with ice-cold PBS.
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol, -80°C).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cell debris and collect the supernatant containing metabolites.
-
-
Sample Analysis: Analyze the isotopic enrichment of TCA cycle intermediates and related amino acids using mass spectrometry (GC-MS or LC-MS).
Protocol 2: Sodium Formate-¹³C Labeling for One-Carbon Metabolism Flux Analysis
-
Cell Culture: Culture cells to the desired density in standard growth medium.
-
Media Preparation: Prepare labeling medium by supplementing the standard growth medium with a known concentration of Sodium Formate-¹³C.
-
Isotopic Labeling:
-
Add the Sodium Formate-¹³C containing medium to the cells.
-
Incubate for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the dynamic incorporation of the label.
-
-
Metabolite Extraction:
-
Follow the same quenching and extraction procedure as described in Protocol 1.
-
-
Sample Analysis: Analyze the isotopic enrichment of purines, pyrimidines, and related metabolites in the one-carbon pathway using mass spectrometry (LC-MS is often preferred for nucleotide analysis).
Visualizing Metabolic Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex relationships in metabolic pathways and experimental designs.
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. A 13C tracer method for quantitating de novo pyrimidine biosynthesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C Enrichment of Carbons 2 and 8 of Purine by Folate-Dependent Reactions After [13C]Formate and [2-13C]Glycine Dosing in Adult Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serine one-carbon catabolism with formate overflow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Use of unlabeled control samples to validate 13C incorporation from Sodium formate
For researchers, scientists, and drug development professionals engaged in metabolic tracing studies, the use of stable isotopes like 13C-labeled sodium formate offers a powerful tool to dissect the intricacies of one-carbon metabolism. However, the accurate interpretation of data from such experiments is critically dependent on the proper use of unlabeled control samples. This guide provides a comprehensive comparison of experimental outcomes with and without unlabeled controls, supported by detailed protocols and data visualization to underscore the indispensable role of these controls in validating 13C incorporation.
The Critical Role of Unlabeled Control Samples
Unlabeled control samples, which are biological samples treated identically to the labeled samples but with standard, unlabeled (12C) sodium formate, are essential for two primary reasons:
-
Correction for Natural Isotope Abundance: Carbon-13 (13C) is a naturally occurring stable isotope with an abundance of approximately 1.1%.[3] This means that even in the absence of any labeled tracer, any carbon-containing metabolite will have a small population of molecules that contain one or more 13C atoms. Unlabeled controls allow for the precise measurement of this natural 13C abundance, which must be subtracted from the data obtained from labeled samples to accurately quantify the incorporation of the 13C tracer.[3][4]
-
Elimination of False Positives: Mass spectrometry is a highly sensitive technique that can sometimes detect ions with the same mass-to-charge ratio (m/z) as the labeled metabolite of interest, which may arise from unrelated compounds or background noise. By comparing the mass spectra of labeled samples to those of unlabeled controls, researchers can confidently identify true 13C incorporation and eliminate potential false-positive signals.[3]
Comparative Analysis: Labeled vs. Unlabeled Samples
The difference in mass isotopomer distributions (MIDs) between cells cultured with 13C-sodium formate and those cultured with unlabeled sodium formate provides clear evidence of the tracer's incorporation into metabolic pathways. The following table illustrates the expected MIDs for a hypothetical metabolite with three carbon atoms that incorporates the labeled carbon from formate.
| Mass Isotopomer | Unlabeled Control (Natural Abundance) | 13C-Sodium Formate Labeled | Interpretation |
| M+0 | ~96.7% | ~50% | The M+0 peak represents the fraction of the metabolite with no 13C atoms. In the unlabeled control, this is the most abundant species. In the labeled sample, a significant decrease in the M+0 fraction indicates the incorporation of the 13C label. |
| M+1 | ~3.3% | ~45% | The M+1 peak represents the fraction of the metabolite with one 13C atom. In the unlabeled control, this is due to natural abundance. In the labeled sample, the substantial increase in the M+1 fraction is direct evidence of the incorporation of one 13C atom from the formate tracer. |
| M+2 | <0.1% | ~5% | The M+2 peak represents the fraction of the metabolite with two 13C atoms. In the unlabeled control, this is negligible. A small but significant M+2 peak in the labeled sample could indicate further metabolism or the presence of other labeled precursors. |
| M+3 | <0.01% | <0.1% | The M+3 peak represents the fraction of the metabolite with all three carbon atoms labeled as 13C. |
Note: The percentages are illustrative and the actual values will depend on the specific metabolite, cell type, and experimental conditions.
Experimental Protocols
A meticulously designed and executed experimental protocol is crucial for obtaining reliable and reproducible results in 13C tracer studies.
Cell Culture and Labeling
-
Cell Seeding: Plate the cells of interest at an appropriate density in multi-well plates and allow them to adhere and grow overnight in their standard culture medium.
-
Media Preparation: Prepare two types of labeling media:
-
Unlabeled Control Medium: Standard culture medium supplemented with unlabeled sodium formate at the desired final concentration (e.g., 1 mM).
-
13C-Labeled Medium: Standard culture medium supplemented with 13C-sodium formate (99% isotopic purity) at the same final concentration as the unlabeled control.
-
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the appropriate labeling medium (unlabeled or 13C-labeled) to the respective wells.
-
Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of 13C incorporation.
-
Metabolite Extraction
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells twice with ice-cold saline. Immediately add a cold quenching solution (e.g., 80% methanol, -80°C) to the cells.
-
Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Extraction: Vortex the tubes vigorously and incubate at -20°C for at least one hour to precipitate proteins and extract metabolites.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Sample Collection: Carefully transfer the supernatant containing the extracted metabolites to new tubes. The samples can be stored at -80°C until analysis.
Mass Spectrometry Analysis
-
Sample Preparation: Dry the metabolite extracts using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.
-
LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with a suitable liquid chromatography system to separate the metabolites.
-
Data Analysis:
-
Identify the metabolites of interest based on their retention time and accurate mass.
-
Determine the mass isotopomer distribution for each metabolite in both the unlabeled control and the 13C-labeled samples.
-
Correct the data from the labeled samples for the natural abundance of 13C as determined from the unlabeled control samples.
-
Visualizing the Metabolic Fate of 13C-Formate
The experimental workflow and the metabolic pathway of formate can be visualized to provide a clearer understanding of the process.
References
- 1. Overview of One-Carbon Metabolism - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. One Carbon Metabolism: Key Pathways and Disease Associations - Creative Proteomics [creative-proteomics.com]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review of studies comparing different isotopic labeling reagents
A comprehensive comparison of isotopic labeling reagents is crucial for researchers in proteomics and metabolomics to select the most appropriate method for their experimental goals. This guide provides an objective overview of the leading isotopic labeling strategies, supported by data from peer-reviewed studies, detailed experimental protocols, and workflow visualizations.
Performance Comparison of Isotopic Labeling Reagents in Proteomics
The choice of an isotopic labeling strategy in quantitative proteomics is dictated by factors such as the sample type, desired multiplexing capability, and required quantitative accuracy. The three most prominent methods are Stable Isotope Labeling by Amino acids in Cell culture (SILAC), isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT).
| Feature | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | iTRAQ (isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) |
| Labeling Principle | In vivo metabolic labeling of proteins with stable isotope-labeled amino acids.[1][2] | In vitro chemical labeling of peptides with isobaric tags.[1] | In vitro chemical labeling of peptides with isobaric tags.[1] |
| Multiplexing Capacity | Typically 2-plex or 3-plex, though can be extended.[1] | 4-plex and 8-plex reagents are commonly used.[1][3] | Up to 18-plex with TMTpro reagents.[1][3] |
| Sample Type | Primarily limited to cell cultures and organisms that can be metabolically labeled.[1][4] | Applicable to a wide range of biological samples, including tissues and biofluids.[1][3] | Suitable for diverse sample types, including clinical tissues and body fluids.[1] |
| Quantitative Accuracy | High accuracy and precision due to early pooling of samples, minimizing experimental variability.[5][6] Considered the gold standard for quantitative accuracy.[7] | Good accuracy, but can be affected by ratio compression due to co-isolation of precursor ions.[3][8] | Good accuracy, with similar ratio compression issues as iTRAQ, especially in complex samples.[5][8] |
| Advantages | - High sensitivity and accuracy.[5] - No chemical modification, reducing bias.[5] - High physiological relevance.[5] - Early sample pooling minimizes procedural errors.[6] | - High-throughput capability.[3] - Suitable for a wide variety of biological samples.[3][9] - Simple and fast operation.[3] | - Highest multiplexing capability, allowing for large-scale studies.[3] - High-throughput analysis.[5] |
| Disadvantages | - Limited to samples that can be metabolically labeled.[3] - Can be expensive, especially for in vivo studies in organisms.[4] - Requires complete incorporation of labeled amino acids.[10] | - Susceptible to ratio compression.[3] - Reagents can be costly.[3] - Chemical labeling occurs later in the workflow, potentially introducing variability.[4] | - Also susceptible to ratio compression.[8] - Reagents are expensive.[5] - Complex data analysis.[5] |
Performance Comparison of Isotopic Labeling Reagents in Metabolomics
Isotopic labeling in metabolomics enhances sensitivity, accuracy, and metabolite coverage. The choice of reagent often depends on the functional group being targeted.
| Reagent | Target Functional Group(s) | Labeling Efficiency & Conditions | Metabolite Coverage | Quantitative Performance |
| Dansyl Chloride | Amine and Phenolic Hydroxyl groups | High efficiency at 60°C for 60 minutes in acetonitrile.[11] | In human urine, an average of 3759 ± 45 peak pairs were detected.[11] In human serum and plasma, a total of 3651 metabolites were detected.[11] | Demonstrates high accuracy with most peak pair ratios close to the expected 1.0. The average relative standard deviation (RSD) is around 7.1%.[11] |
| N-Benzoyloxysuccinimide | Amine, Thiol, and Phenol moieties | Derivatization of amine, thiol, and phenol moieties.[11] | A total of 279 derivatized features were detected in HL60 cell extracts.[11] | N/A |
| p-Dimethylaminophenacyl (DmPA) bromide | Carboxylic acids | N/A | N/A | N/A |
| Dansylhydrazine | Carbonyl groups (aldehydes and ketones) | N/A | N/A | N/A |
Experimental Workflows and Signaling Pathways
Visualizing the experimental workflows provides a clear understanding of the steps involved in each isotopic labeling technique.
Caption: SILAC Experimental Workflow.
Caption: iTRAQ/TMT Experimental Workflow.
Detailed Experimental Protocols
Accurate and reproducible data rely on meticulous execution of experimental protocols. The following are generalized protocols for SILAC, iTRAQ, and TMT.
SILAC Experimental Protocol (In Vivo Labeling)
-
Cell Culture and Labeling : Two populations of cells are cultured in parallel. One population is grown in standard "light" medium, while the other is cultured in "heavy" medium supplemented with stable isotope-labeled essential amino acids (e.g., ¹³C₆-Lysine and ¹³C₆¹⁵N₄-Arginine).[12] Cells should be cultured for at least five doublings to ensure complete incorporation of the heavy amino acids.[13]
-
Experimental Treatment : The desired experimental treatment is applied to one cell population, while the other serves as a control.[12]
-
Cell Harvesting and Lysis : After treatment, cells are harvested, washed with ice-cold PBS, and lysed in a suitable buffer containing protease and phosphatase inhibitors.[13]
-
Protein Quantification and Pooling : The protein concentration of each lysate is determined. Equal amounts of protein from the "light" and "heavy" samples are then combined.[1]
-
Protein Digestion : The combined protein mixture is reduced with dithiothreitol (DTT) and alkylated with iodoacetamide (IAA). The proteins are then digested into peptides, typically using trypsin, overnight at 37°C.[1][14]
-
Peptide Cleanup : The resulting peptide mixture is desalted using a C18 column.[15]
-
LC-MS/MS Analysis : The cleaned peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]
-
Data Analysis : The relative abundance of peptides is quantified by comparing the peak intensities of the "light" and "heavy" peptide pairs in the MS1 spectra.[10]
iTRAQ/TMT Experimental Protocol (In Vitro Labeling)
-
Protein Extraction and Quantification : Proteins are extracted from each sample using a lysis buffer containing protease inhibitors. The protein concentration in each extract is quantified using a standard method like the BCA assay.[1][17]
-
Protein Digestion : An equal amount of protein from each sample (e.g., 100 µg) is taken. The proteins are reduced with DTT and alkylated with IAA to denature them and prevent disulfide bond reformation. The proteins are then digested with trypsin overnight.[1][18]
-
Peptide Desalting : The digested peptides from each sample are desalted using a C18 SPE column and dried under vacuum.[19]
-
Isobaric Labeling : Each peptide sample is reconstituted in the labeling buffer provided with the kit. The respective iTRAQ or TMT reagent is added to each sample and incubated at room temperature for 1-2 hours.[17][19]
-
Quenching and Pooling : The labeling reaction is quenched, typically with hydroxylamine.[17] The labeled peptide samples are then combined into a single tube.[14]
-
Fractionation (Optional but Recommended) : To reduce sample complexity, the pooled peptide mixture is often fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.[20]
-
LC-MS/MS Analysis : The labeled and pooled (and optionally fractionated) peptides are analyzed by LC-MS/MS.[18]
-
Data Analysis : Peptide identification is performed based on the fragment ions in the MS2 spectra. Quantification is based on the intensities of the reporter ions, which are unique to each tag, in the low-mass region of the MS2 spectra.[21][22]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 4. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 5. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 9. Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotech.cornell.edu [biotech.cornell.edu]
- 15. qb3.berkeley.edu [qb3.berkeley.edu]
- 16. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - KR [thermofisher.com]
- 17. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis [jove.com]
- 18. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 19. 4.5. iTRAQ Labeling [bio-protocol.org]
- 20. cores.imp.ac.at [cores.imp.ac.at]
- 21. iTRAQ Introduction and Applications in Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Sodium Formate-13C: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the proper disposal of Sodium Formate-13C. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound is a stable, non-radioactive isotope-labeled compound.[1][2] Therefore, its disposal protocol is primarily governed by the chemical properties of sodium formate and local waste management regulations.
Immediate Safety Precautions
While this compound is not classified as a hazardous substance, standard laboratory safety protocols should always be observed during handling and disposal.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid Inhalation and Contact: Handle the compound in a well-ventilated area to avoid inhalation of dust. Prevent contact with skin and eyes.
-
Spill Management: In the event of a spill, collect the material mechanically (e.g., sweeping or vacuuming) and place it in a designated, labeled container for disposal. Avoid generating dust. Clean the affected area with a suitable solvent or detergent and water.[2][3]
**Step-by-Step Disposal Protocol
The disposal of this compound should be approached systematically to ensure safety and compliance.
-
Waste Characterization:
-
Confirm that the waste is solely this compound and not mixed with other hazardous materials. According to its Safety Data Sheet (SDS), this compound is not considered a hazardous substance.
-
If the this compound is dissolved in a solvent or mixed with other reagents, the entire mixture must be characterized based on its most hazardous components.
-
-
Containerization and Labeling:
-
Leave the waste chemical in its original container whenever possible.
-
If transferring to a new container, use one that is appropriate, leak-proof, and compatible with sodium formate.
-
Clearly label the waste container with the full chemical name: "this compound". Include the fact that it contains a 13C-labeled compound.[2] Do not mix with other waste streams.[2]
-
-
Consult Local and Institutional Regulations:
-
The disposal of chemical waste is governed by national and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5] State and local regulations may have specific requirements.[4][6]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on non-hazardous chemical waste disposal.
-
-
Disposal Pathway:
-
For Uncontaminated this compound: As a non-hazardous waste, it may be permissible to dispose of it in the regular solid waste stream, provided it is securely contained and local regulations allow. However, some regulations may require disposal at a licensed landfill or via incineration.[3]
-
For Contaminated this compound: If mixed with hazardous materials, the waste must be disposed of as hazardous waste, following all institutional and regulatory procedures for that specific waste class.
-
Prohibited Disposal Methods: Do not discharge this compound into sewers or waterways.[3]
-
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not typically defined due to its non-hazardous nature, the following table summarizes relevant physical and chemical properties that inform its handling and disposal.
| Property | Value | Source |
| Molecular Formula | C¹³HNaO₂ | [7] |
| Molecular Weight | 69.00 g/mol | [7] |
| Appearance | Powder | [3] |
| Melting Point | 258 °C | [3] |
| Water Solubility | Soluble | [3] |
| Hazard Classification | Not a hazardous substance or mixture |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Logistical Guidance for Handling Sodium Formate-13C
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols, operational plans, and disposal instructions for the handling of Sodium formate-13C. The following procedural guidance is designed to ensure the safe and effective use of this stable isotope-labeled compound in a laboratory setting.
Immediate Safety and Handling
This compound is a non-radioactive, stable isotope-labeled compound. The primary safety considerations are dictated by the chemical properties of sodium formate itself, not the 13C isotope. It is not classified as a hazardous substance or mixture.[1] However, adherence to standard good laboratory practices is essential to ensure safety.
Personal Protective Equipment (PPE)
Proper personal protective equipment must be worn at all times when handling this compound.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). |
| Skin Protection | Gloves | Chemical-resistant gloves (e.g., Nitrile rubber). |
| Lab Coat | Standard laboratory coat. | |
| Respiratory Protection | Dust Mask/Respirator | Recommended when dusts are generated. A filter type P1 (EN 143) is advised.[1] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.
| Aspect | Guideline |
| Handling | - Work in a well-ventilated area.[2] - Avoid generating dust.[1][] - Do not eat, drink, or smoke in the laboratory.[4] - Wash hands thoroughly after handling.[1] |
| Storage | - Keep container tightly closed in a dry place.[1] - Store at room temperature away from moisture.[5] - Store away from strong acids and oxidizing agents.[6] |
Emergency Procedures and First Aid
In the event of exposure or a spill, follow these immediate first aid measures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If symptoms persist, seek medical advice.[4] |
| Skin Contact | Wash off with soap and plenty of water.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.[] |
| Spill | For a dry spill, use dry clean-up procedures and avoid generating dust.[] Collect the material and place it in a suitable, labeled container for waste disposal.[] |
Disposal Plan
As a stable, non-radioactive isotope-labeled compound, this compound does not require special disposal procedures beyond those for unlabeled sodium formate.[1][][4] The waste should be handled according to local, state, and federal regulations for chemical waste.[1]
Key Disposal Steps:
-
Segregation: Do not mix waste containing this compound with general laboratory waste.[4]
-
Labeling: All waste containers must be clearly labeled with the contents, including the fact that they contain a 13C-labeled compound, and appropriate hazard symbols.[][4]
-
Containment: Use appropriate, leak-proof containers for liquid waste. Solid waste should be placed in sealed bags or containers.[4]
-
Consult: Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Experimental Protocol: 13C Metabolic Labeling in Cell Culture
This protocol outlines a general procedure for using this compound as a tracer in metabolic flux analysis studies.
Media Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or cell culture medium). The concentration of the stock solution should be determined based on the experimental design.
-
Prepare the cell culture medium by supplementing it with the this compound stock solution to the desired final concentration. The unlabeled sodium formate in the medium should be replaced with the 13C-labeled version.
Cell Seeding and Labeling
-
Seed the cells in multi-well plates or flasks at a density that will allow for sufficient growth during the labeling period.
-
Once the cells have adhered and are in the logarithmic growth phase, replace the standard medium with the prepared 13C-labeling medium.
-
Incubate the cells in the 13C-labeling medium for a duration sufficient to achieve isotopic steady state. This is typically at least two to three cell doubling times.
Metabolite Extraction
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with an ice-cold quenching solution (e.g., phosphate-buffered saline).
-
Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate at high speed to pellet cell debris.
-
Supernatant Collection: Collect the supernatant, which contains the intracellular metabolites, for subsequent analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Logical Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
